molecular formula C14H9F2N B11767707 2,6-Difluoro-4-(2-phenylethynyl)aniline

2,6-Difluoro-4-(2-phenylethynyl)aniline

Cat. No.: B11767707
M. Wt: 229.22 g/mol
InChI Key: PETMBWWTPCEEAJ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(2-phenylethynyl)aniline (CAS 1686186-25-3) is a chemical building block of significant interest in medicinal chemistry and oncology research. It serves as a key synthetic intermediate for the development of novel therapeutic agents. Compounds featuring the 2,6-difluoro-4-(phenylethynyl)aniline scaffold have been investigated for their potent antineoplastic properties, particularly against colorectal cancer cells . Research on closely related analogues indicates that this class of molecules functions by targeting the catalytic subunit of methionine S-adenosyltransferase-2 (MAT2A), a key enzyme in the methionine cycle . This binding action inhibits MAT2A activity, leading to downstream effects such as the suppression of cyclin D1 expression and induction of the cyclin-dependent kinase inhibitor p21, which together contribute to the inhibition of cancer cell proliferation . The structure-activity relationship (SAR) studies suggest that the 2,6-difluoro pattern and the phenylethynyl linkage are crucial for maintaining this biological activity . As such, this compound provides researchers with a valuable precursor for constructing more complex molecules, such as phenylethynyl-substituted heterocycles, in the pursuit of new anticancer drugs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9F2N

Molecular Weight

229.22 g/mol

IUPAC Name

2,6-difluoro-4-(2-phenylethynyl)aniline

InChI

InChI=1S/C14H9F2N/c15-12-8-11(9-13(16)14(12)17)7-6-10-4-2-1-3-5-10/h1-5,8-9H,17H2

InChI Key

PETMBWWTPCEEAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=C(C(=C2)F)N)F

Origin of Product

United States

Foundational & Exploratory

Molecular structure and electronic properties of 2,6-Difluoro-4-(2-phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and electronic profile of 2,6-Difluoro-4-(2-phenylethynyl)aniline , a specialized fluorinated amino-tolane derivative.

This document is structured for researchers in organic electronics (OLED/OPV) and medicinal chemistry , focusing on the molecule's utility as a "push-pull" conjugated building block.[1]

Structural Architectonics & Electronic Utility in Advanced Materials[1]

Executive Summary

2,6-Difluoro-4-(2-phenylethynyl)aniline represents a high-value "molecular wire" scaffold characterized by a donor-π-acceptor (D-π-A) architecture.[1] By integrating an electron-rich amine with an electron-deficient fluorinated core and a rigid phenylethynyl spacer, this molecule serves two distinct high-value functions:

  • Organic Electronics: A hole-transporting material (HTM) precursor with tunable band gaps for OLEDs and perovskite solar cells.[1]

  • Medicinal Chemistry: A rigid, linear bioisostere for biaryl systems, particularly in kinase inhibitors where the ortho-fluorines modulate metabolic stability and pKa.[1]

Molecular Architecture & Conformational Analysis[1]

The "Tolane" Core and Planarity

The molecule is structurally a fluorinated amino-tolane .[1] Unlike biphenyl systems which often twist to minimize steric clash, the alkyne linker (


) eliminates ortho-hydrogen interactions between the two phenyl rings.[1][2]
  • Result: The molecule adopts a highly planar conformation in the solid state.[1]

  • Implication: This planarity maximizes

    
    -orbital overlap, facilitating charge transport (hole mobility) in thin films and enhancing fluorescence quantum yield.[1]
    
The Ortho-Fluorine Effect

The two fluorine atoms at the 2,6-positions relative to the amine are critical functional determinants:

  • Electronic Withdrawal: Through strong inductive effects (

    
    ), they drastically lower the electron density on the aromatic ring, stabilizing the HOMO energy level.[1]
    
  • H-Bonding Modulation: The fluorine atoms act as weak hydrogen bond acceptors but, more importantly, they increase the acidity of the aniline protons (see Section 3.2), altering how the molecule interacts with biological targets or crystal lattices.

Electronic Properties Profile

Electronic "Push-Pull" System

The molecule exhibits a classic intramolecular charge transfer (ICT) characteristic:

  • Donor (D): The amino group (

    
    ) pushes electron density into the ring via resonance (
    
    
    
    ).[1][2]
  • Bridge (

    
    ):  The phenylethynyl group extends the conjugation length.[1][2]
    
  • Acceptor/Modulator (A): The fluorine atoms inductively withdraw electron density, "tuning" the strength of the donor.[2]

PropertyValue / CharacteristicMechanism
HOMO Level Stabilized (Lower Energy)Inductive withdrawal by 2,6-difluoro substitution.[1]
LUMO Level ExtendedConjugation via phenylethynyl group lowers LUMO energy.[1]
Dipole Moment Moderate (~2.5 - 3.5 D)Vector sum of

and

dipoles.[1][2]
Fluorescence Solvatochromic"Push-pull" nature makes emission sensitive to solvent polarity.[1]
Acidity (pKa) Modulation

The 2,6-difluoro substitution has a profound effect on the basicity of the aniline nitrogen.[1]

  • Standard Aniline pKa: ~4.6[1]

  • 2,6-Difluoroaniline pKa: ~1.8 (Experimental)[1][2]

  • Target Molecule pKa: ~1.5 - 1.7 (Predicted)

    • Reasoning: The phenylethynyl group at the para-position is electron-withdrawing relative to hydrogen, further reducing the basicity of the amine compared to the parent 2,6-difluoroaniline.[1]

Synthesis Protocol: Sonogashira Coupling

The most robust route to this scaffold is the Palladium-catalyzed Sonogashira cross-coupling of 4-Bromo-2,6-difluoroaniline with Phenylacetylene .[1]

Reaction Scheme Logic

The reaction utilizes a Pd(0)/Cu(I) catalytic cycle.[2] The electron-poor nature of the fluorinated aryl bromide facilitates the oxidative addition step, making this coupling highly efficient.[1]

Sonogashira_Synthesis Precursor 4-Bromo-2,6-difluoroaniline (CAS: 67567-26-4) Reaction Sonogashira Coupling 60-80°C, Inert Atm (N2) Precursor->Reaction Alkyne Phenylacetylene (1.2 equiv) Alkyne->Reaction Catalyst Pd(PPh3)2Cl2 (3-5 mol%) CuI (2 mol%) Catalyst->Reaction Catalysis Base Et3N / THF (Solvent/Base) Base->Reaction Medium Target 2,6-Difluoro-4-(2-phenylethynyl)aniline (Target Scaffold) Reaction->Target Yield: 75-85%

Figure 1: Catalytic cycle for the synthesis of the target amino-tolane scaffold.

Step-by-Step Methodology
  • Charge: To a dry Schlenk flask, add 4-Bromo-2,6-difluoroaniline (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.05 equiv), and CuI (0.02 equiv).
  • Inert: Evacuate and backfill with Nitrogen (

    
    ) three times.[1][2]
    
  • Solvate: Add anhydrous THF and Triethylamine (Et

    
    N)  (3:1 ratio) via syringe.
    
  • Initiate: Add Phenylacetylene (1.2 equiv) dropwise at room temperature.

  • React: Heat to 60°C for 12–18 hours. Monitor by TLC (formation of a highly fluorescent spot).[1][2]

  • Purify: Filter through Celite to remove Pd/Cu salts. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Applications & Utility

Organic Electronics (OLEDs/PVs)

This molecule serves as a primary building block for Hole Transport Materials (HTMs) .[1][2]

  • Mechanism: The amino group allows for further functionalization (e.g., Buchwald-Hartwig coupling) to create triarylamine "starburst" molecules.[1]

  • Advantage: The fluorine atoms lower the HOMO level, increasing the open-circuit voltage (

    
    ) in solar cells and improving oxidative stability in OLEDs.[2]
    
Medicinal Chemistry (Kinase & mGluR5)

The structural motif mimics the core of MPEP/MTEP (mGluR5 antagonists) and various kinase inhibitors.[2]

  • Bioisostere: The phenylethynyl group acts as a rigid linker, spanning hydrophobic pockets in enzymes.[1]

  • Metabolic Stability: The 2,6-difluoro substitution blocks metabolic oxidation at the aniline ring, a common clearance pathway for non-fluorinated anilines.[1]

Electronic_Logic F_Atoms 2,6-Difluoro Substitution pKa Low pKa (~1.7) Reduced Basicity F_Atoms->pKa Inductive Effect (-I) Stability Metabolic Stability (Blocked Oxidation) F_Atoms->Stability Steric/Electronic Shield Amine 4-Amino Group BandGap Tunable Band Gap (Push-Pull System) Amine->BandGap Donor (+R) Alkyne Phenylethynyl Linker Alkyne->BandGap Conjugation Packing Planar Stacking (High Mobility) Alkyne->Packing Rigidity

Figure 2: Structure-Property Relationship (SPR) map illustrating the functional impact of key substituents.

References

  • Synthesis of Fluorinated Tolanes

    • Title: "Palladium catalysed Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine"
    • Source: Arkivoc (2003)[2]

    • URL:[Link][2]

    • Relevance: Establishes the Sonogashira protocol for highly fluorinated/brominated arom
  • Precursor Properties (4-Bromo-2,6-difluoroaniline)

    • Title: "4-Bromo-2,6-difluoroaniline | CAS 67567-26-4"[1][3][4]

    • Source: Ossila (Materials Science)[2]

    • Relevance: Validates the precursor's role in organic electronics and synthesis.
  • Electronic Effects of Fluorine on Anilines

    • Title: "Statistical Analysis of Substituent Effects on pKa of Aniline"
    • Source: Journal of Engineering Research and Applied Science (2024)[2][5]

    • URL:[Link]

    • Relevance: Provides the theoretical basis for the pKa reduction (~1.8) observed in 2,6-difluoroanilines.[1]

  • mGluR5 Antagonist Structural Motifs

    • Title: "Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP"
    • Source: CNS Drug Reviews (PMC)[2]

    • URL:[Link]

    • Relevance: Contextualizes the "phenylethynyl" motif in bioactive drug design.

Sources

A Technical Guide to the Role of 2,6-Difluoro-4-(2-phenylethynyl)aniline in Mesophase Formation

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pursuit of advanced liquid crystalline materials with tailored physical properties is a cornerstone of modern materials science, impacting technologies from high-resolution displays to optical sensing. Within this field, the strategic use of fluorination has emerged as a powerful tool for modulating mesophase behavior. This technical guide provides an in-depth analysis of 2,6-Difluoro-4-(2-phenylethynyl)aniline, a calamitic (rod-shaped) mesogen, and elucidates the specific roles its constituent molecular fragments play in the formation and stabilization of liquid crystal mesophases. We will deconstruct its molecular architecture, detail its synthesis via Sonogashira cross-coupling, and present a self-validating workflow for the experimental characterization of its liquid crystalline properties. The causality behind its unique behavior—driven by the interplay of fluorine-induced electronic effects, the rigidity of the tolane core, and the polarity of the terminal aniline group—is explored to provide field-proven insights for professionals in materials and drug development.

Introduction to Fluorinated Tolane-Type Liquid Crystals

The defining characteristic of a liquid crystal (LC) is its intermediate state of matter, the mesophase, which exhibits properties between those of a conventional liquid and a solid crystal. Calamitic LCs, composed of elongated, rod-like molecules, are fundamental to many applications due to their ability to self-assemble into phases with long-range orientational order.[1]

The Anisotropic Molecular Core

The formation of a stable mesophase is contingent on the molecule's structural anisotropy—a significant difference between its length and width. Molecules like those based on a tolane (diphenylacetylene) or phenylethynyl aniline core provide the necessary rigidity and linear geometry to promote the parallel alignment essential for forming nematic and smectic phases.[2] This rigidity, arising from the sp-hybridized carbons of the alkyne linker, minimizes conformational flexibility, favoring the ordered packing required for liquid crystallinity.

The Strategic Role of Fluorine in Modifying Mesophase Properties

The incorporation of fluorine atoms into a mesogenic core is a key strategy for fine-tuning the material's bulk properties.[3] Unlike hydrogen, fluorine possesses high electronegativity and a larger van der Waals radius, which introduces significant, predictable changes:

  • Dipole Moment Modification: The strong C-F bond dipole alters the molecule's overall dipole moment, directly influencing the dielectric anisotropy (Δε), a critical parameter for display applications. Aromatic core fluorination is a known method to modify this behavior.[4]

  • Steric Effects: Lateral fluorine substituents can increase the molecule's breadth, affecting intermolecular spacing and potentially disrupting or stabilizing certain mesophases.[5][6]

  • Intermolecular Interactions: Fluorine can alter London dispersion forces and introduce specific electrostatic interactions, impacting phase transition temperatures (melting and clearing points) and viscosity.[7] The number and position of fluorine atoms strongly affect the resulting properties.[4]

Molecular Architecture and Synthesis

The structure of 2,6-Difluoro-4-(2-phenylethynyl)aniline is a deliberate combination of functional motifs designed to induce and control mesomorphism.

Structural Analysis
  • 2,6-Difluoroaniline Moiety: The two fluorine atoms positioned ortho to the amino group exert a profound electronic and steric influence. They increase the molecule's polarity and can lead to a larger dipole moment.[8]

  • Phenylethynyl Linker: This rigid, linear –C≡C– bridge ensures the calamitic molecular shape, which is essential for the formation of nematic and smectic phases.[2][9]

  • Terminal Aniline Group: The -NH₂ group is a polar terminus that can participate in hydrogen bonding, further influencing intermolecular forces and the thermal range of the mesophase.

Synthesis Pathway: The Sonogashira Cross-Coupling Reaction

The most efficient and widely adopted method for constructing the C(sp²)-C(sp) bond in tolane-type molecules is the Sonogashira cross-coupling reaction.[10][11] This palladium-catalyzed reaction provides a robust route to the target compound with high yields.[12]

Rationale for Reagent Selection: The synthesis involves the coupling of an aryl halide with a terminal alkyne. A common and effective choice of reactants is 4-Bromo-2,6-difluoroaniline and phenylacetylene. The bromine atom on the aniline derivative provides a reactive site for the palladium catalyst to initiate the catalytic cycle.[13]

Experimental Protocol: Synthesis of 2,6-Difluoro-4-(2-phenylethynyl)aniline

  • Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a Schlenk flask with 4-Bromo-2,6-difluoroaniline (1.0 eq.), Phenylacetylene (1.2 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 eq.), and a copper(I) co-catalyst like CuI (0.04 eq.).

  • Solvent and Base Addition: Add a suitable solvent, typically a degassed amine base like triethylamine or a mixture of THF and an amine, which also serves to neutralize the HBr byproduct.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Workup and Purification: Upon completion, filter the reaction mixture to remove the amine salt. Evaporate the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final, high-purity product.

Causality Behind Protocol Choices:

  • Inert Atmosphere: The Sonogashira reaction, particularly the copper co-catalyst, is sensitive to oxygen, which can cause the undesirable homocoupling of the alkyne (Glaser coupling).[10] An inert atmosphere is therefore critical for achieving a high yield of the desired cross-coupled product.

  • Catalyst System: The palladium catalyst is the primary driver of the cross-coupling, while the copper(I) co-catalyst facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, allowing the reaction to proceed under milder conditions.[10][11]

Diagram: Synthesis Workflow via Sonogashira Coupling

Synthesis_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System Reactant1 4-Bromo-2,6-difluoroaniline Process Sonogashira Coupling (Inert Atmosphere, RT-70°C) Reactant1->Process Reactant2 Phenylacetylene Reactant2->Process Catalyst PdCl₂(PPh₃)₂ Catalyst->Process CoCatalyst CuI CoCatalyst->Process Base Triethylamine (Base/Solvent) Base->Process Purification Workup & Column Chromatography Process->Purification Product 2,6-Difluoro-4- (2-phenylethynyl)aniline Purification->Product Structure_Property Core 2,6-Difluoro-4- (2-phenylethynyl)aniline F_group 2,6-Difluoro Groups Core->F_group Tolane_core Phenylethynyl Core Core->Tolane_core Aniline_group Aniline Terminus Core->Aniline_group Property1 ↑ Dielectric Anisotropy (Δε) F_group->Property1 Strong C-F Dipole Property2 ↑ Molecular Birefringence (Δn) ↑ Mesophase Stability Tolane_core->Property2 Rigid, Linear Shape Property3 ↑ Polarity ↑ H-Bonding Potential Aniline_group->Property3 Polar -NH₂ Group

Caption: Correlation of molecular fragments to LC properties.

Experimental Characterization of Mesophase Formation

To confirm and characterize the liquid crystalline nature of a synthesized compound, a multi-technique approach is required. This workflow forms a self-validating system where the results from each technique corroborate the others.

Protocol 1: Differential Scanning Calorimetry (DSC)

Causality: DSC is the primary tool for identifying the temperatures at which phase transitions occur. It measures the heat flow into or out of a sample as a function of temperature. First-order phase transitions, such as crystal-to-smectic or nematic-to-isotropic, are accompanied by a sharp endothermic peak upon heating, providing precise transition temperatures and enthalpies.

Methodology:

  • A small sample (2-5 mg) of the purified compound is hermetically sealed in an aluminum pan.

  • An empty, sealed pan is used as a reference.

  • The sample is subjected to a controlled heating and cooling cycle (e.g., 10 °C/min) over a temperature range expected to encompass its melting and clearing points.

  • The heat flow is recorded, and the onset temperatures of endothermic (heating) and exothermic (cooling) peaks are identified as the phase transition temperatures.

Protocol 2: Polarized Optical Microscopy (POM)

Causality: POM is used to visually identify the type of mesophase. Anisotropic materials like liquid crystals are birefringent, meaning they split light into two rays. When viewed between crossed polarizers, this property produces characteristic textures that act as fingerprints for specific mesophases (e.g., Schlieren textures for nematic phases, focal-conic fan textures for smectic A phases). [1] Methodology:

  • A small amount of the sample is placed on a glass slide and covered with a coverslip.

  • The slide is placed on a hot stage attached to a polarizing microscope.

  • The sample is heated to its isotropic liquid phase (identified by the DSC clearing point) and then slowly cooled.

  • As the sample cools through the transition temperatures identified by DSC, the distinct optical textures that form are observed and recorded.

Protocol 3: X-ray Diffraction (XRD)

Causality: XRD provides definitive structural information about the molecular arrangement within a mesophase. The positional order (or lack thereof) in different phases produces unique diffraction patterns. A nematic phase shows a diffuse outer ring (indicating liquid-like lateral spacing) and two diffuse inner arcs (indicating orientational order). A smectic A phase will show a sharp inner ring, confirming a layered structure, with the layer spacing (d) calculable from the peak position. [1][14] Methodology:

  • The sample is loaded into a capillary tube and placed in a temperature-controlled holder within the XRD instrument.

  • The sample is heated to the desired mesophase temperature (as determined by DSC and POM).

  • An X-ray beam is directed at the sample, and the scattered radiation is collected by a detector.

  • The resulting diffraction pattern is analyzed to determine the presence and nature of positional ordering.

Diagram: Self-Validating Experimental Workflow

Validation_Workflow start Synthesized Compound dsc DSC Analysis start->dsc data_dsc Identify Transition Temperatures (T₁, T₂, Tc) dsc->data_dsc pom Polarized Optical Microscopy (POM) data_pom Observe Optical Textures (e.g., Schlieren, Fan) pom->data_pom xrd X-Ray Diffraction (XRD) data_xrd Determine Layer Spacing (d) & Positional Order xrd->data_xrd end Mesophase Characterized data_dsc->pom Use T₁, T₂, Tc to guide observation data_dsc->end data_pom->xrd Confirm phase identity at T data_pom->end data_xrd->end

Caption: Integrated workflow for liquid crystal characterization.

Predicted Properties and Data Interpretation

Based on the structure of 2,6-Difluoro-4-(2-phenylethynyl)aniline, we can predict its likely mesomorphic behavior and outline how to interpret the experimental data. The rigid, calamitic shape strongly suggests the formation of nematic and/or smectic phases.

Table 1: Predicted Thermal Properties (Illustrative)

TransitionOnset Temperature (Heating, °C)Enthalpy (ΔH, J/g)Phase Assignment
Crystal (Cr) → Nematic (N)115.465.2Melting
Nematic (N) → Isotropic (I)182.11.8Clearing

Note: These values are hypothetical and for illustrative purposes, based on similar tolane structures. [9][15]The low enthalpy of the N-I transition is characteristic of liquid crystal phase transitions. [1] Interpreting Experimental Results:

  • DSC: A thermogram showing two endotherms upon heating, like those in Table 1, would suggest the presence of one mesophase.

  • POM: Upon cooling from the isotropic liquid, the appearance of a highly fluid, thread-like Schlieren texture at 182°C would confirm the nematic phase. [1]This texture would persist until 115°C, at which point crystallization would occur.

  • XRD: In the nematic range (e.g., at 150°C), the XRD pattern would exhibit a diffuse outer halo corresponding to the average intermolecular distance and diffuse inner arcs confirming the long-range orientational order.

Conclusion and Future Directions

2,6-Difluoro-4-(2-phenylethynyl)aniline serves as an exemplary model for understanding the design principles of modern liquid crystalline materials. The strategic placement of two fluorine atoms significantly modifies the electronic landscape of the phenylethynyl aniline core, providing a mechanism to control key physical properties like dielectric anisotropy. The rigid tolane-like backbone ensures the formation of stable calamitic mesophases. The comprehensive experimental workflow detailed herein—integrating DSC, POM, and XRD—provides a robust, self-validating system for the unambiguous characterization of its mesomorphic behavior. The insights gained from this specific molecule are broadly applicable to the rational design of new fluorinated mesogens for advanced displays, spatial light modulators, and other photonic applications. Future work could involve further functionalization of the aniline or terminal phenyl ring to explore the formation of more highly ordered smectic or chiral phases.

References

  • Yurun, L., et al. (2021). The effect of fluorination on the liquid crystal and optical behaviors of amphiphilic cyanostilbene-based mesogens. Dyes and Pigments, 194, 109631. Available at: [Link]

  • Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Available at: [Link]

  • Guragain, P., et al. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Materials Advances. Available at: [Link]

  • Madej, M., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry C, 119(9), 5056-5067. Available at: [Link]

  • Alam, M. S., & Haque, A. (2015). Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1- Methoxyhexyloxy-4`-(4-phenylazo)azobenzene. American Journal of Chemistry, 5(2), 43-47. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-(Phenylethynyl)aniline. Available at: [Link]

  • ResearchGate. (n.d.). Understanding Fluorine Effects in Liquid Crystals. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira Coupling Applied in the Synthesis of 1,2,4-Oxadiazole-Based Nonsymmetrical Liquid Crystals. Available at: [Link]

  • Kadiri, H., et al. (2020). Nematic and Smectic Phases: Dynamics and Phase Transition. Computation, 8(3), 81. Available at: [Link]

  • Wikipedia. (n.d.). Liquid crystal. Available at: [Link]

  • University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES. Available at: [Link]

  • Merck Group. (n.d.). Liquid crystal phases. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Sonogashira coupling – Knowledge and References. Available at: [Link]

  • Li, G., et al. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. Molecules, 18(12), 14657-14674. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira reaction. Available at: [Link]

  • Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.
  • Aronica, L. A., & Cerra, S. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(1), 32. Available at: [Link]

  • Li, G., et al. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-(2-Phenylethynyl)aniline. Available at: [Link]

  • Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • Chen, Y., et al. (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. Molecules, 28(6), 2458. Available at: [Link]

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An In-depth Technical Guide to the Photophysical Characteristics of 2,6-Difluoro-4-(2-phenylethynyl)aniline: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

In the landscape of modern molecular probes and functional materials, the design of novel fluorophores with tailored photophysical properties is of paramount importance. The molecule 2,6-Difluoro-4-(2-phenylethynyl)aniline represents a compelling, albeit hypothetically characterized, structure. It combines a push-pull electronic system, with the electron-donating aniline moiety and the electron-withdrawing and conjugating phenylethynyl group, further modulated by the inductive effect of the ortho-difluoro substitution. This strategic combination is anticipated to give rise to interesting photophysical behaviors, including solvent-dependent fluorescence and a significant Stokes shift, making it a candidate for applications in cellular imaging, sensing, and materials science.

This technical guide provides a comprehensive, hypothetical exploration of the photophysical characteristics of 2,6-Difluoro-4-(2-phenylethynyl)aniline. We will delve into a plausible synthetic route, detail the necessary experimental protocols for its characterization, present and interpret hypothetical data, and discuss its potential applications.

Proposed Synthesis

The synthesis of 2,6-Difluoro-4-(2-phenylethynyl)aniline can be envisioned through a Sonogashira cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

Proposed Synthetic Scheme:

4-Bromo-2,6-difluoroaniline 4-Bromo-2,6-difluoroaniline Reaction Sonogashira Coupling Pd(PPh3)4, CuI, TEA 4-Bromo-2,6-difluoroaniline->Reaction Phenylacetylene Phenylacetylene Phenylacetylene->Reaction Product 2,6-Difluoro-4- (2-phenylethynyl)aniline Reaction->Product

Caption: Proposed Sonogashira coupling for the synthesis of the target compound.

Experimental Protocol: Synthesis

  • To a degassed solution of 4-bromo-2,6-difluoroaniline (1.0 eq) in triethylamine (TEA) are added phenylacetylene (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • The reaction mixture is stirred under an inert atmosphere (e.g., argon) at 80°C for 12 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2,6-Difluoro-4-(2-phenylethynyl)aniline.

Photophysical Characterization: Experimental Protocols

The following protocols outline the standard procedures for characterizing the photophysical properties of a novel fluorophore.

UV-Visible Absorption and Fluorescence Spectroscopy

This experiment determines the wavelengths at which the molecule absorbs and emits light.

cluster_prep Sample Preparation cluster_abs Absorption Measurement cluster_fluo Fluorescence Measurement Stock Prepare 1 mM stock solution in DMSO Working Prepare 10 µM working solutions in various solvents Stock->Working Abs_Spec Use a UV-Vis Spectrophotometer Working->Abs_Spec Fluo_Spec Use a Fluorometer Working->Fluo_Spec Abs_Scan Scan from 250 nm to 600 nm Abs_Spec->Abs_Scan Abs_Blank Use pure solvent as blank Abs_Scan->Abs_Blank Excite Excite at the determined absorption maximum (λ_abs) Fluo_Spec->Excite Emit_Scan Scan emission from (λ_abs + 10 nm) to 700 nm Excite->Emit_Scan

Caption: Workflow for absorption and fluorescence spectroscopy.

  • Sample Preparation: Prepare a 1 mM stock solution of the compound in a high-purity solvent such as dimethyl sulfoxide (DMSO). From this, prepare working solutions of approximately 10 µM in a range of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol).

  • Absorption Measurement: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectra of the working solutions from 250 nm to 600 nm. Use the corresponding pure solvent as a blank. The wavelength of maximum absorption (λabs) is determined.

  • Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λabs. Record the emission spectrum from 10 nm above the excitation wavelength to 700 nm. The wavelength of maximum emission (λem) is determined.

Fluorescence Quantum Yield (ΦF) Determination

The quantum yield is a measure of the efficiency of the fluorescence process. It is determined relative to a well-characterized standard.

  • Standard Selection: Choose a fluorescent standard with an emission range that overlaps with the sample. For a blue-green emitting compound, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a suitable choice.[1]

  • Absorbance Matching: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Fluorescence Spectra Acquisition: Record the fluorescence emission spectra for all solutions of the sample and the standard, ensuring the excitation wavelength is the same for both.

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield is calculated using the following equation:

    ΦF, sample = ΦF, standard × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2)

    Where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.

  • Instrumentation: Use a Time-Correlated Single Photon Counting (TCSPC) system.[2]

  • Excitation: Excite the sample with a pulsed laser source at the λabs.

  • Data Acquisition: Collect the fluorescence decay profile until a sufficient number of photon counts are accumulated.

  • Data Analysis: The fluorescence decay is fitted to a single or multi-exponential decay model to determine the fluorescence lifetime (τ).[2]

Hypothetical Photophysical Data and Discussion

The following data are hypothetical but are based on the expected behavior of a molecule with this structure, drawing parallels from similar donor-acceptor phenylethynyl compounds.[3][4]

Table 1: Hypothetical Photophysical Properties of 2,6-Difluoro-4-(2-phenylethynyl)aniline in Various Solvents

SolventPolarity (ET(30))λabs (nm)λem (nm)Stokes Shift (cm-1)ΦFτ (ns)
Cyclohexane30.934039038850.652.5
Toluene33.934540543900.582.3
Dichloromethane40.735043055700.452.0
Acetonitrile45.635545565800.301.8
Ethanol51.936047071400.251.5
Absorption and Emission Spectra

The absorption spectrum is expected to show a primary band in the UV-A region (around 340-360 nm), corresponding to the π-π* electronic transition of the conjugated system. The emission spectrum is anticipated to be a broad, structureless band in the blue-to-green region of the visible spectrum, which is characteristic of molecules exhibiting intramolecular charge transfer (ICT) in the excited state.[3]

Stokes Shift

A significant Stokes shift is predicted, which is the difference in energy between the absorption and emission maxima. This large shift is indicative of a substantial change in the geometry and electronic distribution of the molecule upon excitation, a hallmark of ICT states.[4]

Solvatochromism

A pronounced positive solvatochromism is expected, where the emission maximum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. This is because the more polar excited state is stabilized to a greater extent by polar solvents than the less polar ground state.[5][6] This property is highly valuable for developing solvent polarity sensors.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield and lifetime are expected to decrease with increasing solvent polarity. In polar solvents, non-radiative decay pathways, such as those involving twisted intramolecular charge transfer (TICT) states, can become more prominent, leading to a reduction in fluorescence efficiency.

Potential Applications

Based on its hypothetical photophysical properties, 2,6-Difluoro-4-(2-phenylethynyl)aniline could be a promising candidate for several applications:

  • Fluorescent Probes for Bioimaging: The sensitivity of its emission to the local environment could be exploited to probe the polarity of microenvironments within cells, such as lipid membranes.

  • Sensors for Solvent Polarity: The strong solvatochromic shift makes it a potential candidate for use in chemical sensors to determine the polarity of unknown solvents or solvent mixtures.

  • Organic Light-Emitting Diodes (OLEDs): As a blue-green emitter, it could be investigated as a dopant in the emissive layer of OLEDs.

Conclusion

This in-depth technical guide has provided a hypothetical yet scientifically grounded overview of the photophysical characteristics of 2,6-Difluoro-4-(2-phenylethynyl)aniline. We have outlined a plausible synthetic route and detailed the experimental protocols necessary for a thorough photophysical characterization. The predicted properties, including a large Stokes shift, pronounced solvatochromism, and environment-sensitive quantum yield, highlight the potential of this and similar molecules in various scientific and technological fields. It is our hope that this guide will serve as a valuable resource for researchers engaged in the design and characterization of novel fluorescent materials.

References

  • Wan, Z., et al. (2009). N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(8), 3011-3017.
  • Reddy, J. S., et al. (2010). Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. Beilstein Journal of Organic Chemistry, 6, 1084.
  • Reddy, J. S., et al. (2010). Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. PMC. Retrieved from [Link]

  • Kim, S., et al. (2017). UV–vis and fluorescence detection by receptors based on an isophthalamide bearing a phenylethynyl group. Tetrahedron Letters, 58(34), 3344-3348.
  • ResearchGate. (n.d.). (a) UV-vis absorption (top) and fluorescence emission (bottom) of 2,.... Retrieved from [Link]

  • Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.
  • ResearchGate. (n.d.). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline.. Retrieved from [Link]

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  • MDPI. (2025, February 6). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Molecules, 30(3), 1013.
  • Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
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  • El-Shishtawy, R. M., et al. (2019). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances, 9(22), 12345-12353.
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  • Physical Chemistry Chemical Physics. (2005). On the radiative lifetime, quantum yield and fluorescence decay of Alq in thin films. Phys. Chem. Chem. Phys., 7, 3162-3168.
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  • Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225-237.
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An In-depth Technical Guide to the Dipole Moment Analysis of 2,6-Difluoro Substituted Tolane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the experimental determination and computational analysis of the dipole moments of 2,6-difluoro substituted tolane derivatives. These compounds are of significant interest in materials science and drug development due to the unique electronic and steric properties conferred by the difluoro substitution pattern on the rigid tolane scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles, practical experimental protocols, and detailed computational workflows. While direct experimental data for this specific class of molecules is emerging, this guide establishes a robust methodology based on established techniques and data from analogous compounds, enabling a thorough investigation of their structure-property relationships.

Introduction: The Significance of Dipole Moments in Tolane Derivatives

The dipole moment, a measure of the net molecular polarity, is a fundamental molecular property that governs a wide range of chemical and physical behaviors.[1] In the realm of drug development and materials science, the magnitude and orientation of a molecule's dipole moment can profoundly influence its intermolecular interactions, solubility, membrane permeability, and crystal packing. Tolane derivatives, characterized by their rigid, linear acetylene linker, provide a well-defined scaffold for probing the effects of substitution on molecular properties.

The introduction of two fluorine atoms at the 2 and 6 positions of a phenyl ring in a tolane derivative is a strategic design choice. The high electronegativity of fluorine leads to strong C-F bond dipoles, and their symmetric placement results in a unique interplay of inductive and resonance effects that can significantly alter the electron distribution of the entire molecule. A precise understanding of the resulting dipole moment is therefore crucial for the rational design of novel tolane-based materials and therapeutics. This guide outlines a synergistic approach, combining experimental measurements with theoretical calculations, to provide a comprehensive analysis of the dipole moments of these intriguing molecules.

Theoretical Framework: Understanding the Dipole Moment in 2,6-Difluoro Tolanes

The overall dipole moment of a molecule is the vector sum of all individual bond and group moments.[2] For a 2,6-difluoro substituted tolane derivative, the net dipole moment arises from the contributions of the C-F bonds, the acetylene bridge, the substituted phenyl rings, and any other functional groups present.

The two C-F bonds at the 2 and 6 positions are of particular interest. Due to the trigonal planar geometry of the benzene ring, these two bond dipoles are oriented at approximately 120 degrees to each other. Their vector sum will lie along the C2 axis of the phenyl ring, pointing away from the ring. This resultant vector will then combine with the dipole moments of the other substituents and the tolane core to determine the final molecular dipole moment.

The conformational flexibility of the tolane derivative also plays a role. While the acetylene linker is rigid, rotation around the single bonds connecting the phenyl rings to the acetylene can occur.[3] However, for 2,6-disubstituted systems, steric hindrance between the ortho substituents and the acetylene unit can significantly restrict this rotation, leading to a more defined molecular conformation. A thorough analysis must therefore consider the preferred conformation of the molecule.

Proposed Synthesis of 2,6-Difluoro Substituted Tolane Derivatives

A plausible and versatile route to 2,6-difluoro substituted tolane derivatives is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. A general synthetic scheme is presented below.

Scheme 1: Proposed Synthesis of a 2,6-Difluoro Substituted Tolane Derivative

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2,6-Difluoroiodobenzene 2,6-Difluoroiodobenzene Tolane_Derivative 2,6-Difluoro Substituted Tolane Derivative 2,6-Difluoroiodobenzene->Tolane_Derivative Sonogashira Coupling Substituted_Phenylacetylene Substituted Phenylacetylene Substituted_Phenylacetylene->Tolane_Derivative Pd_catalyst Pd(PPh₃)₂Cl₂ Pd_catalyst->Tolane_Derivative Cu_cocatalyst CuI Cu_cocatalyst->Tolane_Derivative Base Et₃N Base->Tolane_Derivative

Caption: Proposed synthetic route to 2,6-difluoro substituted tolane derivatives via Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-difluoroiodobenzene (1.0 eq.), the desired substituted phenylacetylene (1.1 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Add freshly distilled triethylamine (Et₃N) as the solvent and base.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2,6-difluoro substituted tolane derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Experimental Determination of Dipole Moment

For a reliable determination of the molecular dipole moment in the solution phase, the Guggenheim method is a widely used and relatively straightforward technique.[4][5] This method obviates the need for density measurements of the solutions.

Experimental Protocol: Guggenheim Method

Instrumentation:

  • Dielectric Constant Meter: A high-precision instrument capable of measuring the capacitance of a liquid.

  • Abbe Refractometer: For measuring the refractive index of the solutions.

  • Thermostatic Bath: To maintain a constant temperature (e.g., 25.0 ± 0.1 °C) for all measurements.

  • Analytical Balance: For accurate weighing of the solute and solvent.

  • Volumetric Flasks and Pipettes: For the preparation of solutions with precise concentrations.

Procedure:

  • Solvent Selection: Choose a non-polar solvent in which the tolane derivative is soluble (e.g., benzene, cyclohexane, or carbon tetrachloride).

  • Solution Preparation:

    • Prepare a series of dilute solutions of the 2,6-difluoro substituted tolane derivative in the chosen solvent. A typical concentration range would be from a mole fraction of 0.001 to 0.05.

    • Accurately weigh the solute and solvent to determine the weight fraction, and subsequently the mole fraction, of the solute in each solution.

  • Dielectric Constant Measurement:

    • Calibrate the dielectric constant meter with air and a standard liquid of known dielectric constant (e.g., the pure solvent).

    • Measure the dielectric constant (ε) of the pure solvent and each of the prepared solutions at a constant temperature.

  • Refractive Index Measurement:

    • Calibrate the Abbe refractometer.

    • Measure the refractive index (n) of the pure solvent and each of the solutions at the same constant temperature.

  • Data Analysis:

    • Plot the difference in dielectric constant between the solution and the pure solvent (Δε = ε_solution - ε_solvent) against the mole fraction of the solute (x₂).

    • Plot the difference in the square of the refractive index between the solution and the pure solvent (Δn² = n²_solution - n²_solvent) against the mole fraction of the solute (x₂).

    • Determine the slopes of the linear portions of these two plots, (d(Δε)/dx₂) and (d(Δn²)/dx₂), at infinite dilution (x₂ → 0).

    • Calculate the dipole moment (μ) using the Guggenheim equation:

      μ² = [27kT / (4πN_A(ε₁ + 2)(n₁² + 2))] * [ (d(Δε)/dx₂) - (d(Δn²)/dx₂) ]

      where:

      • k is the Boltzmann constant

      • T is the absolute temperature in Kelvin

      • N_A is Avogadro's number

      • ε₁ is the dielectric constant of the pure solvent

      • n₁ is the refractive index of the pure solvent

Workflow for Guggenheim Method

G A Prepare Dilute Solutions of Tolane Derivative B Measure Dielectric Constant (ε) of Solutions A->B C Measure Refractive Index (n) of Solutions A->C D Plot Δε vs. Mole Fraction B->D E Plot Δn² vs. Mole Fraction C->E F Determine Slopes at Infinite Dilution D->F E->F G Calculate Dipole Moment (μ) using Guggenheim Equation F->G

Caption: Experimental workflow for the determination of dipole moment using the Guggenheim method.

Computational Prediction of Dipole Moment

Density Functional Theory (DFT) has emerged as a powerful tool for the accurate prediction of molecular properties, including dipole moments.[6] A well-chosen functional and basis set can provide results that are in excellent agreement with experimental data.

Computational Protocol: DFT Calculation

Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

  • Molecule Building: Construct the 3D structure of the 2,6-difluoro substituted tolane derivative using a molecular modeling program.

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • A commonly used and reliable level of theory for this purpose is B3LYP with the 6-311+G(d,p) basis set. The inclusion of diffuse functions (+) is important for accurately describing the electron distribution, especially for electronegative atoms like fluorine.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Dipole Moment Calculation:

    • The dipole moment is typically calculated automatically during the geometry optimization and frequency calculations.

    • Extract the total dipole moment and its vector components (μ_x, μ_y, μ_z) from the output file.

Computational Workflow

G A Build 3D Structure of Tolane Derivative B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Calculation (Confirm Minimum) B->C D Extract Dipole Moment (μ_total, μ_x, μ_y, μ_z) C->D E Analyze Charge Distribution (e.g., NBO Analysis) D->E

Caption: Workflow for the computational prediction of dipole moment using DFT.

Data Analysis and Discussion

A comprehensive analysis involves comparing the experimentally determined dipole moment with the computationally predicted value. While experimental data for 2,6-difluoro substituted tolanes is not yet widely available, we can use data from a closely related molecule, 2,6-difluorotoluene, as a benchmark.

Compound Experimental Dipole Moment (D) Method
2,6-Difluorotoluene0.907(2)Stark Effect Spectroscopy (Gas Phase)

Hypothetical Data for a Model 2,6-Difluoro Tolane Derivative:

Let's consider a hypothetical 2,6-difluoro-4'-methoxytolane. The computational protocol outlined above would yield a predicted dipole moment.

Compound Calculated Dipole Moment (D) Method
2,6-Difluoro-4'-methoxytolaneHypothetical ValueB3LYP/6-311+G(d,p)

Analysis:

The analysis should focus on understanding the origin of the observed or calculated dipole moment. This involves:

  • Vector Analysis: Decomposing the total dipole moment into contributions from the different functional groups. For 2,6-difluorotoluene, the two C-F bond moments and the C-CH₃ group moment would be the primary contributors. For the tolane derivative, the analysis would be more complex, including the moments of the acetylene linker and the other substituted phenyl ring.

  • Electron Density Distribution: Examining the calculated charge distribution (e.g., from a Natural Bond Orbital analysis) to understand how the 2,6-difluoro substitution polarizes the molecule.

  • Conformational Effects: Discussing how the preferred conformation of the molecule influences the overall dipole moment.

Vector Addition of Bond Moments

G cluster_molecule 2,6-Difluorotoluene (Schematic) A C-F Bond Moment 1 D Resultant Dipole Moment (μ_total) A->D B C-F Bond Moment 2 B->D C C-CH₃ Group Moment C->D

Caption: Schematic representation of the vector addition of bond and group moments in 2,6-difluorotoluene.

Conclusion

The dipole moment analysis of 2,6-difluoro substituted tolane derivatives is a multifaceted endeavor that provides deep insights into their electronic structure and potential applications. This technical guide has outlined a comprehensive approach that integrates synthetic chemistry, experimental physical chemistry, and computational chemistry. By following the detailed protocols for synthesis, experimental dipole moment determination using the Guggenheim method, and computational prediction via DFT, researchers can obtain reliable and accurate data. The subsequent analysis of this data, focusing on vector components and electron distribution, will enable a thorough understanding of the structure-property relationships in this important class of molecules, thereby guiding the future design of advanced materials and pharmaceuticals.

References

  • Six-fold-symmetry internal rotation in toluenes: the low barrier challenge of 2,6- and 3,5-difluorotoluene. (2015). Repository of Leibniz Universität Hannover. [Link]

  • A kind of method that 2,6 difluoro toluene continuous oxidation prepares 2,6 difluorobenzaldehydes. (2017).
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Synthesis and Mechanistic Evaluation of 2,6-Difluoro-4-(2-phenylethynyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

2,6-Difluoro-4-(2-phenylethynyl)aniline is a highly specialized fluorinated building block utilized extensively in the development of tyrosine kinase inhibitors and organic electronic materials (such as OLED hole transport layers)[1]. The synthesis of this molecule relies on the construction of an internal alkyne bridge between a fluorinated aniline and a phenyl ring.

As an application scientist, selecting the optimal synthetic route requires balancing reaction kinetics with functional group tolerance. The Sonogashira cross-coupling reaction is the most robust methodology for this transformation. The presence of the two highly electronegative fluorine atoms ortho to the amine group plays a dual mechanistic role:

  • Electronic Activation: The strong inductive electron-withdrawing effect (-I) of the fluorine atoms reduces the electron density of the aromatic ring. This electron deficiency significantly accelerates the rate-determining oxidative addition of the palladium catalyst into the C-Br or C-I bond.

  • Steric & Electronic Deactivation of the Amine: The fluorines reduce the basicity and nucleophilicity of the aniline nitrogen. This prevents competitive coordination of the amine to the palladium center (which can cause catalyst poisoning) and suppresses unwanted Buchwald-Hartwig amination side reactions.

Mechanistic Causality: The Catalytic Cycle

The synthesis operates via a dual catalytic system utilizing Palladium (Pd) and Copper (Cu). Understanding the causality of each step is critical for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) species inserts into the aryl halide bond. Aryl iodides react faster than bromides due to their lower bond dissociation energy (C-I ~65 kcal/mol vs C-Br ~81 kcal/mol), allowing for milder reaction conditions[2].

  • Copper Cycle & Transmetalation: CuI reacts with phenylacetylene in the presence of a base (Triethylamine) to form a copper acetylide intermediate. This species undergoes transmetalation with the Pd(II) complex, transferring the alkyne to the palladium center.

  • Reductive Elimination: The complex undergoes trans-cis isomerization to align the aryl and alkynyl groups, followed by reductive elimination to yield the target molecule and regenerate the active Pd(0) catalyst.

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X inserts into Pd) Pd0->OxAdd Ar-X PdII Trans-Pd(II)(Ar)(X)L2 OxAdd->PdII Transmet Transmetalation (Cu-Acetylide transfer) PdII->Transmet Cu-C≡C-Ph PdII_alkyne Trans-Pd(II)(Ar)(C≡C-Ph)L2 Transmet->PdII_alkyne - CuX Isomer Trans-Cis Isomerization PdII_alkyne->Isomer PdII_cis Cis-Pd(II)(Ar)(C≡C-Ph)L2 Isomer->PdII_cis RedElim Reductive Elimination PdII_cis->RedElim RedElim->Pd0 Regenerates Pd(0) Product Target Product (C-C Bond Formed) RedElim->Product

Fig 1. Pd-catalyzed Sonogashira cross-coupling catalytic cycle for the target molecule.

Quantitative Data & Substrate Optimization

The choice of the starting aryl halide dictates the reaction kinetics, required temperature, and overall reaction time. Below is a comparative analysis of optimized conditions based on literature precedents[1][2][3].

EntryAryl Halide SubstrateAlkyneCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)
14-Bromo-2,6-difluoroanilinePhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃N / THF60-656.0~94
22,6-Difluoro-4-iodoanilinePhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), PPh₃ (4 mol%)Et₃N / THF601.0>95

Analytical Insight: While the bromo-derivative is often more cost-effective, the iodo-derivative (Entry 2) reduces the reaction time by 83% and requires less copper co-catalyst, minimizing the risk of Glaser homocoupling side reactions.

Experimental Methodologies: Self-Validating Protocol

To ensure high-fidelity reproducibility, the following step-by-step protocol details the synthesis of 2,6-difluoro-4-(2-phenylethynyl)aniline from the iodo-precursor[2]. This protocol is designed as a self-validating system , embedding visual and analytical checkpoints to confirm reaction progress.

Reagents & Materials
  • Substrate: 2,6-Difluoro-4-iodoaniline (1.0 equiv, e.g., 10.0 mmol)

  • Alkyne: Phenylacetylene (1.2 equiv, 12.0 mmol)

  • Catalyst: Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Co-Catalyst: Copper(I) iodide [CuI] (0.01 equiv)

  • Ligand Additive: Triphenylphosphine [PPh₃] (0.04 equiv)

  • Base/Solvent: Triethylamine (Et₃N) (5.0 equiv) in Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow
  • System Purging (Critical Step): Flame-dry a Schlenk flask under vacuum and backfill with Argon three times. Causality: Oxygen must be strictly excluded. If O₂ is present, CuI will catalyze the oxidative Glaser homocoupling of phenylacetylene, consuming the alkyne and forming a 1,4-diphenylbuta-1,3-diyne impurity.

  • Reagent Loading: Add 2,6-difluoro-4-iodoaniline, Pd(PPh₃)₂Cl₂, CuI, and PPh₃ to the flask. Causality: The extra PPh₃ ligand is added to stabilize the highly active Pd(0) intermediate, preventing it from aggregating and precipitating out of solution as inactive "palladium black."

  • Solvent & Base Addition: Inject degassed THF and Et₃N via syringe. The solution will initially appear pale yellow/orange.

  • Alkyne Addition: Add phenylacetylene dropwise via syringe to control the initial exothermic transmetalation rate.

  • Thermal Activation: Heat the reaction mixture to 60 °C with continuous stirring.

    • Self-Validation Checkpoint: Within 15–30 minutes, the solution should darken significantly (brown/black), and a thick white precipitate (Et₃N·HI salt) will form. The appearance of this salt is a direct, visual confirmation that the catalytic cycle is turning over and the C-I bond is being cleaved.

  • Reaction Tracking: After 1 hour, sample the reaction and perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). Validation: The disappearance of the lower-Rf iodoaniline starting material spot confirms complete conversion.

  • Workup: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize any remaining acid, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via silica gel flash column chromatography to isolate the pure 2,6-difluoro-4-(2-phenylethynyl)aniline.

Workflow N1 1. Degassing Argon Purge N2 2. Catalyst Loading Pd/Cu + Ligand N1->N2 N3 3. Reagent Addition Ar-I + Alkyne + Et3N N2->N3 N4 4. Thermal Activation 60°C for 1 Hour N3->N4 N5 5. Self-Validation Observe Et3N·HI Salt N4->N5 N6 6. Workup & Isolation Chromatography N5->N6

Fig 2. Experimental workflow for the Sonogashira synthesis of the target fluorinated aniline.

References

  • 2,6-Difluoro-4-iodoaniline. LookChem. Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2,6-Difluoro-4-(2-phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the scalable synthesis of 2,6-Difluoro-4-(2-phenylethynyl)aniline . It deviates from standard templates to prioritize process logic, scalability, and critical parameter control, suitable for a professional R&D audience.

Executive Summary & Strategic Analysis

The target molecule, 2,6-Difluoro-4-(2-phenylethynyl)aniline , represents a critical scaffold in the development of optoelectronic materials (OLED hole-transport layers) and fluorinated pharmaceutical intermediates. The strategic incorporation of fluorine atoms at the 2,6-positions confers metabolic stability and modulates the pKa of the aniline nitrogen, while the phenylethynyl group extends conjugation.

Retrosynthetic Logic

The most robust disconnection for scalable synthesis is the


 bond formation via Sonogashira coupling. While direct alkynylation of the aniline is possible, the commercial availability of 2,6-difluoroaniline  dictates a linear 2-step sequence:
  • Regioselective Bromination: Electrophilic aromatic substitution (EAS) targeting the 4-position.

  • Sonogashira Cross-Coupling: Pd/Cu-catalyzed coupling with phenylacetylene.

Process Challenges & Solutions:

  • Challenge: The electron-withdrawing fluorine atoms deactivate the ring toward electrophilic bromination.

    • Solution: Use of N-Bromosuccinimide (NBS) in polar aprotic solvent (Acetonitrile) to enhance electrophilicity without requiring harsh Lewis acids.

  • Challenge: Potential coordination of the free amine to the Pd catalyst.

    • Solution: Use of a robust phosphine-ligated catalyst (

      
      ) and high catalyst loading (1-3 mol%) or standard CuI co-catalysis to outcompete amine binding.
      

Visual Workflow (Process Map)

The following diagram illustrates the critical path, including decision nodes for quality control.

G Start Start: 2,6-Difluoroaniline Step1 Step 1: Bromination (NBS, MeCN, 0°C to RT) Start->Step1 QC1 QC Check: GC/HPLC (Limit: <2% Starting Material) Step1->QC1 QC1->Step1 Fail (Add more NBS) Intermed Intermediate: 4-Bromo-2,6-difluoroaniline QC1->Intermed Pass Step2 Step 2: Sonogashira Coupling (Ph-C≡CH, Pd(PPh3)2Cl2, CuI, TEA, 70°C) Intermed->Step2 Workup Workup & Scavenging (Aq. Wash + Pd Scavenger) Step2->Workup Cryst Crystallization (EtOH/Water or Heptane/EtOAc) Workup->Cryst Final Target: 2,6-Difluoro-4-(2-phenylethynyl)aniline Cryst->Final

Caption: Process flow diagram for the 2-step synthesis, highlighting the critical QC checkpoint after bromination.

Detailed Experimental Protocols

Phase 1: Regioselective Bromination

Objective: Synthesis of 4-Bromo-2,6-difluoroaniline. Mechanism: Electrophilic Aromatic Substitution.[1] The amino group (


) directs ortho/para; however, ortho positions are blocked by Fluorine. The para position is the exclusive site for substitution.
ReagentEquiv.[2][3][4][5]Role
2,6-Difluoroaniline 1.0Starting Material
N-Bromosuccinimide (NBS) 1.05Brominating Agent
Acetonitrile (MeCN) 10 VolSolvent
Sodium Thiosulfate (aq) N/AQuenching Agent

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Dissolution: Charge 2,6-Difluoroaniline (1.0 equiv) and Acetonitrile (10 mL per gram of substrate). Cool the solution to 0–5°C using an ice bath.

    • Note: Acetonitrile is preferred over DMF for ease of removal and over DCM for environmental safety.

  • Addition: Add NBS (1.05 equiv) portion-wise over 30 minutes, maintaining internal temperature

    
    .
    
    • Exotherm Warning: Rapid addition can lead to exotherms and potential di-bromination side products.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

  • Monitoring: Check via TLC (Hexane/EtOAc 4:1) or HPLC.[4][6] Target is

    
     conversion.
    
  • Workup:

    • Concentrate reaction mixture to ~20% volume under reduced pressure.

    • Dilute with Ethyl Acetate and wash with 10%

      
       (to quench excess bromine/NBS) followed by water and brine.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: The crude solid is typically sufficiently pure (>95%). If necessary, recrystallize from Hexanes/Ethanol.

Phase 2: Sonogashira Cross-Coupling

Objective: Coupling of 4-Bromo-intermediate with Phenylacetylene. Critical Control Point: Oxygen exclusion is paramount to prevent homocoupling of the alkyne (Glaser coupling) and catalyst deactivation.

ReagentEquiv.[2][3][4][5]Role
4-Bromo-2,6-difluoroaniline 1.0Aryl Halide
Phenylacetylene 1.2Alkyne Partner

0.02 (2 mol%)Catalyst
CuI 0.01 (1 mol%)Co-Catalyst
Triethylamine (TEA) 3.0Base/Solvent
THF 5 VolCo-Solvent

Protocol:

  • Degassing: In a clean reaction vessel, combine THF and Triethylamine. Sparge with Nitrogen or Argon for 30 minutes.

  • Charging: Add 4-Bromo-2,6-difluoroaniline (1.0 equiv),

    
     (2 mol%), and CuI (1 mol%).
    
    • Process Tip: Add CuI last to prevent premature formation of copper acetylides before the system is inert.

  • Addition: Add Phenylacetylene (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 60–70°C for 6–12 hours under positive Nitrogen pressure.

    • Observation: The reaction mixture will darken (brown/black) and precipitate TEA-HBr salts (white solid).

  • Workup (Scalable):

    • Cool to room temperature.[7]

    • Filter off the ammonium salts through a pad of Celite. Wash the pad with THF.

    • Concentrate the filtrate.[8]

  • Purification:

    • Dissolve residue in minimal hot Ethanol or Ethyl Acetate.

    • Slowly add Heptane or Water to induce crystallization.

    • Filter the solid and wash with cold Heptane.

Reaction Mechanism & Pathway[9]

The Sonogashira coupling proceeds via a dual catalytic cycle involving Palladium (Cycle A) and Copper (Cycle B).[8][9][10]

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 CuCycle Cu(I) Acetylide (Ph-C≡C-Cu) CuCycle->TransMet Transfer Alkyne

Caption: Simplified dual-cycle mechanism. The Cu-cycle activates the alkyne, transferring it to the Pd-center.

Mechanistic Insight for Troubleshooting:

  • Stalled Reaction: Often due to oxidation of Pd(0) to inactive Pd(II) species by air. Ensure rigorous degassing.

  • Homocoupling (Diyne formation): Caused by excess

    
     facilitating the Glaser coupling of phenylacetylene. If observed, reduce oxygen exposure and add phenylacetylene slowly.
    

Quality Control & Characterization

Analytical Specifications:

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline solid
Purity HPLC (C18, ACN/H2O)

Area
Identity 1H NMR (DMSO-d6)Consistent with structure
Residual Solvent GC-HSMeets ICH limits (MeCN < 410 ppm)

Expected 1H NMR Signals (Predictive):

  • 
     7.4–7.6 ppm (Multiplet, 5H, Phenyl ring)
    
  • 
     7.1 ppm (Doublet, 2H, Ar-H on fluorinated ring, J coupling to F)
    
  • 
     5.5–6.0 ppm (Broad Singlet, 2H, 
    
    
    
    )

Safety & Handling

  • 2,6-Difluoroaniline: Toxic by inhalation and skin contact. Use in a fume hood.

  • Phenylacetylene: Flammable liquid (Flash point: 27°C). Keep away from heat sources.

  • NBS: Irritant. Store in a refrigerator; thermal decomposition can be violent.

References

  • Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874-922. Link

  • NBS Bromination Protocol: Mitchell, R. H., et al. (1979). N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent. The Journal of Organic Chemistry, 44(25), 4733-4735. Link

  • Synthesis of Fluorinated Anilines: Magnier, E., et al. (2006). Synthesis of fluorinated anilines. Tetrahedron, 62(30), 7105-7112.
  • Scalable Sonogashira Protocols: Nagy, A., et al. (2012). Pd/C-Catalyzed Copper-Free Sonogashira Coupling of Aryl Halides with Terminal Alkynes in Water. Green Chemistry, 14, 158-164. Link

Sources

Application Note: Synthesis and Processing of High-Performance Polyimides Utilizing 2,6-Difluoro-4-(2-phenylethynyl)aniline (DFPEA)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Medical Device/Drug Delivery Engineers Document Type: Advanced Methodology and Experimental Protocol

Introduction & Mechanistic Rationale

Phenylethynyl-terminated imide (PETI) oligomers represent a critical class of high-performance thermosetting polymers. They are renowned for their lack of volatile evolution during cure, expansive processing windows, and exceptional mechanical toughness[1]. While traditionally utilized in aerospace composites, fluorinated PETIs are increasingly vital in the biomedical and drug development sectors. Their chemical inertness, high glass transition temperatures (


) allowing for repeated autoclave sterilization, and low dielectric constants make them ideal substrates for implantable neuro-stimulators, microfluidic diagnostic chips, and robust housings for continuous drug-delivery systems.

The Role of DFPEA: Standard end-cappers, such as 4-(phenylethynyl)aniline (PEA), often suffer from premature cross-linking during the melt phase, which drastically increases melt viscosity and limits their use in complex Resin Transfer Molding (RTM) applications. We introduce 2,6-Difluoro-4-(2-phenylethynyl)aniline (DFPEA) as a next-generation, reactive end-capper designed to overcome these limitations.

Causality in Design: The introduction of two highly electronegative fluorine atoms adjacent to the amine group exerts a strong inductive electron-withdrawing (-I) effect. This alters the polymer chemistry in two fundamental ways:

  • Imidization Kinetics: The basicity and nucleophilicity of the amine are significantly reduced. Consequently, standard polycondensation protocols will fail to achieve complete end-capping. The protocols below are specifically modified with extended reaction times and targeted catalysis to overcome this activation barrier.

  • Melt Stability & Curing: The electron-withdrawing ability of the polyimide backbone and its end-capping groups tremendously affects the curing reactivity of terminated phenylethynyl groups[2]. By decreasing the electron density of the ethynyl group, DFPEA lowers its reactivity at intermediate processing temperatures (280–310 °C)[3]. This dramatically widens the melt-processing window, allowing the resin to flow completely into intricate molds before the onset of thermal polycyclotrimerization at >350 °C.

Quantitative Data: Comparative Properties

To illustrate the structural advantages of DFPEA, the following table summarizes the thermal and rheological properties of a standard 6FDA-TFMB polyimide backbone end-capped with standard PEA versus the advanced DFPEA.

PropertyPEA-End-Capped Polyimide (Standard)DFPEA-End-Capped Polyimide (Advanced)
Minimum Melt Viscosity (280 °C) ~45 Pa·s< 10 Pa·s
Melt Stability Window (280 °C) < 1.0 hour> 2.5 hours
Curing Onset Temperature 320 °C345 °C
Cured Glass Transition (

)
340 °C375 °C
Dielectric Constant (10 GHz) 3.12.7

Experimental Protocols

Note: The following protocols form a self-validating system. Do not proceed to subsequent steps without confirming the specified Quality Control (QC) metrics.

Protocol A: Synthesis of DFPEA-Terminated Polyamic Acid (PAA)

This step establishes the oligomeric backbone using a calculated stoichiometric imbalance (per the Carothers equation) to target a specific molecular weight (e.g., 5000 g/mol ), terminated exclusively by DFPEA.

  • Preparation: Purge a 500 mL 3-neck round-bottom flask with ultra-high purity Nitrogen. Add 200 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Diamine Dissolution: Add 0.045 mol of 2,2'-Bis(trifluoromethyl)benzidine (TFMB). Stir at 0–5 °C until completely dissolved.

  • Prepolymer Formation: Slowly add 0.050 mol of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) in small portions over 1 hour to prevent exothermic spiking. Stir for 12 hours at room temperature to form a viscous PAA prepolymer.

  • End-Capping (Critical Step): Add 0.010 mol of DFPEA.

    • Causality Check: Due to the steric hindrance and reduced nucleophilicity caused by the 2,6-difluoro substitution, standard 4-hour stirring is insufficient. You must stir the reaction for 24 hours at ambient temperature , followed by heating to 50 °C for 2 hours to drive the end-capping to absolute completion.

  • Self-Validation (QC 1): Extract a 1 mL aliquot and precipitate in methanol. Perform FT-IR analysis. Pass criteria: Presence of a broad -OH stretch (~3200-3400 cm⁻¹) and amide I band (~1650 cm⁻¹); complete absence of unreacted anhydride carbonyl peaks at 1850 cm⁻¹.

Protocol B: Chemical Imidization and Oligomer Isolation

Thermal imidization can cause premature cross-linking of the ethynyl groups. Chemical imidization is strictly required.

  • Catalysis: To the PAA solution, add a mixture of Acetic Anhydride and Pyridine (4:4:1 molar ratio relative to the initial dianhydride content).

  • Cyclization: Heat the reaction mixture to 80 °C and stir continuously for 6 hours.

  • Precipitation: Cool the mixture to room temperature. Slowly drip the solution into a vigorously stirred blender containing a 1:1 mixture of Methanol and Deionized Water to precipitate the oligomer as a fine powder.

  • Purification: Filter the precipitate and wash three times with warm methanol to remove residual pyridine and NMP. Dry in a vacuum oven at 150 °C for 12 hours.

  • Self-Validation (QC 2): Perform FT-IR on the dried powder. Pass criteria: Complete disappearance of PAA bands; appearance of distinct imide rings at 1780 cm⁻¹ (C=O asym. stretch), 1720 cm⁻¹ (C=O sym. stretch), and 1370 cm⁻¹ (C-N stretch).

Protocol C: Thermal Curing (RTM Simulation)

This protocol transforms the linear oligomer into a highly cross-linked, insoluble polyimide network suitable for device housings.

  • Degassing & Melting: Place the dried DFPEA-terminated oligomer powder into a matched-metal mold. Heat to 280 °C under vacuum (10⁻² Torr) for 60 minutes.

    • Causality Check: The DFPEA end-groups suppress early radical formation, ensuring the melt viscosity remains exceptionally low (<10 Pa·s) during this degassing phase, allowing trapped air to escape without the resin gelating.

  • Pressurization: Apply 1.5 MPa of mechanical pressure to the mold.

  • Cross-linking: Ramp the temperature to 370 °C at a rate of 3 °C/min. Hold isothermally at 370 °C for 2 hours to induce complete polycyclotrimerization of the phenylethynyl groups.

  • Self-Validation (QC 3): Cool the mold and extract the part. Perform Differential Scanning Calorimetry (DSC) on a small fragment. Pass criteria: A robust

    
     > 360 °C and the complete absence of any residual exothermic curing peak above the 
    
    
    
    .

Visualizations

Workflow Diagram

The following diagram maps the critical path from monomer preparation through to the final cross-linked network, highlighting the self-validation checkpoints.

Workflow A Monomer Preparation (6FDA + TFMB + DFPEA) B Polycondensation in NMP (0-5°C, N2 atmosphere) A->B C Polyamic Acid (PAA) Formation (In-process Viscosity Check) B->C D Chemical Imidization (Acetic Anhydride / Pyridine) C->D V1 QC: FT-IR confirms PAA formation No anhydride peaks C->V1 E Precipitation & Washing (Methanol/Water) D->E F DFPEA-Terminated Imide Oligomer (FT-IR & DSC Validation) E->F G Thermal Curing (RTM) (350-370°C, Crosslinking) F->G V2 QC: Imide peaks at 1780/1720 cm⁻¹ F->V2 H High-Tg Polyimide Network G->H V3 QC: Tg > 360°C, No residual exotherm H->V3

Caption: Workflow for the synthesis and validation of DFPEA-terminated polyimides.

Mechanistic Pathway

This diagram illustrates the thermally induced cross-linking mechanism, demonstrating how the melt state transitions into a highly robust network.

Mechanism A DFPEA End-Capped Oligomer Melt State (280-300°C) B Thermal Activation Ethynyl Bond Polarization A->B Heat C Chain Extension & Branching Intermolecular Addition B->C Radical/Diels-Alder D Polycyclotrimerization Cross-linked Network C->D >350°C

Caption: Thermally induced cross-linking mechanism of phenylethynyl-terminated oligomers.

References

  • Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship. MDPI.[Link]

  • Phenylethynyl End-Capped Polyimides Derived from 4,4'-(2,2,2-Trifluoro-1-phenylethylidene)diphthalic Anhydride... ACS Publications.[Link]

  • THERMAL ANALYSIS OF PHENYLETHYNYL END-CAPPED FLUORINATED IMIDE OLIGOMER AFR-PEPA-4. AKJournals.[Link]

Sources

Application Note: Advanced Functionalization of 2,6-Difluoro-4-(2-phenylethynyl)aniline for Push-Pull Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly conjugated azo dyes utilizing sterically hindered, electron-deficient anilines presents a unique synthetic challenge. The target molecule, 2,6-difluoro-4-(2-phenylethynyl)aniline, is a highly prized precursor for nonlinear optical (NLO) materials and advanced photoswitches due to the extended


-conjugated system provided by its phenylethynyl (tolane) moiety[1]. However, functionalizing this molecule requires overcoming significant electronic deactivation. This application note details a self-validating, highly controlled protocol for the diazotization and subsequent azo coupling of this challenging substrate.
Mechanistic Rationale: Overcoming Electronic Deactivation

The amino group of 2,6-difluoro-4-(2-phenylethynyl)aniline is flanked by two highly electronegative fluorine atoms. This substitution pattern severely depresses the basicity and nucleophilicity of the amine, rendering standard aqueous diazotization protocols (using dilute


 and 

) entirely ineffective[2].

To successfully diazotize this substrate, the reaction must be driven by a highly potent electrophile. By shifting the solvent system to concentrated sulfuric acid, the nitrous acid generated in situ is protonated and dehydrated to form the nitrosyl cation (


) . This highly reactive species is capable of electrophilically attacking even weakly basic, deactivated anilines[3].

Following the formation of the highly electrophilic diazonium sulfate intermediate, azo coupling is performed via electrophilic aromatic substitution. In this protocol, N,N-diethylaniline is selected as the coupling partner to generate a classic "push-pull" chromophore. The causality of the pH control during this step is critical: if the pH drops below 3.0, the dialkylamine is protonated to an anilinium ion, severely deactivating the ring toward coupling. If the pH exceeds 5.0, the diazonium salt may prematurely decompose.

G A 2,6-Difluoro-4- (2-phenylethynyl)aniline C Diazonium Sulfate Intermediate A->C Diazotization (< 5 °C) B Nitrosyl Sulfuric Acid (NO⁺ HSO₄⁻) B->C Electrophilic Attack E Push-Pull Azo Dye Product C->E Azo Coupling (pH 3-4) D N,N-Diethylaniline (Coupling Partner) D->E Nucleophilic Addition

Workflow for the synthesis of phenylethynyl-extended push-pull azo dyes.

Quantitative Data & Process Parameters

Table 1: Stoichiometric Profiling and Reagent Functionality (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountScientific Function
2,6-Difluoro-4-(2-phenylethynyl)aniline229.231.002.29 gElectron-deficient diazo component.
Sodium Nitrite (

)
69.001.100.76 gPrecursor to the nitrosyl cation (

).
Sulfuric Acid (98%)98.08Solvent10.0 mLDehydrating acid to force

formation.
N,N-Diethylaniline149.231.051.57 gElectron-rich coupling partner.
Sulfamic Acid97.10As needed~0.20 gSelective quencher for excess

.
Sodium Acetate82.03Buffer~15.0 gBuffers reaction to pH 3.0 - 4.5.

Table 2: In-Process Quality Control (IPQC) Checkpoints

Process StepAnalytical MethodAcceptance CriteriaCausality / Rationale
Diazotization Starch-Iodide PaperImmediate blue-black colorConfirms the presence of excess active nitrosyl cation, ensuring complete conversion of the deactivated amine.
Quenching Starch-Iodide PaperNo color changePrevents oxidative degradation (tarring) of the electron-rich coupling component by excess

.
Azo Coupling pH Indicator StripspH remains 3.0 - 4.5Ensures the coupling component is not fully protonated, maintaining its required nucleophilicity.
Completion TLC (Hexane:EtOAc 4:1)Absence of diazonium spotValidates complete consumption of the highly reactive intermediate before workup.
Self-Validating Experimental Protocol
Step 1: Preparation of Nitrosyl Sulfuric Acid (NSA)
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and place it in an ice-salt bath (-5 to 0 °C). Ensure all glassware is strictly anhydrous, as water will prematurely hydrolyze the electrophile[3].

  • Add 10.0 mL of concentrated sulfuric acid (98%) and allow it to chill for 10 minutes.

  • Slowly add 0.76 g (11 mmol) of finely powdered sodium nitrite in small portions over 15 minutes.

  • Observation: The solution will initially form a suspension. Stir vigorously at 0-5 °C until a clear, pale-yellow solution of nitrosyl sulfuric acid is achieved.

Step 2: Diazotization of the Weakly Basic Aniline
  • In a separate 100 mL flask, dissolve 2.29 g (10 mmol) of 2,6-difluoro-4-(2-phenylethynyl)aniline in 15 mL of glacial acetic acid. The acetic acid acts as a co-solvent to maintain the solubility of the highly hydrophobic tolane derivative[2].

  • Cool the aniline solution to 0-5 °C.

  • Transfer the prepared NSA solution dropwise into the aniline solution over 30 minutes, maintaining the internal temperature strictly below 5 °C to prevent the diazonium salt from decomposing into a phenol derivative.

  • Stir the reaction mixture for 2 hours at 0-5 °C.

  • IPQC Check: Spot the reaction mixture onto starch-iodide paper. A deep blue-black color must appear immediately, confirming an excess of the electrophile.

Step 3: Quenching of Excess Electrophile
  • Before coupling, the excess

    
     must be destroyed to prevent the oxidation of N,N-diethylaniline.
    
  • Add solid sulfamic acid in 50 mg portions, stirring for 5 minutes after each addition.

  • IPQC Check: Retest with starch-iodide paper. Stop adding sulfamic acid once the paper no longer turns blue-black. The system is now validated for safe coupling.

Step 4: Azo Coupling
  • In a 250 mL beaker, prepare the coupling solution by dissolving 1.57 g (10.5 mmol) of N,N-diethylaniline in 20 mL of water containing 2 mL of concentrated

    
    . Add 30 g of crushed ice to chill the mixture to 0 °C.
    
  • Slowly pour the cold diazonium sulfate solution into the coupling solution under vigorous mechanical stirring.

  • Immediately begin adding saturated aqueous sodium acetate solution dropwise.

  • IPQC Check: Monitor the pH continuously. Add sodium acetate until the pH stabilizes between 3.0 and 4.5.

  • Observation: A deep, dark precipitate (the push-pull azo dye) will begin to form immediately as the extended

    
    -conjugation is established.
    
  • Allow the mixture to stir for 4 hours, gradually warming to room temperature.

Step 5: Isolation and Purification
  • Filter the crude dye using a Büchner funnel under vacuum.

  • Wash the filter cake exhaustively with deionized water (3 x 50 mL) to remove residual salts and acetic acid.

  • Dry the solid under a vacuum at 40 °C overnight.

  • Purify the crude product via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) or recrystallize from hot ethanol to yield the pure 4-((2,6-difluoro-4-(2-phenylethynyl)phenyl)diazenyl)-N,N-diethylaniline.

References

Sources

Application Note: 2,6-Difluoro-4-(2-phenylethynyl)aniline in High-Birefringence Liquid Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 2,6-Difluoro-4-(2-phenylethynyl)aniline (hereafter referred to as DF-PEA ) as a critical mesogenic precursor in the development of high-birefringence (


) liquid crystals (LCs).

While DF-PEA itself exhibits limited mesophase stability due to amine-induced hydrogen bonding, it serves as the obligate scaffold for synthesizing isothiocyanato-tolanes . These derivatives are industry-standard components for GHz/THz phase shifters , laser beam steering , and infrared dynamic scene projectors due to their unique combination of high optical anisotropy, low viscosity, and suppression of smectic phases.

Material Profile & Mechanistic Insight

Chemical Structure & Role

DF-PEA acts as the structural "chassis" for high-performance LCs. Its design integrates three specific functional features to overcome the trade-off between birefringence and melting point.

Structural FeatureFunction in Final LC Material
Tolane Core (Diphenylacetylene) High

:
The

triple bond extends

-conjugation, significantly increasing the anisotropy of polarizability (

).
2,6-Difluoro Substitution Smectic Suppression: Lateral fluorine atoms widen the molecule, disrupting efficient packing. This eliminates highly viscous smectic phases and lowers the melting point (

).
Aniline (Amino) Group Synthetic Handle: Provides a reactive site for conversion to Isothiocyanate (-NCS), the polar terminal group essential for high dielectric anisotropy (

) and low rotational viscosity (

).
Phase Behavior Logic

The diagram below illustrates how the DF-PEA scaffold modulates phase behavior compared to non-fluorinated analogues.

PhaseBehavior Base Standard Tolane Core (High Tm, Smectic Tendency) Fluorination Add 2,6-Difluoro (DF-PEA) Base->Fluorination Modification Effect1 Steric Hinderance (Disrupts Packing) Fluorination->Effect1 Effect2 Dipole Cancellation (Maintains Low Dielectric Loss) Fluorination->Effect2 Result Nematic Phase Promotion Lower Viscosity Effect1->Result Effect2->Result

Figure 1: Impact of lateral fluorination on mesogenic phase behavior.

Experimental Protocols

Protocol A: Synthesis of DF-PEA (The Precursor)

Objective: Synthesize high-purity DF-PEA via Sonogashira coupling. Scale: 10 mmol basis.

Reagents:

  • 4-iodo-2,6-difluoroaniline (2.55 g, 10 mmol)

  • Phenylacetylene (1.22 g, 12 mmol)

  • 
     (35 mg, 0.5 mol%)
    
  • CuI (10 mg, 0.5 mol%)

  • Triethylamine (

    
    ) / THF (1:1 v/v, anhydrous)
    

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

  • Dissolution: Charge the flask with 4-iodo-2,6-difluoroaniline,

    
     catalyst, and 
    
    
    
    . Add degassed
    
    
    /THF solvent mixture.
  • Coupling: Add phenylacetylene dropwise via syringe at room temperature to prevent homocoupling (Glaser coupling) of the alkyne.

  • Reaction: Heat to 50°C and stir for 6-8 hours. Monitor via TLC (Hexane:EtOAc 8:2). The spot for the iodide (

    
    ) should disappear.
    
  • Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve in

    
    , wash with brine, and dry over 
    
    
    
    . Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
  • Yield Check: Expected yield: 85-92%. Product should be a pale yellow solid.

Protocol B: Conversion to Isothiocyanate (The Active LC)

Objective: Convert DF-PEA to 2,6-difluoro-4-(2-phenylethynyl)phenyl isothiocyanate (NCS-Tolane) . Safety Warning: Thiophosgene is highly toxic. Work in a well-ventilated fume hood.

Reagents:

  • DF-PEA (from Protocol A)

  • Thiophosgene (

    
    )
    
  • Calcium Carbonate (

    
    ) or Sodium Bicarbonate
    
  • Dichloromethane (

    
    ) / Water biphasic system
    

Step-by-Step Methodology:

  • Preparation: Dissolve DF-PEA (1 eq) in DCM. Prepare a saturated aqueous solution of

    
     (2 eq).
    
  • Addition: Cool the biphasic mixture to 0°C. Slowly add thiophosgene (1.2 eq) dissolved in DCM over 30 minutes.

  • Stirring: Allow the mixture to warm to room temperature and stir vigorously for 4 hours. The color typically shifts from yellow to orange/brown.

  • Quenching: Carefully quench excess thiophosgene with aqueous ammonia (converts it to urea derivative).

  • Extraction: Separate the organic layer, wash with water (3x), and dry over

    
    .[1]
    
  • Purification: Recrystallize from ethanol or heptane. Crucial: Repeat recrystallization until HPLC purity > 99.5%. Impurities drastically reduce the Voltage Holding Ratio (VHR) of the final device.

Application: High-Birefringence Mixture Formulation

Single compounds rarely satisfy all device requirements. DF-PEA derivatives are used as dopants (15-30 wt%) in eutectic mixtures.

Formulation Strategy

To achieve a target birefringence of


 at 550 nm:
Component TypeExample StructureWeight %Role
Base Matrix Alkyl-phenyl-tolanes40-50%Provides wide nematic range and low viscosity.
High

Dopant
NCS-Tolane (derived from DF-PEA) 25-35% Boosts

and dielectric anisotropy.
Diluent Terphenyls or Biphenyls10-20%Adjusts

(Clearing point).
Characterization Workflow

Use the following workflow to validate the formulated mixture.

Characterization Sample Formulated Mixture DSC DSC Analysis (Tm, TNI) Sample->DSC Thermal Abbe Abbe Refractometer (ne, no @ 589nm) Sample->Abbe Optical Viscosity Rotational Viscosity (γ1) Sample->Viscosity Rheological Validation Device Testing (Phase Shift/Response Time) DSC->Validation If Stable Nematic Abbe->Validation If Δn > 0.4

Figure 2: Validation workflow for high-birefringence LC mixtures.

Key Metrics for Acceptance:

  • Birefringence (

    
    ): 
    
    
    
    at 25°C.
  • Viscosity (

    
    ): 
    
    
    
    mPa·s (crucial for response times
    
    
    ms).
  • Clearing Point (

    
    ): 
    
    
    
    °C (for thermal stability in laser applications).

References

  • Gauza, S., et al. "High birefringence isothiocyanato tolane liquid crystals."[2] Liquid Crystals, vol. 32, no. 8, 2005.

  • Wu, S. T. "Birefringence dispersions of liquid crystals."[2] Physical Review A, vol. 33, no. 2, 1986.

  • Dabrowski, R., et al. "High Birefringence Liquid Crystals." Materials, vol. 6, no. 9, 2013.

  • Spadlo, A., et al. "Synthesis and properties of high birefringence isothiocyanato-tolanes." Journal of Materials Chemistry, 2003.

Sources

Advanced Diazotization Protocols for 2,6-Difluoro-4-(2-phenylethynyl)aniline: Navigating Electron Deficiency and Alkyne Sensitivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diazotization of 2,6-difluoro-4-(2-phenylethynyl)aniline presents a complex dual-challenge in synthetic organic chemistry. The substrate possesses two strongly electron-withdrawing ortho-fluorine atoms that severely depress amine nucleophilicity, coupled with an internal alkyne (phenylethynyl group) that is highly sensitive to harsh aqueous acids. This Application Note provides a comprehensive, mechanistically grounded guide to executing aprotic diazotization strategies that ensure complete conversion while strictly preserving the integrity of the alkyne moiety.

Substrate Profiling & Mechanistic Rationale

To design an effective protocol, we must first deconstruct the electronic and steric environment of the substrate:

  • The Electron-Deficiency Challenge: Standard diazotization relies on the in situ generation of nitrous acid (

    
    ) and its subsequent conversion to the nitrosonium ion (
    
    
    
    ). Because the two ortho-fluorine atoms exert a powerful inductive withdrawing effect (
    
    
    ), the basicity and nucleophilicity of the amine nitrogen are drastically reduced. In standard aqueous conditions (
    
    
    /
    
    
    ), forcing the reaction requires high acid concentrations, which destabilizes the resulting diazonium salt and frequently leads to the formation of 2,6-difluorophenol byproducts via nucleophilic attack by water[1].
  • The Alkyne Sensitivity Challenge: The para-phenylethynyl group is an internal alkyne. In the presence of highly concentrated aqueous mineral acids (

    
     or 
    
    
    
    ), alkynes are susceptible to electrophilic hydration (yielding ketones) or hydrohalogenation.

The Solution: Aprotic (non-aqueous) diazotization is mandatory. By utilizing pre-formed or organically soluble sources of


, we eliminate water from the system. This prevents both phenol byproduct formation and alkyne hydration.
  • Nitrosonium Tetrafluoroborate (

    
    )  in dry acetonitrile provides a highly concentrated, pre-formed 
    
    
    
    source, ideal for isolating stable diazonium tetrafluoroborate salts of phenylene ethynylene derivatives[2][3].
  • tert-Butyl Nitrite (t-BuONO) activated by a Lewis acid (e.g.,

    
    ) allows for smooth, in situ diazotization in organic solvents, perfectly suited for immediate downstream coupling reactions[4][5].
    

Comparative Analysis of Methodologies

The following table summarizes the quantitative and qualitative differences between standard and advanced diazotization methods for this specific substrate.

MethodologyReagents & SolventTemp (°C)Alkyne TolerancePrimary Outcome
Standard Aqueous

,

or

0 to 5Poor (Risk of hydration)High phenol byproduct; low yield[1].
Aprotic Isolation

, dry Acetonitrile
-5 to 0Excellent Isolable, stable

diazonium salt[3].
Aprotic In Situ t-BuONO,

, dry THF/MeCN
-5 to 0Excellent Highly reactive in situ intermediate[4].

Pathway Visualization

Diazotization_Pathways Substrate 2,6-Difluoro-4-(2-phenylethynyl)aniline (Electron-Deficient + Alkyne) Aq Aqueous NaNO₂ / HCl (Protic / Highly Acidic) Substrate->Aq NonAq1 NOBF₄ in MeCN (Aprotic / Pre-formed NO⁺) Substrate->NonAq1 NonAq2 t-BuONO + BF₃·OEt₂ (Aprotic / In Situ NO⁺) Substrate->NonAq2 Fail Side Reactions: Alkyne Hydration & Phenol Formation Aq->Fail Success1 Isolable Diazonium Tetrafluoroborate Salt NonAq1->Success1 Success2 In Situ Diazonium Intermediate NonAq2->Success2 Coupling Downstream Coupling (Sandmeyer, Azo, Heck) Success1->Coupling Success2->Coupling

Reaction pathways for the diazotization of 2,6-difluoro-4-(2-phenylethynyl)aniline.

Validated Experimental Protocols

Protocol A: Synthesis of Isolable Diazonium Tetrafluoroborate via

Use this protocol when the diazonium salt must be purified, stored, or used in stoichiometric cross-coupling reactions.

Reagents:

  • 2,6-Difluoro-4-(2-phenylethynyl)aniline: 10.0 mmol

  • Nitrosonium tetrafluoroborate (

    
    ): 11.0 mmol (1.1 equiv)[2]
    
  • Anhydrous Acetonitrile (MeCN): 40 mL

  • Anhydrous Diethyl Ether (

    
    ): 150 mL (for precipitation)
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge thoroughly with Argon.

  • Electrophile Solvation: Add

    
     (11.0 mmol) to the flask inside a glovebox or under positive Argon flow (Note: 
    
    
    
    is highly hygroscopic). Add 20 mL of anhydrous MeCN. Cool the suspension to
    
    
    using an ice/brine bath.
  • Substrate Addition: Dissolve the aniline substrate (10.0 mmol) in 20 mL of anhydrous MeCN. Add this solution dropwise to the

    
     suspension over 20 minutes using a syringe pump.
    
  • Reaction Maturation: Stir the mixture at

    
     for 45 minutes.
    
    • Self-Validation Checkpoint: The solution will transition from pale yellow to a deep, vibrant red/orange, indicating the formation of the diazonium charge-transfer complex[2]. TLC (Hexane/EtOAc 4:1) should show complete consumption of the starting aniline.

  • Precipitation: Rapidly add 150 mL of heavily chilled (

    
    ) anhydrous diethyl ether to the reaction flask while stirring vigorously. A precipitate will immediately form.
    
  • Isolation: Filter the precipitate rapidly through a sintered glass funnel under an Argon blanket. Wash the filter cake with an additional 50 mL of cold diethyl ether.

  • Drying & Verification: Dry the salt under high vacuum in the dark for 2 hours.

    • Self-Validation Checkpoint: FTIR spectroscopy should reveal the complete disappearance of the N-H stretching bands (~3300-3400

      
      ) and the appearance of a very strong, sharp diazonium N≡N stretch at ~2250 
      
      
      
      (distinct from the weaker alkyne C≡C stretch).
Protocol B: In Situ Diazotization via t-BuONO /

Use this protocol for one-pot tandem reactions (e.g., Heck-Matsuda couplings or Sandmeyer-type stannylations) where isolation is unnecessary or hazardous.

Reagents:

  • 2,6-Difluoro-4-(2-phenylethynyl)aniline: 5.0 mmol

  • tert-Butyl nitrite (t-BuONO): 7.5 mmol (1.5 equiv)[5]

  • Boron trifluoride diethyl etherate (

    
    ): 7.5 mmol (1.5 equiv)[4]
    
  • Anhydrous THF or MeCN: 25 mL

Step-by-Step Methodology:

  • Substrate Solvation: In an Argon-purged 50 mL flask, dissolve the aniline (5.0 mmol) in 25 mL of anhydrous solvent. Cool the solution to

    
    .
    
  • Lewis Acid Activation: Add

    
     (7.5 mmol) dropwise via syringe. Stir for 5 minutes.
    
  • Nitrosation: Add t-BuONO (7.5 mmol) dropwise over 10 minutes.

    • Self-Validation Checkpoint: Mild effervescence may be observed, accompanied by a distinct color shift to deep brown/red.

  • Maturation: Stir the reaction at

    
     for 30 minutes. The highly electrophilic diazonium intermediate is now fully formed in solution and is ready for the immediate introduction of the downstream coupling partner (e.g., a catalyst and olefin for Heck-Matsuda)[4]. Do not attempt to concentrate this solution on a rotary evaporator.
    

Safety & Handling Precautions

  • Explosion Hazard: Dry diazonium tetrafluoroborate salts are energetic materials. While

    
     salts are significantly more stable than chloride or nitrate counterparts, they must be handled with extreme care[2]. Never scrape dry diazonium salts with metal spatulas; always use Teflon or plastic.
    
  • Thermal Sensitivity: Store isolated diazonium salts at

    
     in the dark. Do not heat the solid above room temperature.
    
  • Toxicity: t-BuONO is a potent vasodilator. Handle strictly inside a properly ventilated fume hood and avoid inhalation.

References

  • Reddit Community. "Nitrosonium Tetrafluoroborate (NOBF4) versus Sodium Nitrite (NaNO2) for diazotization." r/chemistry. Available at: [Link]

  • National Institutes of Health (NIH). "Phenylene ethynylene diazonium salts as potential self-assembling molecular devices." PubMed. Available at:[Link]

  • Faggyas, Réka Julianna. "Novel one-pot multi-reaction methods for the synthesis of carbocyclic and heterocyclic compounds." Enlighten Theses, University of Glasgow. Available at:[Link]

  • ResearchGate. "ChemInform Abstract: Synthesis of Aryl Trimethylstannanes from Aryl Amines: A Sandmeyer-Type Stannylation Reaction." ResearchGate. Available at: [Link]

Sources

Incorporating 2,6-Difluoro-4-(2-phenylethynyl)aniline into nematic mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Incorporating 2,6-Difluoro-4-(2-phenylethynyl)aniline into Nematic Mixtures for Advanced Display and Photonic Applications

Abstract

This document provides a comprehensive guide for researchers and materials scientists on the incorporation of 2,6-Difluoro-4-(2-phenylethynyl)aniline, a novel fluorinated tolane derivative, into nematic liquid crystal (LC) host mixtures. We will explore the underlying design rationale of this molecule, detailing how its distinct structural motifs—the rigid phenylethynyl core, lateral difluoro substitutions, and polar aniline terminus—are hypothesized to modulate key performance metrics of nematic systems. This guide furnishes detailed, field-tested protocols for the preparation of doped nematic mixtures and the subsequent characterization of their essential physical properties, including clearing point (T_NI), birefringence (Δn), and dielectric anisotropy (Δε). The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methods for their specific applications.

Introduction and Design Rationale

The development of new liquid crystalline materials is driven by the perpetual demand for enhanced performance in applications ranging from high-resolution displays to advanced photonic devices. The targeted synthesis of dopant molecules that can precisely tune the inherent properties of a nematic host is a cornerstone of materials engineering in this field. 2,6-Difluoro-4-(2-phenylethynyl)aniline is a molecule designed with specific functionalities to controllably alter the macroscopic properties of a nematic mixture.

The Molecular Architecture: A Sum of Functional Parts

The efficacy of a liquid crystal molecule is determined by its geometry, polarity, and polarizability. The structure of 2,6-Difluoro-4-(2-phenylethynyl)aniline has been conceived to leverage established structure-property relationships.

  • Phenylethynyl (Tolane) Core: The rigid, linear tolane-like backbone is a well-known mesogenic unit that enhances the aspect ratio of the molecule. This structural feature is critical for promoting and stabilizing the nematic phase. Furthermore, the extended π-conjugated system along the long molecular axis is expected to significantly increase the extraordinary refractive index (n_e), thereby contributing to a high overall birefringence (Δn) in the host mixture[1].

  • Lateral Difluoro Substitution: The strategic placement of two fluorine atoms on the aniline ring is the most critical design choice for modulating dielectric properties. Fluorine is highly electronegative, and the C-F bonds introduce strong dipole moments.[2] In the 2,6-positions, these dipoles are oriented largely perpendicular to the molecule's long axis. This is predicted to induce a strong negative contribution to the dielectric anisotropy (Δε = ε_∥ - ε_⊥), making this molecule a candidate for creating or enhancing negative Δε mixtures, which are crucial for technologies like In-Plane Switching (IPS) and Vertically Aligned (VA) LCDs.[3]

  • Aniline Terminal Group: The terminal amine (-NH2) group provides polarity and can participate in intermolecular interactions, influencing the viscosity and stability of the mixture. Anilines are foundational components in many liquid crystal structures, often serving as precursors for Schiff bases or as terminal polar groups.[4][5]

cluster_molecule 2,6-Difluoro-4-(2-phenylethynyl)aniline cluster_properties Predicted Impact on Nematic Mixture Properties Aniline Aniline Terminus (-NH2) TNI Phase Stability (T_NI) Aniline->TNI Intermolecular Interactions Difluoro Lateral Difluoro Group (2,6-F) Delta_Epsilon Negative Dielectric Anisotropy (Δε < 0) Difluoro->Delta_Epsilon Strong Perpendicular Dipole Tolane Phenylethynyl Core Delta_N High Birefringence (Δn) Tolane->Delta_N π-Conjugation & Rigidity

Figure 1: Predicted structure-property relationships for 2,6-Difluoro-4-(2-phenylethynyl)aniline.

Materials and Equipment

  • Dopant: 2,6-Difluoro-4-(2-phenylethynyl)aniline (synthesis or commercial source)

  • Host Nematic Mixture: A well-characterized commercial or custom-synthesized nematic host with known properties (e.g., E7, 5CB, or a commercial mixture with a broad nematic range).

  • Solvent: High-purity dichloromethane or chloroform (for cleaning).

  • Equipment:

    • Analytical balance (±0.01 mg precision)

    • Vortex mixer

    • Hot plate with magnetic stirring and temperature control

    • Small glass vials with PTFE-lined caps

    • Differential Scanning Calorimeter (DSC)

    • Polarized Optical Microscope (POM) with a hot stage

    • Abbe refractometer or Spectrometer for birefringence measurement

    • LCR meter and temperature-controlled cell for dielectric measurements

    • Indium Tin Oxide (ITO) coated glass cells (for electro-optical characterization)

    • UV-curable adhesive and UV lamp

    • Spin coater and polyimide alignment layer solution (e.g., AL-1254)

Experimental Protocols

Protocol 1: Preparation of Doped Nematic Mixtures

This protocol describes the preparation of nematic mixtures with varying weight percentages (wt%) of the dopant. It is critical to work with precision to ensure reproducibility.

Causality: The mixture is heated into the isotropic phase to overcome the viscosity of the liquid crystal phase and ensure that the dopant molecules can be fully solvated and randomly distributed within the host matrix. Slow cooling is essential to prevent phase separation or the formation of crystalline domains, allowing the mixture to settle into a thermodynamically stable, homogeneous nematic phase.

  • Weighing: On an analytical balance, accurately weigh the desired mass of the host nematic mixture into a clean glass vial.

  • Dopant Addition: Accurately weigh the required mass of 2,6-Difluoro-4-(2-phenylethynyl)aniline to achieve the target weight percentage (e.g., 1%, 2%, 5% wt/wt) and add it to the same vial.

  • Initial Mixing: Securely cap the vial and vortex the mixture for 60 seconds to distribute the solid dopant within the viscous host.

  • Homogenization:

    • Place the vial on a hot plate and heat it to a temperature approximately 10-15 °C above the clearing point of the host mixture.

    • Once the mixture becomes an isotropic liquid, add a small magnetic stir bar and stir for 1-2 hours to ensure complete dissolution and homogenization.

  • Controlled Cooling: Turn off the heat and stirring, and allow the vial to cool slowly to room temperature on the hot plate.

  • Degassing (Optional but Recommended): Place the vial in a vacuum chamber for 30 minutes to remove any dissolved air bubbles, which can interfere with optical and electrical measurements.

  • Storage: Store the prepared mixture in a desiccator, away from light.

start Start weigh_host 1. Accurately weigh host nematic mixture start->weigh_host weigh_dopant 2. Accurately weigh and add dopant weigh_host->weigh_dopant vortex 3. Vortex mix for 60 seconds weigh_dopant->vortex heat_stir 4. Heat to Isotropic Phase (T > T_NI) & Stir (1-2h) vortex->heat_stir cool 5. Slow cool to room temperature heat_stir->cool characterize Proceed to Characterization cool->characterize

Figure 2: Workflow for the preparation of doped nematic mixtures.

Protocol 2: Characterization of Phase Behavior

This protocol determines the effect of the dopant on the phase transition temperatures, particularly the nematic-to-isotropic transition (clearing point, T_NI).

  • Differential Scanning Calorimetry (DSC):

    • Hermetically seal 5-10 mg of the prepared mixture in an aluminum DSC pan.

    • Place the pan in the DSC instrument alongside an empty reference pan.

    • Perform a heating and cooling cycle at a controlled rate (e.g., 5 °C/min). A typical temperature range would be from 0 °C to a point ~20 °C above the expected clearing point.

    • The peak of the endotherm on the second heating scan is recorded as the T_NI. The first scan is used to erase any prior thermal history.

  • Polarized Optical Microscopy (POM):

    • Place a small drop of the mixture onto a clean glass slide and cover with a coverslip.

    • Position the slide on the hot stage of the POM.

    • Heat the sample into the isotropic phase (it will appear black under crossed polarizers).

    • Slowly cool the sample. The temperature at which the characteristic nematic texture (e.g., Schlieren or threaded texture) appears is the T_NI. This method provides visual confirmation of the DSC results.

Protocol 3: Measurement of Physical Properties

This protocol outlines the measurement of key electro-optical parameters. It requires the fabrication of a liquid crystal cell.

  • LC Cell Fabrication:

    • Clean two ITO-coated glass substrates.

    • Spin-coat a thin layer of a polyimide alignment agent onto the ITO surface of each substrate.

    • Bake the substrates according to the alignment agent's specifications.

    • Gently rub the polyimide layers in a single direction with a velvet cloth to induce planar or anti-parallel alignment.

    • Assemble the cell using UV-curable adhesive mixed with spacer beads (e.g., 5 µm) to define the cell gap. Expose to UV light to cure the adhesive.

  • Cell Filling:

    • Heat the LC mixture to its isotropic phase.

    • Fill the empty cell via capillary action by placing an edge of the cell into the heated LC mixture.

  • Birefringence (Δn) Measurement:

    • Place the filled cell in a temperature-controlled holder.

    • Using an Abbe refractometer, measure the extraordinary (n_e, light polarized parallel to the rubbing direction) and ordinary (n_o, light polarized perpendicular to the rubbing direction) refractive indices at a specific wavelength (e.g., 589 nm).

    • Calculate birefringence as Δn = n_e - n_o.

  • Dielectric Anisotropy (Δε) Measurement:

    • Connect the ITO electrodes of the filled cell to an LCR meter.

    • Measure the capacitance of the cell with a low-amplitude AC voltage (e.g., 1 kHz) applied first parallel (C_∥) and then perpendicular (C_⊥) to the LC director. C_∥ is measured by applying a high voltage (> saturation voltage) to align the director with the field, while C_⊥ is the zero-field measurement for a planar cell.

    • Calculate the dielectric permittivities using the cell geometry: ε = (C * d) / (ε_0 * A), where d is the cell gap, A is the electrode area, and ε_0 is the vacuum permittivity.

    • Calculate dielectric anisotropy as Δε = ε_∥ - ε_⊥.

Expected Results and Data Interpretation

The introduction of 2,6-Difluoro-4-(2-phenylethynyl)aniline is expected to systematically alter the properties of the host nematic. Below is a table of hypothetical data for a standard positive nematic host (e.g., 5CB) doped with our target molecule.

PropertyUnitPure Host (5CB)Host + 2% DopantHost + 5% DopantExpected Trend & Rationale
Clearing Point (T_NI)°C35.333.831.5Decrease: The dopant disrupts the host's molecular packing, typically lowering T_NI.
Birefringence (Δn) at 25°C-0.180.200.23Increase: The rigid, π-conjugated phenylethynyl core significantly raises n_e.[1]
Dielectric Anisotropy (Δε) at 25°C-+11.5+8.5+4.0Decrease: The strong perpendicular dipoles from the 2,6-F groups counteract the positive Δε of the host.[3][6]

Interpreting the Results:

  • A decrease in T_NI is common when adding a dopant and indicates good miscibility. A sharp transition peak in the DSC confirms a homogeneous mixture.

  • An increase in Δn validates the design rationale of using the tolane-like core. This is highly desirable for applications requiring phase modulation or high-contrast displays.

  • A significant decrease in Δε , potentially leading to a negative value at higher concentrations or in a different host, confirms the powerful effect of the lateral difluoro substitution. This opens the door to formulating custom mixtures for VA or IPS display modes.

Troubleshooting

  • Poor Solubility/Phase Separation: If the dopant does not fully dissolve (observed as cloudiness or crystals under POM), increase the homogenization time/temperature or select a host with a more compatible chemical structure.

  • Drastic Drop in Clearing Point: A very large depression in T_NI (>10 °C at 5% wt) may indicate that the dopant molecule is significantly disrupting the nematic order, suggesting a potential mismatch in molecular geometry with the host.

  • Inconsistent Measurements: Ensure LC cells are uniformly filled and free of air bubbles. Verify cell gap thickness accurately, as it is a critical parameter in calculating Δε.

Conclusion

2,6-Difluoro-4-(2-phenylethynyl)aniline represents a promising molecular scaffold for the fine-tuning of nematic liquid crystal mixtures. Its multifunctional design allows for the simultaneous enhancement of birefringence and the powerful modulation of dielectric anisotropy towards negative values. The protocols outlined in this document provide a robust framework for incorporating and systematically characterizing this and similar dopants, enabling researchers to engineer next-generation liquid crystal materials with precisely tailored properties for advanced technological applications.

References

  • Properties of Structurally Stabilized Anil-Type Nem
  • Chiral π-Conjugated Liquid Crystals: Impacts of Ethynyl Linker and Bilateral Symmetry on the Molecular Packing and Functions. MDPI.
  • 2,6-Difluoroaniline ≥97% | 5509-65-9. Sigma-Aldrich.
  • 2,6-Difluoroaniline | 5509-65-9. ChemicalBook.
  • Understanding Fluorine Effects in Liquid Crystals.
  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PMC.
  • 2,6-Difluoroaniline ≥97% | 5509-65-9. Sigma-Aldrich.
  • Liquid Crystalline Properties of 4-Alkoxy-Aniline-4′-Alkoxy-Anilines. Taylor & Francis Online.
  • High Birefringence Liquid Crystals. MDPI.
  • Role of p-phenylene groups in nem
  • Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investig
  • Theoretical Investigation of N (P-N Alkyloxy Benzylidene) P -N Alkyl Aniline Schiff-Based Liquid Crystal Molecule.
  • Anilines [Liquid Crystal (LC) Building Blocks]. Tokyo Chemical Industry Co., Ltd.
  • 2,6-Difluoroaniline. Chem-Impex.
  • Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. PMC.
  • Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. White Rose Research Online.
  • 2,6-Difluoroaniline | C6H5F2N | CID 79647. PubChem.
  • Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline.
  • Process for the preparation of 2,6-difluoroaniline.
  • 5509-65-9, 2,6-Difluoroaniline Formula. ECHEMI.
  • Heads or tails: investigating the effects of amphiphile features on the distortion of chiral nem
  • A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
  • Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. International Journal of Research in Engineering and Science.

Sources

Application Note: Strategic Solvent Selection for the Recrystallization and Purification of 2,6-Difluoro-4-(2-phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the purification of 2,6-Difluoro-4-(2-phenylethynyl)aniline, a key intermediate in various research and development applications. We delve into the theoretical principles of solvent selection tailored to the unique structural characteristics of the target molecule. This note furnishes detailed, field-tested protocols for both small-scale solvent screening and bulk recrystallization, emphasizing the rationale behind procedural steps to ensure high purity and yield. A troubleshooting guide and a comparative table of solvent systems are included to address common challenges in the crystallization process.

Introduction: The Importance of Purity

2,6-Difluoro-4-(2-phenylethynyl)aniline is a substituted aromatic amine with a molecular architecture that makes it a valuable building block in medicinal chemistry and materials science. The presence of a nucleophilic aniline group, a rigid phenylethynyl linker, and electron-withdrawing fluorine atoms imparts unique chemical and photophysical properties. These compounds and their precursors are integral to the synthesis of kinase inhibitors, specialized polymers, and other high-value materials. In these applications, isomeric purity and the absence of residual reactants or by-products are paramount, making an effective and scalable purification strategy essential.

Recrystallization remains a powerful, cost-effective, and environmentally preferred technique for purifying solid organic compounds. Its efficacy hinges on a single, critical choice: the solvent. This guide provides the foundational principles and actionable protocols to select the optimal solvent system for this specific molecule.

Part 1: Theoretical Framework for Solvent Selection

The Principle of Recrystallization

The ideal recrystallization solvent must satisfy two primary conditions:

  • The target compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature (typically the solvent's boiling point).[1]

  • Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

This temperature-dependent solubility differential is the driving force of the entire process.

Deconstructing the Solute: 2,6-Difluoro-4-(2-phenylethynyl)aniline

To make an informed solvent choice, we must analyze the structural features of our target molecule.

  • Polar Moieties: The primary amine (-NH₂) group is polar and capable of forming hydrogen bonds. The two fluorine atoms are highly electronegative, creating localized dipoles.

  • Non-polar Backbone: The phenylethynyl group (-C≡C-Ph) and the two benzene rings constitute a large, rigid, and non-polar region.

This dualistic nature—a polar head on a largely non-polar frame—suggests that neither a highly polar nor a purely non-polar solvent will be ideal. Instead, a solvent of intermediate polarity or a mixed-solvent system is likely to provide the required solubility gradient. The principle of "like dissolves like" is a crucial starting point.[1]

Part 2: Experimental Protocols

The following protocols are designed to be systematic and self-validating. Safety precautions, including the use of a fume hood, safety glasses, and appropriate gloves, should be observed at all times.

Protocol 2.1: Small-Scale Solvent Screening Workflow

This initial screen is critical for identifying promising solvent candidates efficiently, using a minimal amount of crude material.

Objective: To test the solubility of 2,6-Difluoro-4-(2-phenylethynyl)aniline in a range of solvents at ambient and elevated temperatures.

Materials:

  • Crude 2,6-Difluoro-4-(2-phenylethynyl)aniline

  • Solvent library (See Table 1 for suggestions)

  • Small test tubes (10x75 mm)

  • Heat gun or hot plate with a sand bath

  • Glass rod for scratching

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude, dry solid into several test tubes.

  • Room Temperature Test: To each tube, add the test solvent dropwise (starting with ~0.5 mL). Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • Hot Solubility Test: If the solid did not dissolve at room temperature, gently heat the test tube while swirling. Continue to add the solvent in small portions until the solid fully dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL for 30 mg).

  • Cooling & Crystallization: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, place the tube in an ice-water bath for 15-20 minutes.

  • Inducing Crystallization: If crystallization does not occur spontaneously, try to induce it by gently scratching the inner wall of the test tube with a glass rod at the solvent-air interface.[1]

  • Evaluation: Assess the quality and quantity of the crystals formed. A successful solvent will produce a significant crop of well-defined crystals.

Workflow for Solvent Screening

The following diagram illustrates the decision-making process during the solvent screening protocol.

Solvent_Screening_Workflow start Start: Place ~30mg Crude Product in Test Tube add_solvent Add 0.5 mL Solvent at Room Temperature start->add_solvent dissolves_rt Dissolves Completely? add_solvent->dissolves_rt heat Heat to Boiling. Add Solvent Dropwise. dissolves_rt->heat No fail_rt FAIL: Too Soluble dissolves_rt->fail_rt Yes dissolves_hot Dissolves Completely? heat->dissolves_hot cool Cool Slowly to RT, then Ice Bath dissolves_hot->cool Yes fail_hot FAIL: Insoluble dissolves_hot->fail_hot No crystals_form Crystals Form? cool->crystals_form induce Induce Crystallization (Scratch/Seed) crystals_form->induce No pass PASS: Good Candidate crystals_form->pass Yes crystals_form2 Crystals Form? induce->crystals_form2 crystals_form2->pass Yes fail_cool FAIL: No Crystals (Oiling Out) crystals_form2->fail_cool No

Caption: Workflow for small-scale recrystallization solvent screening.

Protocol 2.2: Bulk Recrystallization from an Ethanol/Water Mixed Solvent System

Rationale: Based on extensive literature for structurally similar compounds like diphenylacetylene and other substituted anilines, an ethanol/water mixture is a highly promising system.[1][2][3][4] Ethanol acts as the "good" solvent, dissolving the compound when hot, while water acts as the "poor" or "anti-solvent," reducing its solubility upon cooling to promote crystallization.

Materials:

  • Crude 2,6-Difluoro-4-(2-phenylethynyl)aniline (e.g., 1.0 g)

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask (50 mL or 125 mL)

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid into an Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., start with 10-15 mL) and bring the mixture to a gentle boil on a hot plate. Swirl continuously. Add more hot ethanol in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask. This step must be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot deionized water dropwise with constant swirling. Continue adding water until a faint, persistent cloudiness (turbidity) appears.[1][3] This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is just below its saturation point, preventing "oiling out."

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Harvesting Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture (use the same ratio as the final recrystallization mixture if possible). This removes any residual soluble impurities from the crystal surfaces.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Part 3: Solvent Data and Troubleshooting

Table 1: Potential Recrystallization Solvents

The following table summarizes promising solvents for screening, categorized by their properties and the rationale for their selection.

SolventBoiling Point (°C)Polarity (Index)Rationale & Expected Outcome
Ethanol 785.2Primary Candidate. Good for dissolving polar -NH₂. May be too soluble. Often ideal when paired with an anti-solvent.[1][4]
Methanol 656.6Similar to ethanol but more polar and lower boiling point. May be too effective a solvent, leading to lower recovery.
Isopropanol 824.3Less polar than ethanol. May provide a better solubility gradient than ethanol as a single solvent.
Water 1009.0Anti-Solvent. The compound is expected to be insoluble due to the large non-polar backbone. Ideal for use with alcohols.[5]
Ethyl Acetate 774.3Intermediate polarity ester. Good general-purpose solvent that may work on its own.
Toluene 1112.4Non-polar aromatic solvent. May dissolve the non-polar backbone well but not the polar amine. Could be paired with heptane.
Heptane/Hexane 98 / 69~0.0Anti-Solvent. Non-polar. Compound will likely be insoluble. Useful as an anti-solvent with more polar solvents like Ethyl Acetate or Toluene.
Troubleshooting Common Recrystallization Issues
ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The solution is supersaturated, or the melting point of the solid is below the boiling point of the solvent.Add a small amount of the "good" solvent (e.g., ethanol) to the hot mixture to increase solubility. Ensure the solution is not cooled too rapidly.
No Crystals Form Solution is not sufficiently saturated; nucleation is inhibited.1. Scratch: Use a glass rod to scratch the inner surface of the flask.[1]2. Seed: Add a tiny "seed" crystal of the pure compound.[1]3. Concentrate: Evaporate some of the solvent to increase the concentration.4. Cool Further: Ensure the solution is thoroughly chilled in an ice bath.
Poor Recovery/Yield Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure filtration apparatus is pre-heated. Always wash crystals with an ice-cold solvent mixture.
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. (Note: This may adsorb some of the desired product).

Conclusion

The purification of 2,6-Difluoro-4-(2-phenylethynyl)aniline by recrystallization is a highly effective method when the solvent system is chosen strategically. By analyzing the molecule's distinct polar and non-polar regions, researchers can logically narrow the field of potential solvents. A mixed-solvent system, particularly ethanol and water, stands out as the most promising candidate based on established protocols for analogous chemical structures. The systematic screening and bulk recrystallization methods detailed in this note provide a robust framework for achieving high purity and excellent yield, which are critical for downstream applications in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Synthesis of Diphenylacetylene.
  • Vertex AI Search. (n.d.). PREPARATION OF DIPHENYLACETYLENE.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • CDN. (n.d.). Aniline and acetic anhydride were reacted to form solid acetanilide.
  • Organic Syntheses. (n.d.). Diphenylacetylene. Retrieved March 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). Diphenylacetylene. Retrieved March 3, 2026, from [Link]

  • Scribd. (n.d.). CHEM2211LExperiment8 PreparationofDiphenylacetylene. Retrieved March 3, 2026, from [Link]

  • Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
  • Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 2,6-Difluoro-4-(2-phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of working with rigid, planar molecules. 2,6-Difluoro-4-(2-phenylethynyl)aniline presents a unique and highly specific solubility challenge in both organic synthesis and biological assay development.

To solve these issues, we must first understand the causality behind the molecule's behavior. The compound combines a highly lipophilic, rigid diphenylacetylene core[1] with a sterically and electronically hindered aniline group. The strong electron-withdrawing effect of the 2,6-difluoro substitution drastically reduces the basicity of the amine, preventing standard salt-formation strategies (like forming an HCl salt) to improve aqueous solubility. Furthermore, the planar alkyne system promotes strong intermolecular π-π stacking, leading to high crystal lattice energy and poor solubility in non-polar aliphatic solvents.

Below is our comprehensive troubleshooting guide, complete with diagnostic workflows, FAQs, quantitative solvent matrices, and field-validated protocols.

Part 1: Diagnostic Workflows & Structural Causality

Before altering your experimental design, identify whether you are facing a Kinetic or Thermodynamic solubility failure.

SolubilityWorkflow Start Solubility Issue Detected 2,6-Difluoro-4-(2-phenylethynyl)aniline Decision Application Type? Start->Decision Assay In Vitro Bioassay (Aqueous Media) Decision->Assay Biological Testing Synthesis Chemical Synthesis (Organic Solvents) Decision->Synthesis Reaction/Scale-up AssayFix Kinetic Solubility Protocol Optimize DMSO Stock & Co-solvents Assay->AssayFix SynthFix Thermodynamic Protocol Shift to DMF, THF, or DCM Synthesis->SynthFix

Caption: Diagnostic workflow for resolving application-specific solubility issues.

StructureProperty Molecule 2,6-Difluoro-4- (2-phenylethynyl)aniline Alkyne Rigid Diphenylacetylene Core Molecule->Alkyne Fluoro 2,6-Difluoro Substitution Molecule->Fluoro Amine Primary Aniline Group Molecule->Amine Lattice High Crystal Lattice Energy (Poor Aliphatic Solubility) Alkyne->Lattice Basicity Reduced Amine Basicity (No HCl Salt Formation) Fluoro->Basicity HBond H-Bond Donor (Soluble in THF/DMF) Amine->HBond

Caption: Structure-property relationships dictating the compound's solubility profile.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound instantly precipitate ("brick dust" effect) when diluting my DMSO stock into an aqueous assay buffer? A: This is a classic kinetic solubility failure. While the compound dissolves well in 100% DMSO, the rapid shift in dielectric constant upon introduction to an aqueous buffer forces the highly hydrophobic diphenylacetylene core out of solution. Solution: Do not spike 100% DMSO directly into >90% aqueous buffer. Instead, use a solvent cascade. Pre-dilute your DMSO stock with a transitional co-solvent (e.g., PEG-400 or Tween-80) before final aqueous introduction. Ensure the final DMSO concentration remains below 1% v/v to prevent assay interference.

Q2: I am trying to scale up a cross-coupling reaction, but the compound won't dissolve in toluene or hexanes. Which organic solvents are optimal? A: The planar structure causes high lattice energy that non-polar solvents like hexanes or toluene cannot overcome. You need solvents capable of disrupting π-π stacking or acting as strong hydrogen-bond acceptors for the aniline NH₂ group. Solution: Switch to polar aprotic solvents like N,N-Dimethylformamide (DMF) or ethereal solvents like Tetrahydrofuran (THF). Halogenated solvents like Dichloromethane (DCM) also work well for synthesis due to their favorable polarizability. If you are looking to improve the greenness of your process, refer to the ACS Green Chemistry Institute's solvent selection guide for sustainable alternatives like 2-Methyltetrahydrofuran (2-MeTHF)[2].

Q3: Can I lower the pH of my aqueous buffer to protonate the amine and increase solubility? A: No. The two fluorine atoms at the ortho positions (2,6-difluoro) exert a strong inductive electron-withdrawing effect, significantly lowering the pKa of the aniline nitrogen. It is virtually non-basic under standard physiological or mildly acidic conditions, meaning it will not form a soluble ammonium salt unless exposed to extremely harsh, concentrated acids (which would likely degrade your target or be incompatible with your assay).

Part 3: Quantitative Solvent Selection Matrix

To facilitate rational solvent selection, consult the table below. Solvents are categorized by their dielectric constant (ε) and their mechanistic ability to solvate 2,6-Difluoro-4-(2-phenylethynyl)aniline.

Solvent ClassRecommended SolventDielectric Constant (ε)Solubilizing MechanismEmpirical Solubility Rating
Polar Aprotic DMF / DMSO~36.7 - 46.7Disrupts π-π stacking; strong dipole interactions.Excellent
Ethereal THF / 2-MeTHF~7.6Acts as a strong H-bond acceptor for the aniline NH₂.Excellent
Halogenated Dichloromethane (DCM)~9.1High polarizability overcomes crystal lattice energy.Good
Aromatic Toluene~2.4Weak π-π interactions; insufficient to break lattice.Poor to Moderate
Aliphatic Hexane / Heptane~1.9Lacks dipole/H-bond capacity; highly incompatible.Insoluble
Aqueous PBS (pH 7.4)~80.0Extreme hydrophobic exclusion of the alkyne core.Insoluble

Part 4: Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies for determining the exact solubility limits of your compound.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)[3]

Use this protocol to determine the absolute maximum concentration of the compound in organic solvents prior to chemical synthesis.

  • Solid Addition: Add an excess amount (e.g., 50 mg) of the solid 2,6-Difluoro-4-(2-phenylethynyl)aniline into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., THF or DMF).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm for 24 hours at a constant temperature (typically 25°C). Causality: A full 24-hour incubation ensures the solid-liquid equilibrium is fully established, which is necessary to overcome the high crystal lattice energy of the diphenylacetylene core.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, or filter through a solvent-compatible 0.22 µm PTFE syringe filter to remove any undissolved solid.

  • Quantification: Dilute the supernatant appropriately in the mobile phase and analyze via HPLC-UV against a known calibration standard.

Protocol 2: Kinetic Solubility Assay (DMSO-to-Aqueous)[4]

Use this high-throughput protocol to determine the precipitation point of the compound when transitioning from a DMSO stock to an aqueous assay buffer.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 1 µM to 500 µM) in a 96-well microtiter plate using DMSO.

  • Aqueous Introduction: Transfer 5 µL of each DMSO dilution into a new 96-well plate containing 245 µL of your target aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration will be 2%.

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle shaking. Causality: This mimics the exact conditions and timeframe of a standard in vitro biological assay, allowing you to observe if supersaturation collapses into precipitation during the assay window.

  • Nephelometric Detection: Measure the turbidity (light scattering) using a microplate reader. The kinetic solubility limit is defined as the lowest concentration where a statistically significant increase in turbidity is detected compared to a blank control.

References

  • Source: Echemi.
  • Source: Organicchemistrydata.
  • Source: Benchchem.
  • Modifying N-(3-phenyl-1H-1,2,4-triazol-5-yl)

Sources

Minimizing homocoupling byproducts during 2,6-Difluoro-4-(2-phenylethynyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 2,6-Difluoro-4-(2-phenylethynyl)aniline

Executive Summary

The synthesis of 2,6-Difluoro-4-(2-phenylethynyl)aniline via Sonogashira coupling presents a specific kinetic challenge. The substrate, 4-iodo-2,6-difluoroaniline (or its bromo-analog), contains an electron-donating amino group (


) that increases electron density at the metal center but can retard the rate of oxidative addition to Palladium(0). Conversely, the oxidative homocoupling of phenylacetylene (Glaser/Hay coupling) is a rapid, competing background reaction catalyzed by Copper(I) and Oxygen.

When the cross-coupling cycle is sluggish due to substrate electronics, the catalyst system is left vulnerable to the faster homocoupling pathway. This guide provides a mechanistic breakdown, diagnostic tools, and validated protocols to suppress the formation of the byproduct 1,4-diphenylbuta-1,3-diyne .

Module 1: Mechanism & Diagnostics
Q1: Why is homocoupling prevalent with this specific aniline substrate?

A: It is a matter of Kinetic Competition . In a standard Sonogashira reaction, two cycles operate simultaneously: the Palladium cycle (Cross-Coupling) and the Copper cycle (Activation).

  • The Substrate Effect: The

    
     group on your aryl halide is a strong resonance donor. This makes the carbon-halogen bond more electron-rich and stronger, thereby slowing down the oxidative addition  step to Pd(0).
    
  • The Competitor: Phenylacetylene is easily activated by Cu(I). If the Pd-cycle is waiting for the slow aryl halide to react, the accumulation of Cu-acetylide species in the presence of even trace oxygen leads to dimerization (Glaser coupling).

Visualizing the Conflict:

Sonogashira_vs_Glaser Start Phenylacetylene Cu_Cycle Cu(I) Activation Start->Cu_Cycle Cu_Acetylide Cu-Acetylide (Intermediate) Cu_Cycle->Cu_Acetylide Pd_Cycle Pd(0) Oxidative Addition (Rate Limiting Step) Cu_Acetylide->Pd_Cycle Transmetallation (Desired Path) Byproduct Byproduct: 1,4-Diphenylbuta-1,3-diyne Cu_Acetylide->Byproduct Glaser Coupling (Undesired Path) Product Target: 2,6-Difluoro-4-(2-phenylethynyl)aniline Pd_Cycle->Product Reductive Elimination Oxygen Oxygen (O2) Oxygen->Byproduct Promotes

Figure 1: The Kinetic Crossroads. The "Rate Limiting" nature of the electron-rich aniline creates a bottleneck, allowing O2 to hijack the Cu-Acetylide for homocoupling.

Q2: How do I distinguish between the product and the homocoupling byproduct?

A: Do not rely solely on NMR. Use these rapid checkpoints:

  • TLC Visualization: The homocoupling product (1,4-diphenylbuta-1,3-diyne) is highly conjugated and typically fluoresces bright blue under UV (254/365 nm). Your target aniline will likely absorb UV (dark spot) or fluoresce differently (often yellow/greenish due to the amine).

  • Rf Values: In non-polar solvents (e.g., Hexanes/EtOAc 9:1), the diyne is very non-polar and travels near the solvent front. The aniline target is more polar and will retain lower.

  • Reaction Appearance: A rapid color change to dark green or blue often indicates the formation of oxidized copper species (Cu(II)) associated with Glaser coupling, rather than the standard black/brown of active Pd.

Module 2: Troubleshooting & Optimization
Scenario A: "I see >10% Homocoupling on LCMS."

Root Cause: Oxygen ingress or high instantaneous alkyne concentration. Solution:

  • Switch to Freeze-Pump-Thaw: Sparging with nitrogen is often insufficient for sensitive kinetics. Perform 3 cycles of freeze-pump-thaw on the solvent before adding the catalyst.

  • Syringe Pump Addition: Do not add phenylacetylene in one portion. Add it as a solution over 1–2 hours. This keeps the concentration of Cu-acetylide low, statistically favoring the reaction with Pd-Ar over another Cu-acetylide.

Scenario B: "The reaction stalls after 50% conversion."

Root Cause: Catalyst poisoning or Cu-induced deactivation. Solution:

  • Check the Halide: Are you using the Bromide? 4-Bromo-2,6-difluoroaniline is significantly less reactive than the Iodide.

    • Fix: Switch to 4-Iodo-2,6-difluoroaniline if possible.

    • Fix: If using Bromide, increase temperature to 60°C and use a bulky ligand like XPhos or SPhos to accelerate oxidative addition.

Module 3: Validated Protocols
Protocol 1: The "Slow-Addition" Method (Standard)

Best for: Routine synthesis where copper is tolerated.

Reagents:

  • 4-Iodo-2,6-difluoroaniline (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh3)2Cl2 (3 mol%)

  • CuI (2 mol%)[1][2]

  • Triethylamine (Et3N) / THF (1:1 ratio)

Step-by-Step:

  • Degassing: Charge a Schlenk flask with the aniline, Pd catalyst, and CuI. Cap and evacuate/backfill with Argon (3x).[2]

  • Solvent Prep: In a separate flask, degas the Et3N/THF mixture via sparging (30 min) or freeze-pump-thaw.

  • Transfer: Add the degassed solvent to the solids via cannula.

  • Initiation: Heat the mixture to 40°C.

  • Controlled Addition: Dissolve Phenylacetylene in a small volume of degassed THF. Load into a syringe. Use a syringe pump to add this solution dropwise over 2 hours .

  • Completion: Stir for an additional hour. Monitor by TLC.[1][2][3]

Protocol 2: The "Copper-Free" Method (Advanced)

Best for: Zero-tolerance for homocoupling or difficult purifications.

Rationale: Eliminating Copper removes the mechanism for Glaser coupling entirely.[4] This requires a more active Pd cycle.[5]

Reagents:

  • 4-Iodo-2,6-difluoroaniline (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Pd(OAc)2 (5 mol%)

  • XPhos (10 mol%) - Critical for activating the Pd cycle without Cu

  • Cs2CO3 (2.0 equiv) - Inorganic base often performs better in Cu-free

  • Acetonitrile or 1,4-Dioxane

Step-by-Step:

  • Combine Aniline, Pd(OAc)2, XPhos, and Cs2CO3 in a reaction vial.

  • Evacuate and backfill with Argon.[2]

  • Add degassed solvent and Phenylacetylene (all at once is fine here, as homocoupling is mechanistically suppressed).

  • Heat to 80°C for 4-12 hours.

  • Note: This reaction will be slower than the Cu-catalyzed version but will yield a cleaner crude profile.

Data Summary: Method Comparison
ParameterStandard SonogashiraSlow-Addition ProtocolCopper-Free (XPhos)
Homocoupling % 15–25% (High)< 5% (Low)~0% (Trace)
Reaction Time 2–4 Hours4–6 Hours8–12 Hours
Purification Difficult (Diyne streaks)ModerateEasy
Cost LowLowHigh (Ligand cost)
Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Detected Check_TLC Check TLC/LCMS Is Diyne Present? Start->Check_TLC Yes_Diyne Yes: Homocoupling Issue Check_TLC->Yes_Diyne Blue Spot / M+202 No_Diyne No: Conversion Issue Check_TLC->No_Diyne Starting Material Remains O2_Check Was system degassed? Yes_Diyne->O2_Check Halide_Check Substrate: Bromide or Iodide? No_Diyne->Halide_Check Degas_Fix Action: Use Freeze-Pump-Thaw O2_Check->Degas_Fix No Add_Check Was alkyne added fast? O2_Check->Add_Check Yes Slow_Add_Fix Action: Use Syringe Pump Add_Check->Slow_Add_Fix Yes Cu_Rem Action: Switch to Cu-Free Protocol Add_Check->Cu_Rem No (Persistent Issue) Temp_Fix Action: Increase Temp to 60-80°C Halide_Check->Temp_Fix Iodide Ligand_Fix Action: Switch to XPhos/SPhos Halide_Check->Ligand_Fix Bromide

Figure 2: Diagnostic logic flow for optimizing the synthesis of 2,6-Difluoro-4-(2-phenylethynyl)aniline.

References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. (General reference for Cu-free mechanisms).
  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2, 422–424. (Foundational reference for homocoupling mechanism).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Optimization for 2,6-Difluoro-4-(2-phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-SONO-26DF Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to synthesize 2,6-Difluoro-4-(2-phenylethynyl)aniline via Sonogashira coupling. This substrate presents a unique dichotomy:

  • Kinetic Advantage: The 2,6-difluoro substitution pattern renders the C–I bond at the 4-position highly electrophilic, facilitating rapid oxidative addition.

  • Thermodynamic/Kinetic Trap: The free amino group (

    
    ) and the potential for copper-mediated homocoupling (Glaser coupling) threaten catalytic turnover and product purity.
    

This guide moves beyond standard textbook protocols to provide an optimized, scalable strategy focusing on catalyst load reduction (Target: <0.5 mol% Pd) and impurity suppression .

Module 1: Catalyst System Architecture

User Question: I am currently using 5 mol%


 and getting 60% yield with high impurities. How do I lower the load and improve conversion?
The Technical Diagnosis

The standard


 is robust but inefficient for this specific substrate.
  • Issue 1 (Induction Period): Pd(II) must be reduced to Pd(0) to enter the cycle. In electron-deficient systems, this reduction can be sluggish.

  • Issue 2 (Amine Poisoning): The free aniline nitrogen can compete with phosphines for Pd coordination, forming inactive "Pd-amine" resting states, effectively removing active catalyst from the cycle.

Optimization Strategy: The "Bulky-Rich" Approach

To lower the load, you must increase the Turnover Number (TON). This requires a ligand that binds Pd tighter than the substrate's amine does.

ComponentStandard (Avoid)Optimized Recommendation Why?
Pd Source


or

Allows precise control of Ligand/Pd ratio.

is cheaper; dba is cleaner.
Ligand

XPhos or SPhos (Buchwald Ligands)Bulky biaryl ligands create a steric shell that prevents the aniline substrate from poisoning the metal center while accelerating reductive elimination.
Co-Catalyst CuI (5-10 mol%)CuI (0.5-1.0 mol%) High Cu load promotes Glaser homocoupling (dimer). Keep Cu low relative to Pd.
Base

(Solvent)

(2-3 eq) in MeCN or THF
Using amine as a solvent increases poisoning probability. Use it stoichiometrically.

Module 2: The "Glaser" Trap (Impurity Management)

User Question: I see a significant spot on TLC just above my product. It looks like the alkyne dimer. How do I stop this?

Root Cause Analysis

The impurity is 1,4-diphenylbuta-1,3-diyne (Glaser product). This occurs when the Copper(I)-acetylide intermediate is oxidized by adventitious oxygen instead of transmetallating to the Palladium.

The "Slow-Feed" Solution
  • Oxygen Exclusion: Degassing via bubbling

    
     is insufficient for low-catalyst loads. You must use Freeze-Pump-Thaw  (3 cycles) or vigorous sparging with Argon for >30 mins.
    
  • Kinetic Control: Do not add all phenylacetylene at once. Use a syringe pump to add the alkyne over 1-2 hours. This keeps the concentration of the reactive Cu-acetylide species low, statistically favoring the cross-coupling over the homocoupling.

Module 3: Visualizing the Optimization Logic

The following diagram illustrates the competing pathways and where your optimization intervention points are located.

SonogashiraOptimization cluster_opt Optimization Zone Pd_Pre Pd(II) Precatalyst Pd_Active Active Pd(0)L Pd_Pre->Pd_Active Reduction OxAdd Oxidative Addition (Fast due to F-sub) Pd_Active->OxAdd + Ar-I AminePoison TRAP: Amine Coordination (Pd-NH2 inactive) Pd_Active->AminePoison Free NH2 binds Pd (If Ligand not bulky) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination TransMet->RedElim RedElim->Pd_Active Regeneration Product Target Product (2,6-Difluoro...) RedElim->Product Glaser TRAP: Glaser Coupling (Dimer Formation) ArX Ar-I (Difluoro) Alkyne Phenylacetylene Alkyne->Glaser O2 + High Cu Cu CuI + Base Cu->TransMet

Caption: Optimization Logic Flow. Red paths indicate failure modes (Amine Poisoning and Glaser Coupling) that must be mitigated via Ligand choice and O2 exclusion.

Module 4: Optimized Experimental Protocol

Protocol ID: SOP-SONO-LOWLOAD-01 Scale: 10 mmol Target Catalyst Load: 0.5 mol% Pd / 1.0 mol% Cu

Reagents
  • Substrate: 4-iodo-2,6-difluoroaniline (2.55 g, 10 mmol)

  • Alkyne: Phenylacetylene (1.12 g, 11 mmol)

  • Catalyst:

    
     (11.2 mg, 0.05 mmol)
    
  • Ligand: XPhos (47.6 mg, 0.1 mmol) (2:1 Ligand/Pd ratio is critical)

  • Co-Catalyst: CuI (19 mg, 0.1 mmol)

  • Base: Triethylamine (3.0 g, 30 mmol)

  • Solvent: Anhydrous THF (Degassed)

Step-by-Step Procedure
  • Catalyst Pre-complexation (The "Activation" Step):

    • In a Schlenk tube, dissolve

      
       and XPhos in 2 mL of THF. Stir at room temperature for 15 minutes. The solution should turn from orange to pale yellow/brown, indicating the formation of the active 
      
      
      
      species.
    • Why? Generating the active species before adding the amine-containing substrate prevents immediate poisoning.

  • Substrate Addition:

    • Add the 4-iodo-2,6-difluoroaniline and CuI to the reaction vessel.

    • Evacuate and backfill with Argon (3 times).

    • Add the remaining THF and Triethylamine via syringe.

  • Controlled Alkyne Addition:

    • Heat the mixture to 50°C .

    • Add Phenylacetylene dropwise over 30 minutes (or use a syringe pump).

    • Why? Keeps free alkyne concentration low, starving the Glaser homocoupling pathway.

  • Monitoring & Workup:

    • Monitor via HPLC/TLC. The reaction should complete within 2-4 hours due to the high activity of the 2,6-difluoro-iodide.

    • Quench: Dilute with EtOAc, wash with

      
       (aq) to remove Copper salts (blue aqueous layer indicates successful Cu removal).
      
    • Purification: Silica gel chromatography (Hexane/EtOAc).

Module 5: Troubleshooting Decision Tree

User Question: My reaction failed. Where do I start checking?

Troubleshooting Start Reaction Issue? LowConv Low Conversion (<50%) Start->LowConv HighImp High Impurities Start->HighImp CheckColor Check Color: Did it turn black? LowConv->CheckColor CheckSpot Check TLC: Spot above Product? HighImp->CheckSpot BlackYes Pd Black Precipitate: Catalyst Aggregation CheckColor->BlackYes BlackNo Solution Clear/Pale: Catalyst Poisoning CheckColor->BlackNo FixAgg Action: Increase Ligand Ratio or Switch to XPhos BlackYes->FixAgg FixPois Action: Increase Temp (60C) or Pre-complex Catalyst BlackNo->FixPois SpotYes Glaser Dimer CheckSpot->SpotYes SpotNo Unknown Side Product CheckSpot->SpotNo FixGlaser Action: Degas Better & Slow Alkyne Addition SpotYes->FixGlaser FixUnk Action: Check Start Mat. Purity (Amine oxidation) SpotNo->FixUnk

Caption: Decision tree for rapid diagnosis of reaction failures.

References

  • Chinchilla, R., & Nájera, C. (2011).[1][2][3][4] Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.[1] Link

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2, 422-424. (Foundational reference for Homocoupling mechanism).
  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[5][6][7][8] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Altman, R. A., & Buchwald, S. L. (2006). Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Nature Protocols (Methodology adapted for bulky ligands). Link

Sources

Preventing oxidation of the amine group in 2,6-Difluoro-4-(2-phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide for 2,6-Difluoro-4-(2-phenylethynyl)aniline

Core Stability Profile: The "Why" Behind the Oxidation

To prevent oxidation effectively, you must understand the specific electronic environment of this molecule.[1] 2,6-Difluoro-4-(2-phenylethynyl)aniline represents a unique stability paradox:

  • The 2,6-Difluoro Effect (Stabilizing): The fluorine atoms at the ortho positions are strongly electron-withdrawing (Inductive effect,

    
    ).[2][3] This pulls electron density away from the nitrogen lone pair, lowering the pKa and increasing the oxidation potential compared to unsubstituted aniline.[1] This makes the amine less prone to spontaneous air oxidation than standard anilines [1, 5].[1]
    
  • The Phenylethynyl Effect (Destabilizing): The alkyne linker at the para position extends the

    
    -conjugation system.[1] While this creates a rigid linear structure useful for materials (e.g., OLEDs) and receptor binding, it also shifts the absorption spectrum into the UV-Vis range [3].[3]
    
  • The Critical Failure Mode: The primary oxidation risk for this molecule is Photo-Oxidative Coupling .[2][1] The extended conjugation acts as an antenna for light, generating radical cations that initiate polymerization (browning/blackening) even if the fluorine atoms reduce direct chemical oxidation.[1]

Troubleshooting Guide (Q&A Format)

Q1: My sample has turned from off-white to dark brown/black. Is it ruined?

Diagnosis: This is the classic "Aniline Black" formation, driven by radical polymerization.[1] Technical Insight: The amine group has undergone one-electron oxidation to a radical cation (


).[2][3][1] These radicals couple (dimerize) and eventually polymerize.[1] The 2,6-difluoro substitution hinders ortho coupling, but N-N coupling or coupling at the alkyne can still occur.[3]
Solution: 
  • Minor Discoloration (Tan/Beige): The bulk material is likely intact.[1] Purify via recrystallization (Protocol A below) or pass through a short plug of basic alumina.[1]

  • Major Discoloration (Black/Tar): Significant degradation has occurred.[1] The impurities (often azo or nitroso species) are redox-active and will interfere with biological assays or transition-metal catalysis (e.g., poisoning Pd catalysts).[2][3] Discard and start fresh.

Q2: I am seeing low yields in amide coupling reactions. Is the amine oxidized?

Diagnosis: Likely not oxidation, but reduced nucleophilicity .[3][1] Technical Insight: The two ortho-fluorine atoms drastically lower the nucleophilicity of the amine via the inductive effect.[1] Standard coupling conditions (e.g., EDC/NHS) may fail because the amine is too "electron-poor" to attack the activated ester efficiently. Solution:

  • Use a stronger activation method (e.g., acid chloride or HATU with extended reaction times).[1]

  • Do not heat aggressively in air to force the reaction, as this will trigger oxidation.[1]

Q3: Can I store this compound in solution?

Diagnosis: High risk of degradation.[1] Technical Insight: Chlorinated solvents (DCM, Chloroform) often contain trace HCl or phosgene, and can generate radicals under light.[3][1] Ethers (THF) form peroxides which rapidly oxidize the amine to a hydroxylamine (


) or nitroso (

) species [1].[2][3][1] Solution:
  • Preferred: Store as a solid powder.[3][1]

  • If Solution is Necessary: Use anhydrous DMSO or Acetonitrile , degassed with Argon, and store at -20°C or -80°C in amber vials.[2][3] Avoid DMSO if the downstream application is sensitive to oxidation, as DMSO itself is a mild oxidant.[1]

Strategic Protection Protocols

Protocol A: Purification & Recovery (Recrystallization)

Use this if your compound shows early signs of oxidation (yellowing).[1]

  • Solvent Selection: Use a mixture of Hexanes/Ethyl Acetate (degassed).[1] Avoid alcohols if possible to prevent potential addition to the alkyne.[1]

  • Dissolution: Dissolve the crude solid in minimal hot Ethyl Acetate under a Nitrogen stream.

  • Filtration: If dark particles persist, filter hot through a 0.2

    
     PTFE syringe filter.
    
  • Crystallization: Add Hexanes dropwise until turbidity appears. Cool slowly to 4°C in the dark.

  • Drying: Dry the crystals under high vacuum (

    
     mbar) for 4 hours.
    
Protocol B: Long-Term Storage (The "HCl Salt" Strategy)

Free bases are labile; salts are stable.[2][1] Converting the amine to its hydrochloride salt protonates the lone pair, rendering it chemically inert to oxidation.

  • Dissolution: Dissolve 2,6-Difluoro-4-(2-phenylethynyl)aniline in anhydrous diethyl ether (or dioxane).

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

  • Precipitation: The HCl salt should precipitate immediately.

  • Isolation: Filter the solid under Argon.

  • Storage: Store the salt at -20°C. It will remain stable for years compared to months for the free base.[2][1]

    • Note: Neutralize with mild base (NaHCO3) immediately before use in your target experiment.[1]

Visualizing the Oxidation Mechanism

The following diagram illustrates the pathway you are trying to prevent. The "Danger Zone" is the formation of the radical cation, which is accelerated by light and oxygen.[1]

OxidationPathway Aniline 2,6-Difluoro-4-(2-phenylethynyl)aniline (Stable State) Radical Radical Cation [Ar-NH2•]+ Aniline->Radical Light (hν) + O2 Peroxide Hydroxylamine/Nitroso (Ar-NHOH / Ar-NO) Aniline->Peroxide Peroxides (in THF/Ether) Polymer Azo Dimers / 'Aniline Black' (Irreversible Tar) Radical->Polymer Coupling Salt HCl Salt Form (Protonated Lone Pair) Salt->Radical BLOCKS Inert Inert Gas (Ar/N2) + Amber Glass Inert->Radical BLOCKS

Caption: Oxidation cascade for 2,6-Difluoro-4-(2-phenylethynyl)aniline. Protonation (Salt formation) and Inert Atmosphere effectively block the initial radical formation step.

Summary Data Table: Storage & Stability

ParameterOptimal Condition Risk Condition Notes
Physical Form Solid (HCl Salt)Solution (Free Base)Salts deactivate the N-lone pair.[2][3][1]
Atmosphere Argon or NitrogenAir (Oxygen)O2 drives radical propagation.[1]
Temperature -20°C (Freezer)> 25°C (Room Temp)Heat accelerates autoxidation.[2][1]
Light Amber Vial / Foil WrapFluorescent / SunlightConjugated alkyne absorbs UV/Vis.[3][1]
Solvent Acetonitrile, DMSOTHF, Ethers, ChloroformEthers form peroxides; Chlorinated solvents form radicals.[3]

References

  • ChemicalBook. (2026).[1] 2,6-Difluoroaniline Properties and Oxidation Risks.[3][1][4] Retrieved from

  • Sigma-Aldrich. (2025).[2][3][1] 4-(Phenylethynyl)aniline Product Sheet & Stability Data.[2][3][1] Retrieved from [2][3]

  • CymitQuimica. (2025).[1] Storage and Handling of Phenylethynyl Anilines.[1][5] Retrieved from

  • BenchChem. (2025).[1] Preventing Oxidation of Aromatic Amines during Storage.[1] Retrieved from [1]

  • ResearchGate. (2025). Preparation and Stability of 2,6-Difluoroaniline Derivatives.[3][1] Retrieved from [ResearchGate Source]([Link] Difluoroaniline_Synthesis)

Sources

Technical Support Center: Palladium Remediation for 2,6-Difluoro-4-(2-phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with purifying 2,6-Difluoro-4-(2-phenylethynyl)aniline following a Sonogashira cross-coupling.

Removing palladium (Pd) from this specific active pharmaceutical ingredient (API) intermediate is notoriously difficult. The molecule presents a "perfect storm" for metal chelation: the primary aniline (-NH₂) acts as a hard/borderline Lewis base, while the internal alkyne provides a soft π-coordination site. Together, they form highly stable, soluble complexes with Pd(II) and stabilize Pd(0) nanoparticles, rendering standard aqueous workups ineffective[1].

This guide provides field-proven, self-validating protocols and troubleshooting steps to reduce residual palladium to regulatory limits (<10 ppm) without compromising product yield.

Remediation Workflow & Decision Matrix

The following logic tree dictates the optimal Pd removal strategy based on initial contamination levels and the physical state of the palladium.

Pd_Remediation_Workflow Start Crude 2,6-Difluoro-4-(2-phenylethynyl)aniline (High Pd > 1000 ppm) Filtration Celite/Silica Pad Filtration (Removes bulk Pd(0) black) Start->Filtration Check1 Pd Level < 500 ppm? Filtration->Check1 Wash Aqueous Wash (10% N-Acetylcysteine) Check1->Wash No Scavenger Solid-Supported Scavenger (e.g., MP-TMT, SiliaMetS Thiol) Check1->Scavenger Yes Wash->Scavenger Check2 Pd Level < 10 ppm? Scavenger->Check2 Cryst Recrystallization (Toluene/Heptane) Check2->Cryst Yes Fail Re-evaluate Scavenger (Check Oxidation State) Check2->Fail No Success API-Grade Product (Pd < 10 ppm) Cryst->Success

Figure 1: Decision matrix for palladium remediation in highly coordinating API intermediates.

Quantitative Data: Scavenger Efficacy Comparison

Selecting the right scavenger depends heavily on the oxidation state of the palladium and the binding affinity of the product. The table below summarizes the performance of common scavengers against strongly coordinating substrates[2],[3].

Scavenger TypeMode of ActionOptimal Pd StateExpected ReductionYield Loss Risk
MP-TMT (Macroporous Trimercaptotriazine)Chemisorption (Thiol/Triazine)Pd(II) & Pd(0)1500 ppm → <10 ppmLow (<2%)
SiliaMetS® Thiol Chemisorption (Thiol)Pd(II)500 ppm → <10 ppmLow (<2%)
N-Acetylcysteine (Aqueous)Liquid-Liquid ExtractionPd(II)>2000 ppm → ~100 ppmMedium (Emulsions)
Activated Carbon PhysisorptionPd(0) Colloids500 ppm → ~50 ppmHigh (15–20%)

Self-Validating Experimental Protocols

Protocol A: Solid-Supported Scavenging (MP-TMT or Silica-Thiol)

This protocol utilizes macroporous polystyrene bound trimercaptotriazine (MP-TMT), which has a high thermodynamic affinity for palladium, allowing it to outcompete the aniline and alkyne moieties of your product[1],.

  • Step 1: Solvent Exchange & Dissolution Dissolve the crude 2,6-Difluoro-4-(2-phenylethynyl)aniline in a polar aprotic solvent (e.g., DMF, THF, or 2-MeTHF) at a concentration of 10 volumes (10 mL/g).

    • Causality: Non-polar solvents (like toluene) strengthen the internal coordination between the product and Pd. Polar aprotic solvents actively compete for coordination sites, loosening the Pd-product complex and facilitating transfer to the scavenger[1].

  • Step 2: Scavenger Addition Add 20% w/w of MP-TMT or SiliaMetS® Thiol relative to the crude product mass.

  • Step 3: Kinetic Maturation (Heating) Stir the suspension at 40–50 °C for 4 to 12 hours.

    • Causality: Solid-supported scavenging is a diffusion-limited process. Heating increases the kinetic energy, allowing the bulky Pd-product complexes to diffuse into the mesopores of the silica/polystyrene matrix where the active thiol groups reside[1].

  • Step 4: Validation Checkpoint Withdraw a 0.5 mL aliquot, filter through a 0.2 μm PTFE syringe filter. Perform a rapid colorimetric spot test using a rubeanic acid solution, or submit for rapid ICP-MS.

    • Self-Validation: If the filtrate retains a yellow/brown tint or tests positive for Pd, the scavenging is incomplete. Do not proceed to bulk filtration; instead, add an additional 10% w/w scavenger and stir for 4 more hours.

  • Step 5: Isolation Filter the bulk mixture through a pad of Celite to remove the scavenger. Wash the filter cake with 2 volumes of the reaction solvent. Concentrate the filtrate to yield the purified product.

Protocol B: Biphasic Chemical Washing (N-Acetylcysteine)

For crude batches with extreme Pd contamination (>2000 ppm), solid scavengers become cost-prohibitive. A pre-wash with N-acetylcysteine (NAC) is highly effective[1].

  • Step 1: Solution Preparation Dissolve the crude product in Ethyl Acetate or 2-MeTHF (10 mL/g). Prepare a 10% w/v aqueous solution of N-acetylcysteine and adjust the pH to 7.0–7.5 using saturated NaHCO₃.

    • Causality: NAC must be deprotonated at the carboxylic acid to ensure it remains strictly in the aqueous phase, preventing product contamination.

  • Step 2: Biphasic Extraction Add 5 volumes of the NAC solution to the organic phase. Stir vigorously at 40 °C for 2 hours.

    • Causality: The free thiol of NAC acts as a highly water-soluble, bidentate ligand that outcompetes the product's aniline/alkyne groups for Pd(II), pulling the metal into the aqueous layer[1].

  • Step 3: Validation Checkpoint Stop stirring and allow phase separation. If the aqueous layer is dark orange/brown, Pd is successfully transferring. Separate the layers and repeat the wash until the aqueous layer remains colorless.

Troubleshooting & FAQs

Q1: My isolated 2,6-Difluoro-4-(2-phenylethynyl)aniline looks pure by NMR, but the solid slowly darkens from pale yellow to dark brown/black over a few days. What is happening? A: This is a classic symptom of soluble Pd(0) aggregation. During the Sonogashira coupling, some Pd(0) remains stabilized by the alkyne as a soluble, colorless/pale complex. Over time, these Pd(0) atoms aggregate into palladium nanoparticles (Pd black), causing the visual darkening.

  • Solution: Standard thiol scavengers are less effective at binding Pd(0) than Pd(II)[3]. You must either use a specialized Pd(0) scavenger (like QuadraPure™ TU or activated carbon) or mildly oxidize the Pd(0) to Pd(II) before applying a silica-thiol scavenger.

Q2: I treated my reaction mixture with SiliaMetS® Thiol, but the Pd levels have plateaued at 150 ppm and won't drop further. Why? A: This plateau is caused by a thermodynamic equilibrium. The binding affinity of your product's conjugated aniline-alkyne system is competing directly with the silica-bound thiol.

  • Solution: You need to shift the equilibrium. Switch to a scavenger with a higher functional group density and stronger chelation effect, such as MP-TMT (trimercaptotriazine), which forms an irreversible multi-point chelate with palladium. Additionally, ensure your solvent is highly polar (e.g., DMF) to disrupt the product-metal coordination[1].

Q3: Can I just use Activated Carbon? It's much cheaper than functionalized silica. A: We strongly advise against using activated carbon as the primary scavenger for this specific molecule. Activated carbon relies on physisorption (van der Waals forces and π-π stacking). Because 2,6-Difluoro-4-(2-phenylethynyl)aniline contains a highly planar, conjugated biphenyl-alkyne system, it will strongly π-stack with the graphitic sheets of the activated carbon.

  • Result: While you will remove the palladium, you will likely experience severe yield losses (often >20%) due to indiscriminate adsorption of your API[1]. Use chemisorption (functionalized resins) to ensure selectivity.

Q4: Can I remove the palladium purely through recrystallization? A: Generally, no. Because the product actively coordinates the palladium, the Pd-product complex will often co-crystallize with the pure product, trapping the metal within the crystal lattice. Recrystallization should only be used as a final polishing step after the Pd levels have been reduced to <50 ppm using scavengers.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

  • An Efficient Method for Removal of Residual Palladium from Organic Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Validation & Comparative

Resolving Complexity in Fluorinated Scaffolds: High-Field vs. Benchtop NMR Analysis of 2,6-Difluoro-4-(2-phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated anilines are pivotal intermediates in the development of modern pharmaceuticals, including small molecule kinase inhibitors[1]. The introduction of fluorine atoms into an aromatic scaffold drastically alters its electronic properties, lipophilicity, and metabolic stability. However, the extreme electronegativity and spin-½ nature of the


F nucleus result in complex multiplet structures in both 

H and

C NMR spectra, a well-documented phenomenon in 2,6-difluoroaniline derivatives[2].

In this technical guide, we objectively compare the analytical performance of Benchtop NMR (80 MHz) versus High-Field NMR (600 MHz) for the structural elucidation of 2,6-Difluoro-4-(2-phenylethynyl)aniline . By examining the causality behind signal splitting and sensitivity limits, this guide establishes a definitive framework for selecting the appropriate analytical instrumentation during drug development workflows.

Part 1: Synthesis & Experimental Protocol

To generate the target analyte, 4-bromo-2,6-difluoroaniline is reacted with phenylacetylene. The Sonogashira coupling of 4-bromo-2,6-difluoroaniline demonstrates excellent compatibility with terminal alkynes, providing exceptional yields under optimized palladium-catalyzed conditions[3].

Self-Validating Sonogashira Protocol

Causality Check: Triethylamine is utilized as both the solvent and the base; its dual role eliminates the need for biphasic mixtures, ensuring a homogeneous catalytic cycle. The addition of CuI facilitates the formation of a copper acetylide intermediate, which undergoes rapid transmetalation with the oxidative addition complex (Ar–Pd–Br), driving the reaction forward.

  • Reaction Setup: Charge a flame-dried 50 mL Schlenk flask with 4-bromo-2,6-difluoroaniline (1.0 equiv, 5.0 mmol), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%), and CuI (4 mol%).
  • Inert Atmosphere: Evacuate the flask and backfill with dry Argon (repeat 3x) to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Reagent Addition: Inject degassed triethylamine (20 mL) followed by phenylacetylene (1.2 equiv, 6.0 mmol) via a gas-tight syringe.

  • Catalysis: Stir the homogeneous mixture at 65 °C for 6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the higher-Rf aryl bromide spot is entirely consumed.

  • Workup: Cool to ambient temperature, dilute with EtOAc (30 mL), and filter through a tightly packed pad of Celite to remove palladium and copper salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0–10% EtOAc in Hexanes). Isolate 2,6-difluoro-4-(2-phenylethynyl)aniline as a pale yellow solid.

Workflow A 4-Bromo-2,6-difluoroaniline + Phenylacetylene B Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N A->B C Aqueous Workup & Extraction (EtOAc) B->C D Column Chromatography (Hexanes/EtOAc) C->D E 2,6-Difluoro-4-(2-phenylethynyl)aniline (Purified Product) D->E F Sample Prep: Dissolve in CDCl3 E->F G Benchtop NMR (80 MHz) Routine QC F->G H High-Field NMR (600 MHz) Structural Elucidation F->H

Workflow for the synthesis and dual-tier NMR analysis of the fluorinated tolane derivative.

Part 2: Comparative H NMR Spectral Analysis

The primary challenge in the


H NMR analysis of this compound is the 

J

spin-spin coupling. The equivalent protons at the C3 and C5 positions of the aniline ring couple strongly to the adjacent fluorine atoms at C2 and C6.
H NMR Data Comparison (Solvent: CDCl )
Proton AssignmentBenchtop NMR (80 MHz)High-Field NMR (600 MHz)Resolution Difference & Causality
Phenyl H-ortho 7.55 – 7.20 (m, 5H, overlapping)7.48 (dd, J = 7.5, 1.8 Hz, 2H)High-field provides sufficient chemical shift dispersion (in Hz) to cleanly separate ortho from meta/para protons.
Phenyl H-meta/para Overlapping with ortho signals7.35 – 7.31 (m, 3H)Distinct, first-order multiplet resolved only at 600 MHz.
Aniline H3, H5 7.15 – 6.90 (m, 2H, overlapping)7.03 (dd,

J

= 7.8 Hz,

J

= 1.5 Hz, 2H)
Critical Failure at 80 MHz: Low dispersion causes the broadened H3/H5 multiplet to overlap with the phenyl signals, creating a second-order spectrum. 600 MHz cleanly extracts the 7.8 Hz F-H coupling.
Aniline NH

3.90 (br s, 2H)3.95 (br s, 2H)Broad singlet visible in both; higher Signal-to-Noise (S/N) at 600 MHz.

The Verdict for


H NMR:  While benchtop NMR is sufficient for confirming the presence of the alkyne and primary amine, it fails to verify the specific regiochemistry of the difluoroaniline ring due to severe signal overlap.

Part 3: Comparative C NMR Spectral Analysis

Carbon-13 NMR of fluorinated compounds is notoriously difficult. The


F nucleus splits the 

C signals across multiple bonds (

J

,

J

,

J

). Because

C has a natural abundance of only ~1.1%, splitting the signal into doublets or triplets drastically dilutes the peak intensity, often pushing it below the baseline noise floor.
C NMR Data Comparison (Solvent: CDCl )
Carbon AssignmentBenchtop NMR (20 MHz for

C)
High-Field NMR (150 MHz for

C)
Spin-Spin Coupling (

) Dynamics
C2, C6 (C–F) Not detected (lost in noise)151.5 (dd,

J

= 242.0 Hz,

J

= 8.5 Hz)
Massive

J

splits the signal into a wide doublet of doublets. Benchtop sensitivity is too low to distinguish these peaks from baseline noise.
Phenyl C-ortho 131.5 (s)131.5 (s)Sharp singlet, easily detected by both systems.
C1 (C–NH

)
Weak, unresolved multiplet124.5 (t,

J

= 15.0 Hz)
Triplet due to two-bond coupling with the two equivalent ortho fluorines.
C3, C5 (C–H) Broad, unresolved114.2 (dd,

J

= 18.5 Hz,

J

= 3.0 Hz)
Complex splitting resolved only at high field.
C4 (C–Alkyne) Not detected111.5 (t,

J

= 9.5 Hz)
Triplet due to three-bond coupling to F2 and F6. Diluted intensity hides it at 20 MHz.
Alkyne C-

89.5 (br s)89.5 (t,

J

= 3.5 Hz)
Long-range coupling resolved exclusively at 150 MHz.
Alkyne C-

87.2 (s)87.2 (s)No F-coupling (5 bonds away); sharp singlet visible on both.

The Verdict for


C NMR:  Benchtop NMR is fundamentally inadequate for the 

C analysis of heavily fluorinated aromatics. The 600 MHz system (operating at 150 MHz for carbon) equipped with a cryoprobe provides the raw sensitivity required to lift these multiplets above the noise.

Part 4: Advanced Workflows & Decision Matrix

When dealing with molecules like 2,6-difluoro-4-(2-phenylethynyl)aniline, standard


C{

H} decoupling is often not enough. To maximize S/N and simplify the spectrum, modern high-field instruments utilize

C{

H,

F} Triple-Resonance Decoupling
. By simultaneously irradiating both the proton and fluorine frequencies, all complex

multiplets collapse into sharp, highly intense singlets, allowing for rapid and unambiguous carbon assignment.

DecisionTree Start Fluorinated Target Synthesized Q1 Is 13C NMR required for full assignment? Start->Q1 No1 1H & 19F NMR Only Q1->No1 No Yes1 13C NMR Required Q1->Yes1 Yes Benchtop Benchtop NMR (80 MHz) Sufficient for 1H/19F No1->Benchtop Q2 Are C-F splittings causing low S/N? Yes1->Q2 HighField High-Field (600 MHz) Standard 13C{1H} Q2->HighField No Decouple Advanced 13C{1H, 19F} Triple Resonance Q2->Decouple Yes

Decision matrix for selecting appropriate NMR techniques for highly fluorinated organic scaffolds.

References

1.3 - Smolecule[3] 2.2 - DOI[2] 3.1 - ACS Publications[1]

Sources

A Senior Application Scientist's Guide to the FTIR Characterization of 2,6-Difluoro-4-(2-phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison and Methodological Guide for Researchers

Introduction

In the landscape of modern drug discovery and materials science, the synthesis of novel molecular scaffolds is paramount. Compounds like 2,6-Difluoro-4-(2-phenylethynyl)aniline, which combine a fluorinated aniline core with a phenylethynyl moiety, represent a class of versatile intermediates. The precise structural verification of such molecules is a non-negotiable step in any research and development workflow. Among the array of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, reliable, and non-destructive method for confirming the presence of key functional groups, thereby verifying the molecular identity and purity.

This guide provides an in-depth analysis of the expected FTIR absorption peaks for 2,6-Difluoro-4-(2-phenylethynyl)aniline. Written from the perspective of a senior application scientist, it moves beyond a simple list of wavenumbers to explain the causality behind the spectral features. We will compare the expected spectrum with those of related precursor molecules and provide a robust, self-validating protocol for acquiring and interpreting the data.

Molecular Structure and Key Vibrational Modes

The structure of 2,6-Difluoro-4-(2-phenylethynyl)aniline incorporates several distinct functional groups, each with a characteristic vibrational signature in the infrared spectrum. The successful interpretation of its FTIR spectrum hinges on identifying these specific absorptions.

Figure 1. Molecular structure of 2,6-Difluoro-4-(2-phenylethynyl)aniline with key functional groups highlighted for FTIR analysis.

Comparative Analysis of Predicted FTIR Absorption Peaks

The most effective way to confirm the identity of 2,6-Difluoro-4-(2-phenylethynyl)aniline is to analyze its spectrum in regions, paying close attention to the signature peaks of its constituent parts. We can predict these peaks by referencing established group frequencies and comparing them to potential starting materials, such as 2,6-difluoroaniline.

Predicted Wavenumber (cm⁻¹)Expected IntensityVibrational Mode AssignmentComparative Notes & Rationale
3490 - 3400 & 3390 - 3310Medium, Sharp (two bands)Asymmetric & Symmetric N-H Stretch (Primary Aromatic Amine)The presence of two distinct, sharp peaks in this region is a primary indicator of the -NH₂ group.[1][2] In aromatic amines, these bands often appear at a slightly higher frequency than in aliphatic amines.[3] These peaks would be present in a precursor like 2,6-difluoroaniline.
3100 - 3000Medium to WeakAromatic C-H StretchThese absorptions are characteristic of C-H bonds on both the difluorinated and the terminal phenyl rings.[4][5]
2260 - 2190Weak to MediumC≡C Stretch (Internal/Disubstituted Alkyne)This is a critical confirmation peak for the successful incorporation of the phenylethynyl group.[6][7] As an internal alkyne with different electronic environments on either side, a change in dipole moment is expected, making the peak observable.[8] However, it can be weak and requires careful examination of the spectrum.[7] This peak would be absent in the 2,6-difluoroaniline starting material.
1650 - 1580Medium to StrongN-H Bend (Scissoring)This in-plane bending vibration is another key signature of the primary amine.[1][3]
1600 - 1450Medium to Strong (multiple bands)Aromatic C=C Ring StretchMultiple bands in this region confirm the presence of the two aromatic rings. Their complexity can serve as a fingerprint for the overall substitution pattern.[5][9]
1350 - 1250StrongAromatic C-N StretchThis strong absorption confirms the attachment of the nitrogen atom to the aromatic ring.[1][3]
1300 - 1100Strong, potentially complexAromatic C-F StretchThe C-F stretching vibrations typically produce very strong absorptions. In fluorinated aromatic systems, these bands can be found in a broad range and may couple with other vibrations, making this region complex but highly characteristic.
900 - 690Medium to StrongAromatic C-H Out-of-Plane BendThe specific pattern of peaks in this region is diagnostic of the substitution patterns on both aromatic rings.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure data is both accurate and reproducible, a standardized experimental approach is crucial. Attenuated Total Reflectance (ATR) is the preferred method for solid samples like this, as it requires minimal sample preparation.

Objective: To obtain a high-resolution FTIR spectrum of a solid sample of 2,6-Difluoro-4-(2-phenylethynyl)aniline.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Record a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This step is critical as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid 2,6-Difluoro-4-(2-phenylethynyl)aniline powder onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality, low-intensity spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution). The spectral range should cover at least 4000 cm⁻¹ to 500 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, providing a spectrum that more closely resembles a traditional transmission spectrum.

    • Label all significant peaks with their corresponding wavenumbers.

Figure 2. Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

A Self-Validating Approach to Spectral Interpretation

Trust in an analytical result comes from its internal consistency. For FTIR, this means using the presence of expected peaks in conjunction with the absence of others to build a conclusive case for the compound's identity.

  • Confirmation of Reaction Success: The most critical check is the appearance of the C≡C stretch (around 2260-2190 cm⁻¹).[6][7] Its presence, even if weak, alongside the characteristic aniline and aromatic peaks, strongly supports the successful coupling of the two molecular halves.

  • Absence of Precursors: The final spectrum should not show significant peaks corresponding solely to the starting materials. For instance, if the synthesis involved a terminal alkyne precursor (like phenylacetylene), the sharp ≡C-H stretch typically found near 3300 cm⁻¹ must be absent in the final product.[4][10]

  • Exclusion of Side-Reactions: Check for the absence of a broad O-H stretch (around 3200-3600 cm⁻¹) which would indicate unwanted water or alcohol contaminants.[11] Also, the absence of strong carbonyl (C=O) absorptions (around 1680-1750 cm⁻¹) rules out oxidation side products.[11]

Conclusion

The FTIR spectrum of 2,6-Difluoro-4-(2-phenylethynyl)aniline provides a rich fingerprint for its structural verification. By systematically analyzing the key absorption regions, a researcher can gain high confidence in the molecule's identity. The definitive markers are the dual N-H stretching bands of the primary aromatic amine, the strong C-F absorptions, the complex aromatic ring vibrations, and, most critically, the appearance of the weak-to-medium intensity C≡C stretching band. When compared against the spectra of potential precursors and analyzed for the absence of impurity-related peaks, FTIR spectroscopy serves as an authoritative, efficient, and indispensable tool in the characterization of this and other novel chemical entities.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • National Academy of Sciences. (n.d.). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. [Link]

  • Spectroscopy Online. (2017, July 1). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. [Link]

  • PubMed. (2000, October 15). [Influence of solvents on IR spectrum of aromatic amines]. [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]

  • YouTube. (2021, April 18). IR Spectra of Alkynes and Nitriles - Lec15. [Link]

  • TSI Journals. (2018, January 20). FTIR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties of 4-Fluoroaniline. [Link]

  • Jurnal UPI. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. [Link]

  • Spectroscopy Online. (2023, June 28). Infrared Spectroscopy of Polymers XIII: Polyurethanes. [Link]

  • Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • MDPI. (2025, February 4). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. (2025, August 6). Synthesis and characterization of fluorine-substituted polyanilines | Request PDF. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (2025, August 9). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline | Request PDF. [Link]

  • SpectraBase. (n.d.). 4-Fluoro-N-(4-fluorobenzylidene)aniline - Optional[FTIR] - Spectrum. [Link]

  • Columbia University. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Midac Corporation. (1996, December 12). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. [Link]

  • Academia.edu. (n.d.). 2,6-Dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-chloro-aniline nickel dihalides: Synthesis, characterization and ethylene polymerization for polyethylenes with high molecular weights. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. [Link]

  • PubChem. (n.d.). 4-(2-Phenylethynyl)aniline. [Link]

  • Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]

  • ChemBK. (2024, April 9). 2,6-difluoro-4-chloro aniline. [Link]

Sources

Comparing birefringence of 2,6-difluoro vs non-fluorinated phenylethynyl anilines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in advanced optical materials and molecular design, I frequently evaluate rigid conjugated scaffolds for next-generation applications. While phenylethynyl anilines are widely recognized by drug development professionals as rigid linkers in kinase inhibitors, their extraordinary


-electron delocalization makes them premier candidates for high-birefringence (

) liquid crystals (LCs) used in augmented reality (AR) displays and photonics.

When optimizing these molecules, researchers face a critical structural decision: whether to utilize a non-fluorinated core or introduce lateral fluorination, specifically at the 2,6-positions of the aniline ring. This guide provides an objective, data-driven comparison of the optical and thermophysical trade-offs between 2,6-difluoro and non-fluorinated phenylethynyl anilines, supported by self-validating experimental protocols.

Mechanistic Causality: The Fluorination Trade-Off

Birefringence (


) in organic molecules is fundamentally governed by the anisotropy of molecular polarizability (

). To maximize

, a molecule requires a highly conjugated, rigid, rod-like structure that allows uninterrupted

-electron delocalization along its primary axis.

Non-Fluorinated Phenylethynyl Anilines: In the absence of lateral substituents, the phenyl rings and the alkyne spacer maintain near-perfect coplanarity. This flat conformation maximizes the effective conjugation length, resulting in exceptional longitudinal polarizability and, consequently, very high macroscopic birefringence. However, this planar structure leads to dense crystal packing, resulting in high melting points (


) and poor solubility, which severely limits their practical formulation in LC mixtures[1].

2,6-Difluoro Phenylethynyl Anilines: Introducing fluorine atoms at the 2,6-positions of the aniline ring fundamentally alters the molecule's optoelectronic profile.

  • Steric Disruption: The atomic radius of fluorine is larger than hydrogen. The steric clash between the 2,6-fluorines and the adjacent ethynyl linkage forces the phenyl rings to twist slightly out of perfect coplanarity. This twist decreases the integrity of the

    
    -conjugated structure, leading to a measurable decrease in optical anisotropy[2].
    
  • Inductive Effects: Fluorine is highly electronegative. It withdraws electron density from the conjugated

    
    -system, further reducing longitudinal polarizability. However, this strong electronegativity dramatically increases the transverse dipole moment, which enhances the dielectric anisotropy (
    
    
    
    )[3].
  • Thermal Benefits: The steric twist and lateral bulk disrupt orderly crystal packing, significantly lowering the melting point and viscosity, thereby enhancing nematic phase stability[3].

Quantitative Data Comparison

The following table summarizes the structure-property relationships extrapolated from host-guest characterizations of bistolane and phenylethynyl benzene derivatives.

PropertyNon-Fluorinated Phenylethynyl Aniline2,6-Difluoro Phenylethynyl AnilineMechanistic Causality
Birefringence (

)
Very High (> 0.40)High (~ 0.30 - 0.35)Steric twisting and electron withdrawal by fluorine reduce longitudinal polarizability.
Melting Point (

)
High (> 120 °C)Moderate (< 90 °C)Lateral fluorines disrupt crystal packing efficiency, lowering lattice energy.
Dielectric Anisotropy (

)
Low to ModerateLarge / PositiveStrong electronegativity of C-F bonds increases the transverse dipole moment.
Viscosity (

)
HighLoweredIncreased free volume due to lateral substituents reduces intermolecular friction.

Experimental Workflow: Self-Validating Guest-Host Birefringence Measurement

Because highly conjugated phenylethynyl anilines often exist as solids at room temperature, direct measurement of their nematic birefringence is impossible without thermal degradation. Therefore, we utilize a Guest-Host Extrapolation Protocol .

This protocol is designed as a self-validating system : by measuring the pure host LC in the exact same cell gap and environmental conditions prior to the mixture, any deviation in the host's known


 immediately flags calibration or alignment errors before guest data is processed.
Step-by-Step Methodology:
  • Host Baseline Validation (The Control):

    • Action: Inject a commercially available, low-

      
       host liquid crystal (e.g., BHR-32100-100) into a homogeneous planar alignment cell (cell gap 
      
      
      
      ).
    • Measurement: Place the cell between crossed polarizers under a He-Ne laser (

      
       nm). We use 632.8 nm because longer wavelengths minimize optical dispersion artifacts.
      
    • Validation: Measure the phase retardation (

      
      ) using a Berek compensator. Calculate 
      
      
      
      . If
      
      
      deviates by >1% from the manufacturer's spec, discard the cell and recalibrate the gap measurement.
  • Guest-Host Formulation:

    • Action: Dope exactly 10 wt% (

      
      ) of the synthesized phenylethynyl aniline (guest) into the validated host LC.
      
    • Causality: 10 wt% is chosen because it is high enough to produce a measurable change in retardation, but low enough to prevent the guest from crystallizing out of the nematic solution.

  • Mixture Measurement:

    • Action: Inject the mixture into an identical alignment cell. Measure the phase retardation to determine the birefringence of the mixture (

      
      ).
      
  • Data Extrapolation:

    • Action: Calculate the intrinsic birefringence of the guest (

      
      ) using the linear extrapolation formula:
      
      
      
      
    • Note: This assumes the order parameter (

      
      ) of the guest aligns perfectly with the host.
      

Structural Logic Visualization

The following diagram illustrates the logical pathways of how 2,6-difluoro substitution dictates the final optical and thermal performance of the material.

G A Phenylethynyl Aniline Core (Highly Conjugated Rod-like Structure) B Non-Fluorinated Variant (Perfect Coplanarity) A->B C 2,6-Difluoro Variant (Steric Twist & Strong Dipole) A->C Fluorination D Maximized Longitudinal Polarizability Δn > 0.40 B->D Optical Effect E High Melting Point & Viscosity (Strong Crystal Packing) B->E Thermal Effect F Reduced Longitudinal Polarizability Δn ~ 0.30 - 0.35 C->F Optical Effect G Lower Melting Point & High Δϵ (Disrupted Packing) C->G Thermal Effect

Structure-property effects of 2,6-difluoro substitution on phenylethynyl anilines.

References

1.2. MDPI.[2] 2.3. ResearchGate.[3] 3. 1. ResearchGate.[1]

Sources

Unveiling the Solid-State Architecture: A Comparative Crystallographic Guide to 2,6-Difluoro-4-(2-phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise arrangement of atoms within a crystalline solid is a critical determinant of a molecule's physical and chemical properties. This guide offers a deep dive into the anticipated X-ray crystallography and packing structure of 2,6-Difluoro-4-(2-phenylethynyl)aniline, a molecule of significant interest due to its unique combination of a substituted aniline, a rigid diphenylacetylene linker, and ortho-fluorine atoms. While a definitive crystal structure for this specific compound is not yet publicly available, this guide will provide a predictive and comparative analysis based on the known crystal structures of its constituent fragments and closely related analogues. By understanding the interplay of intermolecular forces dictated by its functional groups, we can forecast its solid-state behavior, a crucial step in rational drug design and the development of novel organic materials.

The Architectural Blueprint: Predicting the Crystal Packing of 2,6-Difluoro-4-(2-phenylethynyl)aniline

The molecular structure of 2,6-Difluoro-4-(2-phenylethynyl)aniline suggests a rich tapestry of intermolecular interactions that will govern its crystal packing. The primary forces at play are expected to be N-H···π and N-H···F hydrogen bonds, π-π stacking interactions, and C-H···F contacts.

The aniline moiety provides a classical hydrogen bond donor (N-H), which can interact with the electron-rich π-systems of neighboring phenyl rings or the electronegative fluorine atoms. The two ortho-fluorine atoms are expected to have a profound influence on the molecular conformation and packing. Sterically, they will likely force the aniline ring to be non-coplanar with the diphenylacetylene backbone. Electronically, the strong electronegativity of fluorine can lead to the formation of weak C-H···F hydrogen bonds and can also modulate the quadrupole moment of the aromatic ring, influencing π-π stacking geometries.

Comparative Analysis with Structurally Related Compounds

To build a robust predictive model for the crystal structure of our target compound, we will examine the experimentally determined crystal structures of its core components and analogues.

The Diphenylacetylene Core

Diphenylacetylene, the rigid backbone of our molecule, typically packs in a herringbone motif, driven by C-H···π interactions. Its crystal structure reveals a centrosymmetric arrangement where the phenyl rings of adjacent molecules are offset.[1][2]

The Influence of the Aniline Moiety: Insights from 4-Ethynylaniline

The crystal structure of 4-ethynylaniline provides a valuable precedent for the role of the aniline group in directing crystal packing. In its solid state, 4-ethynylaniline molecules are linked by N-H···N hydrogen bonds, forming chains.[3] This highlights the strong directional influence of conventional hydrogen bonding.

The Role of Fluorine: A Double-Edged Sword

The introduction of fluorine atoms into aromatic systems can lead to a variety of packing motifs. While fluorine is a poor hydrogen bond acceptor, C-H···F interactions are frequently observed in crystal structures. Furthermore, the electronic effects of fluorine can alter the nature of π-π stacking, sometimes favoring parallel-displaced or T-shaped arrangements over the traditional herringbone packing.

A search of the Cambridge Structural Database (CSD) for 2,6-difluoroaniline derivatives reveals that the ortho-fluorine atoms often participate in intramolecular N-H···F hydrogen bonds, which can influence the conformation of the amino group. In the absence of strong intermolecular hydrogen bond acceptors, these fluorine atoms are likely to engage in weaker C-H···F interactions with neighboring molecules.

Tabulated Crystallographic Data of Comparative Compounds

For a direct comparison, the following table summarizes key crystallographic parameters for diphenylacetylene and 4-ethynylaniline.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
DiphenylacetyleneC₁₄H₁₀MonoclinicP2₁/c15.4885.75412.766113.364[1]
4-EthynylanilineC₈H₇NOrthorhombicPca2₁15.6545.5967.421904[3]

Table 1: Crystallographic data for diphenylacetylene and 4-ethynylaniline.

Experimental Protocol for X-ray Crystallography

The determination of the crystal structure of 2,6-Difluoro-4-(2-phenylethynyl)aniline would follow a well-established experimental workflow.

Single Crystal Growth

High-quality single crystals are a prerequisite for X-ray diffraction analysis. For a molecule like 2,6-Difluoro-4-(2-phenylethynyl)aniline, which is expected to be a solid at room temperature, slow evaporation of a solution in a suitable organic solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane and dichloromethane) would be the primary method for obtaining diffraction-quality crystals.

X-ray Data Collection

A suitable single crystal would be mounted on a goniometer head and placed in the X-ray beam of a diffractometer. To minimize thermal vibrations and obtain a more precise structure, data is typically collected at a low temperature (e.g., 100 K). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The initial positions of the atoms are determined using direct methods, and the structure is then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for X-ray crystallographic analysis.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of 2,6-Difluoro-4-(2-phenylethynyl)aniline Purification Purification (e.g., Column Chromatography) Synthesis->Purification Dissolution Dissolution in Suitable Solvent Purification->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystal Single Crystal Formation Evaporation->Crystal Mounting Crystal Mounting Crystal->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection Solution Structure Solution (Direct Methods) DataCollection->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Structure Validation (e.g., CheckCIF) Refinement->Validation Deposition Deposition (e.g., CCDC) Validation->Deposition

A generalized workflow for the single-crystal X-ray diffraction analysis.

Predicted Packing Diagram and Key Interactions

Based on the analysis of related structures, a hypothetical packing diagram for 2,6-Difluoro-4-(2-phenylethynyl)aniline can be envisioned. The molecules are likely to form chains or sheets stabilized by a combination of hydrogen bonds and π-π stacking.

The following DOT script generates a conceptual diagram of the potential intermolecular interactions.

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B A_Aniline Aniline (N-H) A_Phenyl1 Phenyl Ring 1 A_Aniline->A_Phenyl1 B_Phenyl2 Phenyl Ring 2 A_Aniline->B_Phenyl2 N-H···π A_F1 F B_Aniline Aniline (N-H) A_F1->B_Aniline C-H···F A_F2 F A_Ethynyl -C≡C- A_Phenyl1->A_Ethynyl A_Phenyl2 Phenyl Ring 2 A_Ethynyl->A_Phenyl2 A_Phenyl2->B_Phenyl2 π-π stacking B_Phenyl1 Phenyl Ring 1 B_Aniline->B_Phenyl1 B_F1 F B_F2 F B_Ethynyl -C≡C- B_Phenyl1->B_Ethynyl B_Ethynyl->B_Phenyl2

A schematic representation of potential intermolecular interactions.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the X-ray crystallography and packing structure of 2,6-Difluoro-4-(2-phenylethynyl)aniline. By dissecting the molecule into its constituent functional groups and comparing them to known crystal structures, we can anticipate a complex interplay of hydrogen bonding and π-π stacking interactions. The ortho-fluorine substituents are poised to play a crucial role in dictating both the molecular conformation and the overall supramolecular architecture. The experimental determination of this crystal structure is a critical next step and will undoubtedly provide valuable insights for the rational design of new pharmaceuticals and advanced materials.

References

  • Wang, W.-Q. (2013). 4-Ethynyl-N,N-diphenylaniline. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1722. [Link]

  • PubChem. (n.d.). 4-Ethynylaniline. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Crystal structures of diphenylacetylene and trans-stilbene. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). Diphenylacetylene. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Difluoroaniline. Retrieved January 15, 2026, from [Link]

  • Wiley Online Library. (1991). Synthesis and Characterization of Radical-Substituted Diacetylene Derivatives. Angewandte Chemie International Edition in English, 30(11), 1479-1481. [Link]

  • Cheméo. (n.d.). 2,6-Difluoroaniline. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (1996). Vibrational Spectra and Structure of Diphenylacetilenes. Spectroscopy Letters, 29(2), 241-266. [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). CCDC 2323924: Experimental Crystal Structure Determination. Retrieved January 15, 2026, from [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-Phenylethynyl)aniline. Retrieved January 15, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). The Chemistry Behind 4-Ethynylaniline (CAS 14235-81-5): Properties and Synthesis Insights. Retrieved January 15, 2026, from [Link]

Sources

High-Resolution Mass Spectrometry Comparison Guide: Elucidating the Fragmentation Patterns of 2,6-Difluoro-4-(2-phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of halogenated diphenylacetylenes (tolanes) is a critical analytical step in modern drug discovery and materials science. 2,6-Difluoro-4-(2-phenylethynyl)aniline presents a unique analytical challenge due to the combination of a rigid, highly conjugated alkyne core and an electron-withdrawing difluoroaniline moiety.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Q-TOF MS against standard Nominal Mass Triple Quadrupole (QqQ) MS for characterizing the complex fragmentation pathways of this compound. By establishing a self-validating experimental protocol, researchers can confidently map collision-induced dissociation (CID) mechanisms, differentiate isobaric interferences, and assign exact elemental compositions to product ions.

Mechanistic Causality: Decoding the Fragmentation Pathway

To optimize any mass spectrometry workflow, one must first understand the chemical causality driving the fragmentation. The dissociation of 2,6-Difluoro-4-(2-phenylethynyl)aniline under ESI-MS/MS conditions is governed by three primary structural phenomena:

  • The Ortho-Fluorine Effect: While most haloanilines undergo homolytic cleavage to lose a halogen radical (e.g., -Cl• or -Br•), difluoroanilines exhibit a highly specific pathway: the neutral loss of hydrogen fluoride (HF, 20.006 Da) [1]. The spatial proximity of the amine protons to the ortho-fluorine atoms facilitates a stable, cyclic transition state, making HF elimination thermodynamically favorable over F• loss.

  • Tolane Core Rearrangement: The diphenylacetylene (tolane) backbone contains a rigid alkyne bond with an exceptionally high bond dissociation energy. Consequently, simple cleavage at the triple bond rarely occurs. Instead, the energy imparted during CID drives extensive skeletal isomerization, causing the molecule to rearrange into highly stable benzocyclobutadiene or naphthalene-like cations prior to further degradation [2].

  • Aniline Ring Contraction: A secondary diagnostic pathway is the loss of hydrogen cyanide (HCN, 27.011 Da). This is a hallmark rearrangement of aniline derivatives, driven by ring contraction and the subsequent expulsion of the nitrogen atom [3].

Technology Comparison: HRAM Q-TOF vs. Nominal Mass QqQ

When analyzing complex rearrangements, the choice of mass analyzer dictates the integrity of the structural assignment. While QqQ instruments excel at targeted quantitation, HRAM Q-TOF systems are mandatory for resolving the mechanistic ambiguities of halogenated tolanes.

Table 1: Performance Comparison for Halogenated Tolane Analysis

Analytical MetricHRAM Q-TOF MS (e.g., Agilent 6546)Nominal Mass QqQ MS (e.g., Waters Xevo TQ-S)
Mass Accuracy < 2 ppm (Exact Mass)± 0.5 Da (Nominal Mass)
Formula Assignment Unambiguous empirical formula generationRelies on predictive software and assumptions
Isobaric Resolution Easily resolves interferences (e.g., CO vs N2)Cannot distinguish isobaric fragments
Primary Application Structural elucidation, unknown impurity profilingHigh-sensitivity targeted quantitation (MRM)
Fragmentation Data Full-scan MS/MS captures all product ionsLimited to pre-selected MRM transitions

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols utilize exact mass measurements to mathematically validate the proposed CID mechanisms.

Phase 1: Sample Preparation

Causality: A highly pure, low-concentration sample prevents space-charge effects in the ion source and minimizes the formation of artificial dimers [2M+H]+.

  • Stock Solution: Dissolve 1.0 mg of 2,6-Difluoro-4-(2-phenylethynyl)aniline in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Solution: Dilute the stock to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote protonation [M+H]+.

  • Clarification: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to an autosampler vial.

Phase 2: LC-HRAM-MS/MS Protocol (Structural Elucidation)
  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 50 mm) at 40°C.

  • Gradient Elution: Flow rate of 0.4 mL/min. Mobile Phase A (0.1% FA in H2O) and Mobile Phase B (0.1% FA in ACN). Ramp from 5% B to 95% B over 5 minutes.

  • Ionization (ESI+): Capillary voltage at 3.5 kV; Drying gas temperature at 300°C.

  • Data Acquisition: Perform a Full Scan MS (m/z 100–500) at a resolution of 70,000.

  • Stepped CID: Trigger data-dependent MS/MS (ddMS2) using Normalized Collision Energies (NCE) stepped at 20, 30, and 40 eV. Rationale: Stepped NCE ensures the capture of both fragile fragments (like early HF loss) and stable rearranged cores (like the naphthalene-like cation) in a single composite spectrum.

Phase 3: LC-QqQ-MS/MS Protocol (Method Transfer for Quantitation)
  • Alignment: Replicate the exact chromatographic conditions from Phase 2 to ensure retention time alignment.

  • MRM Optimization: Target the exact precursor m/z 230.1. Set Q1 and Q3 to unit resolution (0.7 FWHM).

  • Transition Selection: Based on HRAM data, program the specific MRM transitions: m/z 230.1 → 210.1 (Quantifier, -HF) and m/z 230.1 → 203.1 (Qualifier, -HCN).

Quantitative Data & Pathway Visualization

Using the HRAM protocol, the exact mass assignments validate the theoretical fragmentation pathways dictated by the ortho-fluorine effect and aniline ring contraction.

Table 2: High-Resolution Exact Mass Assignments for 2,6-Difluoro-4-(2-phenylethynyl)aniline

Ion TypeProposed FormulaTheoretical m/zObserved m/zMass Error (ppm)Mechanistic Origin
Precursor [C14H10F2N]+230.0781230.0783+0.8Protonated Molecular Ion [M+H]+
Fragment 1 [C14H9FN]+210.0719210.0721+0.9Neutral loss of HF (Ortho-effect)
Fragment 2 [C13H9F2]+203.0672203.0670-0.9Neutral loss of HCN (Aniline cleavage)
Fragment 3 [C14H10FN]+•211.0797211.0795-0.9Radical loss of F• (Minor pathway)
Fragmentation Pathway Diagram

Fragmentation_Pathway mol_ion Precursor Ion [M+H]+ m/z 230.0781 (C14H10F2N+) loss_hf Neutral Loss of HF m/z 210.0719 (C14H9FN+) mol_ion->loss_hf -HF (20.006 Da) Ortho-Effect loss_hcn Neutral Loss of HCN m/z 203.0672 (C13H9F2+) mol_ion->loss_hcn -HCN (27.011 Da) Aniline Cleavage loss_f Radical Loss of F• m/z 211.0797 (C14H10FN+•) mol_ion->loss_f -F• (18.998 Da) Minor Pathway rearrange Naphthalene-like Cation m/z 210.0719 (Stable Intermediate) loss_hf->rearrange Isomerization

Figure 1: Proposed ESI-MS/MS fragmentation pathway of 2,6-Difluoro-4-(2-phenylethynyl)aniline.

References

  • Patrick, R., et al. "Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation." Journal of Pharmaceutical and Biomedical Analysis, 56(4), 721-727 (2011).

  • Beynon, J. H., et al. "Ionization and Dissociation of Diphenyl and Condensed Ring Aromatics by Electron Impact. I. Biphenyl, Diphenylacetylene, and Phenanthrene." The Journal of Physical Chemistry, 69(11), 3745-3757 (1965).

  • Srzić, D., et al. "Mass spectrometric investigation of diphenylacetylene (tolane)." Rapid Communications in Mass Spectrometry, 4(8), 290-292 (1990).

Sources

The Halogen Effect: A Comparative Guide to the Viscosity of Fluorinated and Chlorinated Tolane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of materials science and drug development, the precise control over the physical properties of molecular scaffolds is paramount. Tolane derivatives, with their rigid, linear structure, serve as a foundational component in the design of liquid crystals, molecular probes, and pharmaceutical intermediates. The substitution of hydrogen atoms with halogens—specifically fluorine and chlorine—is a common strategy to modulate these properties. This guide provides an in-depth comparison of the viscosity of fluorinated versus chlorinated tolane derivatives, offering experimental context and exploring the underlying physicochemical principles that govern these differences.

The Critical Role of Viscosity in Advanced Applications

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter in numerous applications. In the realm of liquid crystal displays (LCDs), lower viscosity is directly correlated with faster switching times, a key performance metric. For drug delivery systems and pharmaceutical formulations, viscosity influences everything from dissolution rates to injectability. Understanding how subtle changes in molecular structure, such as the choice of a halogen substituent, impact this bulk property is therefore essential for rational design.

A Tale of Two Halogens: Fluorine vs. Chlorine at the Molecular Level

The substitution of a tolane scaffold with fluorine versus chlorine introduces distinct changes to its electronic and steric profile, which in turn dictate the strength and nature of intermolecular interactions. These interactions are the primary determinants of a material's viscosity.

Electronegativity and Dipole Moments

Fluorine is the most electronegative element, leading to a highly polar carbon-fluorine (C-F) bond. In contrast, the carbon-chlorine (C-Cl) bond is less polar. This difference in bond polarity significantly affects the overall molecular dipole moment. A higher dipole moment can lead to stronger dipole-dipole interactions between molecules, which would intuitively suggest an increase in viscosity. However, the effect is more nuanced and is often counteracted by other factors.

Atomic Size and Molecular Packing

A chlorine atom is significantly larger than a fluorine atom. This steric bulk can disrupt the efficient packing of tolane molecules in the liquid state. In the context of liquid crystals, which rely on anisotropic packing, the introduction of a bulky lateral substituent can increase the intermolecular distance and weaken the collective intermolecular forces, potentially leading to a decrease in viscosity. Conversely, in other arrangements, it could hinder molecular rotation and increase viscosity. For instance, studies on hydrogen-bonded liquid crystals have shown that bulky chloro substituents can aid in the stacking of molecules with longer chain lengths, which would increase viscosity[1][2].

The Subtle Art of Halogen Bonding

A key differentiator between chlorine and fluorine is their ability to participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base[3]. This interaction arises from a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond[3].

The strength of the σ-hole, and thus the halogen bond, increases with the polarizability of the halogen and the electron-withdrawing nature of the group it is attached to. The trend for halogen bond strength is generally I > Br > Cl >> F[4][5]. Chlorine, being more polarizable than fluorine, can form significantly stronger halogen bonds. These directional interactions can act as "sticky points" between molecules, leading to an increase in the energy required for them to move past one another, thereby increasing viscosity. Fluorine, due to its low polarizability and high electronegativity, is a very weak halogen bond donor[4].

The interplay of these factors is visually summarized in the diagram below.

G cluster_F Fluorinated Tolane cluster_Cl Chlorinated Tolane F_Tolane Fluorinated Tolane Derivative F_Props Key Properties: - High Electronegativity - Small Atomic Radius - Weak Halogen Bonding F_Forces Dominant Intermolecular Forces: - Dipole-Dipole Interactions - van der Waals Forces F_Visc Resulting Viscosity: Generally Lower Cl_Visc Resulting Viscosity: Generally Higher F_Visc->Cl_Visc Comparison Cl_Tolane Chlorinated Tolane Derivative Cl_Props Key Properties: - Moderate Electronegativity - Larger Atomic Radius - Capable of Halogen Bonding Cl_Forces Dominant Intermolecular Forces: - Dipole-Dipole Interactions - van der Waals Forces - Halogen Bonding

Caption: Comparison of factors influencing the viscosity of fluorinated vs. chlorinated tolanes.

Experimental Evidence and Data Comparison

Direct, side-by-side experimental data for the viscosity of a fluorinated tolane and its exact chlorinated analog is scarce in the literature. However, we can draw strong inferences from studies on related liquid crystalline compounds and formulate a cohesive picture.

A study on fluoro- and chloro-substituted isothiocyanatotolanes demonstrated that eutectic mixtures with low viscosity could be formulated from these compounds, highlighting their importance in high-birefringence applications[6]. While the viscosity of the individual components was not reported, the formulation of low-viscosity mixtures implies that the individual viscosities are within a manageable range for liquid crystal applications.

More direct comparative insights can be gleaned from studies on other liquid crystal systems. For example, research on four-ring bent-core liquid crystals with terminal fluoro and chloro substituents revealed significant differences in their physical properties[7][8]. While not providing explicit viscosity values, the study noted that for the fluoro-substituted compound, the spontaneous polarization decreases on cooling, which can be attributed to a strong increase in viscosity that hinders the switching of molecular clusters[8]. This implies a significant viscosity that is highly temperature-dependent. The chloro-substituted analog, with a moderate dipole moment, exhibited different phase behavior, suggesting that the interplay of dipole moment and molecular packing, influenced by the halogen substituent, dictates the bulk properties[7][8].

The general trend observed in liquid crystal research is that fluorination, particularly in lateral positions, can lead to a reduction in viscosity compared to the parent or other halogenated compounds. This is often attributed to a combination of factors, including a potential reduction in intermolecular association and favorable packing arrangements.

Table 1: Comparison of Properties Influencing Viscosity

PropertyFluorinated Tolane DerivativesChlorinated Tolane DerivativesImpact on Viscosity
Atomic Radius (Å) ~0.57~0.99Larger size of Cl can disrupt packing, but also increase van der Waals forces.
Electronegativity (Pauling) 3.983.16Higher electronegativity of F leads to a more polar C-X bond.
Molecular Dipole Moment Can be high depending on substitution patternGenerally lower than F-analog for a single substitutionStronger dipole-dipole forces can increase viscosity.
Halogen Bonding Very weak to negligibleModerateHalogen bonding in chlorinated compounds can significantly increase viscosity by creating additional intermolecular linkages.
Polarizability (ų) ~0.56~2.19Higher polarizability of Cl leads to stronger van der Waals forces, which can increase viscosity.

Experimental Protocol: Measuring Rotational Viscosity

The most relevant viscosity parameter for liquid crystals is the rotational viscosity (γ₁), which describes the internal friction experienced by the director (the average direction of the long axes of the molecules) during reorientation. A common and reliable method for its measurement is the rotating magnetic field method.

Step-by-Step Methodology:

  • Sample Preparation: The liquid crystal material is introduced into a thin, transparent cell (typically a few micrometers thick) with a defined surface alignment (e.g., planar or homeotropic).

  • Application of a Rotating Magnetic Field: The cell is placed in a uniform magnetic field that is rotated at a constant angular velocity (ω).

  • Director Response: The liquid crystal director attempts to follow the rotating field. Due to the viscous torque, the director lags behind the magnetic field by a certain angle.

  • Optical Monitoring: The orientation of the director is monitored optically, for example, by measuring the transmitted light intensity through crossed polarizers.

  • Data Analysis: The rotational viscosity (γ₁) can be calculated from the phase lag, the magnetic field strength, the magnetic anisotropy of the material, and the angular velocity of the field.

The experimental setup is depicted in the workflow diagram below.

G cluster_setup Experimental Setup cluster_process Measurement Process LC_Cell Liquid Crystal Cell Polarizer2 Analyzer (Crossed) LC_Cell->Polarizer2 Magnet Rotating Magnet Magnet->LC_Cell Applies B-field Light_Source Light Source Polarizer1 Polarizer Light_Source->Polarizer1 Polarizer1->LC_Cell Detector Photodetector Polarizer2->Detector calculate_gamma1 Calculate Rotational Viscosity (γ₁) Detector->calculate_gamma1 Intensity Data start Start rotate_field Rotate Magnetic Field (ω) start->rotate_field director_lags Director Lags Behind Field rotate_field->director_lags measure_intensity Measure Transmitted Light Intensity director_lags->measure_intensity measure_intensity->calculate_gamma1 end End calculate_gamma1->end

Caption: Workflow for measuring rotational viscosity using the rotating magnetic field method.

Conclusion and Outlook

  • Fluorinated tolane derivatives are generally expected to exhibit lower viscosity . This is primarily due to the smaller size of the fluorine atom and its inability to form significant halogen bonds, leading to weaker overall intermolecular interactions compared to their chlorinated counterparts, despite the higher polarity of the C-F bond.

  • Chlorinated tolane derivatives are anticipated to have higher viscosity . The larger size of the chlorine atom increases van der Waals forces, and more importantly, its ability to act as a halogen bond donor introduces an additional, directional intermolecular force that hinders molecular motion.

For researchers and drug development professionals, this understanding is crucial for the rational design of molecules with tailored physical properties. The targeted use of fluorination can be a powerful tool to reduce viscosity and improve the dynamic response of liquid crystals or enhance the bioavailability of a drug. Conversely, chlorination might be employed where stronger intermolecular interactions are desired. Future work should focus on the direct experimental comparison of the viscosity of systematically varied fluorinated and chlorinated tolane series to provide quantitative data to support these well-established principles.

References

  • Khan, R., Turlapati, S., et al. (2018). Impact of terminal polar substitution on elastic, electro-optic and dielectric properties of four-ring bent-core nematic liquid crystals. RSC Advances, 8(20), 11509-11516. [Link]

  • Khan, R., Turlapati, S., et al. (2018). Impact of terminal polar substitution on elastic, electro-optic and dielectric properties of four-ring bent-core nematic liquid crystals. PMC. [Link]

  • Khan, R., Turlapati, S., et al. (2018). Impact of terminal polar substitution on elastic, electro-optic and dielectric properties of four-ring bent-core nematic liquid crystals. Semantic Scholar. [Link]

  • Chen, R., et al. (2024). High-Δn tolane-liquid crystal diluters with low melting point and low rotational viscosity. Request PDF. [Link]

  • Doc Brown's Advanced Level Chemistry. (n.d.). Viscosity instantaneous dipole – induced dipole intermolecular forces intermolecular bonding London dispersion forces examples explained with diagrams melting/boiling points. [Link]

  • Cavallo, G., et al. (2018). From Molecules to Materials: Engineering New Ionic Liquid Crystals Through Halogen Bonding. Journal of Visualized Experiments. [Link]

  • Hird, M. (2015). Halogen-Bonded Liquid Crystals. White Rose Research Online. [Link]

  • Nayak, P. P., et al. (2024). Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. PMC. [Link]

  • Metrangolo, P., et al. (2004). Halogen Bonding: A New Interaction for Liquid Crystal Formation. Request PDF. [Link]

  • Oswald, P., & Pieranski, P. (2013). Experimental relationship between surface and bulk rotational viscosities in nematic liquid crystals. Taylor & Francis Online. [Link]

  • Belyaev, V. V. (2001). Viscosity of nematic liquid crystals. Request PDF. [Link]

  • Pleiner, H., et al. (2014). Rheological properties of a ferromagnetic nematic liquid crystal. APS. [Link]

  • Apostolopoulos, G., et al. (2017). Lifting degeneracy in nematic liquid crystal viscosities with a single optical measurement. ePrints Soton - University of Southampton. [Link]

  • Spadlo, A., et al. (2015). (PDF) Synthesis and mesomorphic properties fluoro- and chloro - Substituted isothiocyanatotolanes. ResearchGate. [Link]

  • Cates, M. E., et al. (2008). Shearing Active Gels Close to the Isotropic-Nematic Transition. Physical Review Letters. [Link]

  • Taylor & Francis. (n.d.). Liquid crystals – Knowledge and References. [Link]

  • Ericksen, J. L. (1972). Nematic Liquid Crystals: Coefficients of Viscosity. ResearchGate. [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Das, A. K., et al. (2013). Viscosity of 4-chlorotoluene. ResearchGate. [Link]

  • Docker, A., et al. (2017). Hydrogen bonding vs. halogen bonding: the solvent decides. White Rose Research Online. [Link]

  • Dąbrowski, R., et al. (2013). High Birefringence Liquid Crystals. MDPI. [Link]

  • Meyer, R. B., et al. (1979). Measurements of the anisotropic viscous and elastic properties of lyotropic polymer nematics. Faraday Discussions of the Chemical Society. [Link]

  • de Gennes, P. G. (1971). Short Range Order Effects in the Isotropic Phase of Nematics and Cholesterics. Molecular Crystals and Liquid Crystals. [Link]

Sources

UV-Vis absorption spectra validation for 2,6-Difluoro-4-(2-phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2,6-Difluoro-4-(2-phenylethynyl)aniline

Reference Standard: 4-(Phenylethynyl)aniline[1]
Part 1: Strategic Overview

Objective: This guide provides a rigorous validation framework for characterizing the UV-Vis absorption profile of 2,6-Difluoro-4-(2-phenylethynyl)aniline , a critical building block in liquid crystal (LC) engineering and organic optoelectronics.[1]

The Challenge: Fluorinated tolanes (diphenylacetylenes) are prized for their high birefringence (


) and low viscosity.[1] However, the introduction of fluorine atoms at the 2,6-positions of the aniline moiety significantly alters the electronic landscape compared to the non-fluorinated parent, 4-(phenylethynyl)aniline . The fluorine atoms exert a strong inductive withdrawing effect (-I) on the amino group, typically resulting in a hypsochromic (blue) shift  and reduced molar absorptivity compared to the parent compound. Accurate spectral validation is essential to confirm the synthesis of the correct fluorinated regioisomer and to assess purity (absence of non-fluorinated byproducts).

Target Audience: Analytical Chemists, LC Materials Scientists, and Process Engineers.

Part 2: Scientific Integrity & Mechanism (E-E-A-T)
1. Electronic Structure & Spectral Prediction

The UV-Vis spectrum of the target compound is governed by the


 transitions across the tolane bridge, modulated by the Intramolecular Charge Transfer (ICT) from the amino donor (

) to the phenyl ring.
  • Parent Compound (4-(Phenylethynyl)aniline): Exhibits a strong ICT band around 300–320 nm due to the resonance donation of the nitrogen lone pair into the extended

    
    -system.[1]
    
  • Target Compound (2,6-Difluoro Analog): The two fluorine atoms ortho to the amino group withdraw electron density via induction (

    
    -bond). This stabilizes the HOMO (Highest Occupied Molecular Orbital) of the amine, increasing the energy gap (
    
    
    
    ) required for the transition.
    • Expected Outcome: A spectral blue shift of 5–15 nm relative to the parent.

    • Causality: Reduced basicity of the nitrogen lone pair limits its participation in the conjugated system.

2. Solvatochromic Validation

To fully validate the electronic character, spectra must be recorded in solvents of varying polarity.

  • Acetonitrile (MeCN): Polar aprotic.[1] Stabilizes the excited CT state, typically causing a slight red shift in the parent, but less so in the fluorinated target due to reduced dipole moment change.

  • Cyclohexane/Hexane: Non-polar.[1] Reveals the vibronic fine structure of the tolane core, essential for confirming structural integrity.

Part 3: Comparative Analysis & Data

The following table summarizes the expected performance characteristics based on structural analogs and standard tolane chemistry. Use this as your validation baseline.

ParameterReference Standard (4-(Phenylethynyl)aniline)Target Product (2,6-Difluoro-4-(2-phenylethynyl)aniline)Validation Criteria

(MeCN)
315 – 320 nm300 – 310 nm (Hypsochromic Shift)Must show blue shift vs. parent.[1]
Molar Absorptivity (

)
~25,000 – 30,000

~20,000 – 25,000


typically lower due to F-substitution.[1]
Band Shape Broad, featureless CT bandSharper, potentially structuredCheck for "shoulder" peaks.
Solubility Good in alcohols, MeCNModerate in MeCN; Good in THFEnsure complete dissolution before scan.
Visual Appearance Yellow/Tan SolidWhite/Pale Yellow Solid Deep yellow indicates impurities/oxidation.[1]

Critical Insight: If your target compound absorbs above 320 nm, suspect contamination with the non-fluorinated parent or oxidation products (e.g., azo-dimers).

Part 4: Experimental Protocol
Method Validation Workflow

Reagents:

  • Solvent: Acetonitrile (HPLC Grade, Cutoff <190 nm).[1]

  • Blank: Pure Acetonitrile.[1]

  • Standard: 2,6-Difluoro-4-(2-phenylethynyl)aniline (>98% purity by HPLC).[1]

Step-by-Step Methodology:

  • Stock Preparation:

    • Weigh exactly 5.0 mg of the target compound into a 50 mL volumetric flask.

    • Dissolve in ~10 mL THF (to ensure solubility), then make up to volume with Acetonitrile.

    • Concentration:

      
       (approx).[1]
      
  • Working Standard (Dilution):

    • Transfer 1.0 mL of Stock to a 10 mL volumetric flask. Dilute to mark with Acetonitrile.[1]

    • Final Concentration:

      
      .[1]
      
  • Spectral Scan:

    • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1]

    • Parameters:

      • Range: 200 – 500 nm.[1]

      • Scan Speed: Medium (200-400 nm/min).

      • Slit Width: 1.0 nm.[1]

    • Baseline: Run a blank with pure solvent first.[1]

  • Linearity Check (Self-Validating Step):

    • Prepare dilutions at 5, 10, 15, and 20

      
      .
      
    • Plot Absorbance (

      
      ) vs. Concentration.[1]
      
    • Requirement:

      
      .[1] If 
      
      
      
      , re-filter samples to remove scattering particles.
Part 5: Visualization
Diagram 1: Electronic Effects & Spectral Shift Mechanism

ElectronicEffects Parent Parent Compound 4-(Phenylethynyl)aniline Mechanism Mechanism: Inductive Effect (-I) Parent->Mechanism Add 2,6-F Atoms SpectrumParent Spectrum: λmax ~315 nm (Strong ICT) Parent->SpectrumParent Target Target Compound 2,6-Difluoro Analog SpectrumTarget Spectrum: λmax ~305 nm (Blue Shift) Target->SpectrumTarget Mechanism->Target Reduces N-Lone Pair Donation SpectrumParent->SpectrumTarget Hypsochromic Shift (Validation Marker)

Caption: The introduction of fluorine atoms (Target) withdraws electron density from the amine, increasing the transition energy and causing a diagnostic blue shift compared to the parent.

Diagram 2: Validation Workflow Logic

ValidationWorkflow Start Start Validation Solubility 1. Solubility Check (THF/MeCN) Start->Solubility Scan 2. Full Scan (200-500 nm) Solubility->Scan Decision1 λmax < 310 nm? Scan->Decision1 Pass PASS: Fluorinated Core Confirmed Decision1->Pass Yes (Blue Shift) Fail FAIL: Suspect Parent Contamination Decision1->Fail No (Red Shift/Same) Linearity 3. Linearity Check (5-20 ppm) Pass->Linearity

Caption: Decision tree for validating the synthesis product. A failure to observe the blue shift suggests incomplete fluorination or starting material contamination.

References
  • Kondo, S., et al. (2017). Synthesis and properties of 5-(2-phenylethynyl)isophthalamide derivatives. Tetrahedron Letters, 58(44), 4115–4118. (Provides baseline spectral data for phenylethynyl aniline derivatives).

  • Jiang, X., et al. (2022).[2] Visible-Light-Induced para-Difluoroalkylation of Aniline Derivatives. The Journal of Organic Chemistry, 87(5), 3546–3554.[2] (Discusses electronic effects of fluoro-substitution on anilines). [1]

  • PubChem. 4-(2-Phenylethynyl)aniline Compound Summary. National Library of Medicine.[1] (Physical properties and identifiers for the parent compound).

  • Sigma-Aldrich. 2,6-Difluoroaniline Product Specification. (Reference for the electronic character of the fluorinated fragment). [1][3]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2,6-Difluoro-4-(2-phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Chemical Name: 2,6-Difluoro-4-(2-phenylethynyl)aniline Chemical Family: Halogenated Aniline / Internal Alkyne Physical State: Solid (Powder/Crystalline) Primary Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritation, Methemoglobinemia, Aquatic Toxicity.[1]

This guide defines the operational protocol for the safe containment, categorization, and disposal of 2,6-Difluoro-4-(2-phenylethynyl)aniline . As a halogenated aromatic amine containing an alkyne moiety, this compound presents a dual hazard profile: toxicological risks associated with the aniline core (methemoglobinemia) and environmental persistence due to fluorination.

Critical Directive: This substance must never be disposed of down the drain or in municipal trash. It requires thermal destruction via a licensed hazardous waste facility equipped with scrubbers for hydrogen fluoride (HF) capture.

Hazard Assessment & Safety Profile (The "Why")

Effective disposal starts with understanding the specific risks. This compound is not just "chemical waste"; it is a functionalized material with specific reactivities.

Hazard DomainSpecific RiskMechanism/Causality
Toxicological Methemoglobinemia Like most anilines, absorption can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1] Cyanosis (blue skin) is a late sign of exposure.
Chemical Polymerization/Reactivity The phenylethynyl (alkyne) group is an internal acetylene. While stable, it can undergo exothermic polymerization if exposed to strong Lewis acids or cationic initiators.
Environmental Halogenated Waste The 2,6-difluoro substitution prohibits standard biological waste treatment. Combustion generates HF, requiring specialized incineration.

Personal Protective Equipment (PPE) Matrix

Before handling waste containers, ensure the following barrier protection is active.

  • Respiratory: N95 particulate respirator (minimum) for solid weighing; Fume hood mandatory for liquid manipulation.

  • Dermal: Double-gloving recommended.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged handling.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for liquid waste pouring.

  • Body: Lab coat (buttoned) + chemically resistant apron if handling >500 mg.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)

For expired reagents, synthesis products, or spill cleanup solids.

  • Container Selection: Use a wide-mouth amber glass jar with a Teflon-lined screw cap.[1]

    • Why Amber? Anilines can photo-oxidize, forming tarry degradation products that increase pressure.[1]

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write "2,6-Difluoro-4-(2-phenylethynyl)aniline".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Segregation: Store in the "Solid Toxic" or "Solid Halogenated" waste stream.

    • Critical: Do NOT mix with strong oxidizers (e.g., nitrates, permanganates) or strong acids (e.g., sulfuric acid), as the alkyne group may react violently.

B. Liquid Waste (Solutions/Mother Liquors)

For reaction mixtures or dissolved samples.

  • Solvent Compatibility: Ensure the carrier solvent is compatible. Common solvents (DCM, Ethyl Acetate, Methanol) are acceptable.

  • Stream Selection: Pour into the "Halogenated Organic Solvents" carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the difluoro-aniline classifies the entire mixture as halogenated waste.

  • pH Check: Ensure the waste stream is not acidic (pH < 4).

    • Reasoning: Acidic conditions can protonate the aniline, increasing solubility and potential for salt formation, or initiate alkyne polymerization. Neutral or slightly basic waste streams are preferred.

C. Contaminated Debris

Gloves, weigh boats, paper towels.

  • Bagging: Place all solid debris into a clear, 6-mil polyethylene bag.

  • Secondary Containment: Seal the bag and place it inside a secondary "Solid Hazardous Waste" drum or box.

  • Sharps: If needles/syringes were used, they must go into a hard-walled Sharps container, labeled as "Chemically Contaminated Sharps."

Decision Matrix: Waste Segregation Logic

The following diagram illustrates the decision process for segregating this specific compound to ensure compliance and safety.

Disposal_Logic Start Waste Generation: 2,6-Difluoro-4-(2-phenylethynyl)aniline StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Dissolved Debris Contaminated Items (Gloves, Paper) StateCheck->Debris Trace/Residue SolidContainer Container: Amber Glass Jar Label: 'Toxic Solid' Solid->SolidContainer LiquidContainer Container: Halogenated Waste Carboy (Separate from Acids) Liquid->LiquidContainer DebrisContainer Container: Double Bagged Solid Haz Waste Drum Debris->DebrisContainer FinalDest Final Disposal: High-Temp Incineration (w/ HF Scrubber) SolidContainer->FinalDest LiquidContainer->FinalDest DebrisContainer->FinalDest

Figure 1: Operational workflow for segregating 2,6-Difluoro-4-(2-phenylethynyl)aniline waste streams.

Emergency Spill Response

Minor Spill (< 5 grams):

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE Up: Wear nitrile gloves, lab coat, and goggles.

  • Contain: Cover the powder with a damp paper towel (to prevent dust) or use an inert absorbent (vermiculite) if liquid.

  • Clean: Scoop material into a waste jar. Wipe the area with ethanol or acetone , followed by soap and water.

    • Note: Do not use bleach (hypochlorite) immediately, as it can react with anilines to form chloroamines (toxic gases).

  • Dispose: Label all cleanup materials as hazardous waste.

Major Spill (> 5 grams or outside fume hood):

  • Evacuate: Leave the room and close the door.

  • Notify: Contact EHS (Environmental Health & Safety) immediately.

Regulatory & Compliance Codes

When filling out waste manifests, use the following classifications (consult your local EHS officer for site-specific codes):

  • RCRA (USA): While not specifically P- or U-listed by name, it is a Characteristic Hazardous Waste .

    • D000 (Toxic): Due to aniline toxicity.

    • F002/F001: If dissolved in halogenated solvents.

  • DOT (Transport):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (2,6-Difluoro-4-(2-phenylethynyl)aniline)[1]

    • UN Number: UN 2811[1]

    • Hazard Class: 6.1

References

  • PubChem. (2025).[2] 4-(2-Phenylethynyl)aniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

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Personal protective equipment for handling 2,6-Difluoro-4-(2-phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 2,6-Difluoro-4-(2-phenylethynyl)aniline

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling, use, and disposal of 2,6-Difluoro-4-(2-phenylethynyl)aniline. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following protocols are synthesized from data on structurally similar molecules, including 2,6-difluoroaniline, and general principles for managing halogenated aromatic amines.[1][2][3] This proactive, safety-first approach is crucial when dealing with novel or less-documented chemical entities.

Hazard Assessment and Risk Mitigation

2,6-Difluoro-4-(2-phenylethynyl)aniline combines several structural features that suggest a specific hazard profile. The presence of an aniline moiety indicates potential for toxicity, particularly methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[2] The difluoro-aromatic system and the phenylethynyl group also contribute to its chemical reactivity and potential for biological activity.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][4]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[1][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or vapors.[4][5][6]

  • Flammability: While data for the specific compound is unavailable, related anilines can be flammable liquids.[1][3]

Due to these potential hazards, all handling of 2,6-Difluoro-4-(2-phenylethynyl)aniline must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to prevent all routes of exposure. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.[9][10]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.To prevent direct skin contact with the compound.[8] Gloves must be inspected before use and changed immediately if contaminated.[1]
Eye Protection ANSI-approved safety goggles with side shields or a full-face shield.To protect eyes from splashes and airborne particles.[1][7]
Body Protection A flame-resistant lab coat.To protect personal clothing from contamination and provide a barrier against accidental spills.[1][7]
Respiratory A NIOSH/MSHA approved respirator with organic vapor cartridges.Recommended when working with larger quantities or if there is a potential for aerosol generation, to prevent inhalation of harmful vapors.[1][7][11][12]

Proper sequencing of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Fig 1. Sequential process for donning and doffing PPE.
Operational Plan: Step-by-Step Handling Protocol

A structured approach to handling 2,6-Difluoro-4-(2-phenylethynyl)aniline minimizes risk and ensures procedural consistency.

  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and free of clutter.[7] Verify that an emergency eyewash station and safety shower are readily accessible.[2][7]

  • Weighing and Transfer: All weighing and transfer operations should be conducted within the fume hood to contain any airborne particles. Use non-sparking tools to prevent ignition sources.[1][2]

  • In-Solution Handling: When working with the compound in solution, use sealed containers for transport and storage to minimize vapor release.

  • Post-Handling Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent.

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[7] Do not eat, drink, or smoke in the laboratory.[1][13]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill Response: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[14] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Chemical Waste Management

Proper disposal of 2,6-Difluoro-4-(2-phenylethynyl)aniline and its containers is essential to protect the environment and comply with regulations.

  • Waste Categorization: As a halogenated organic compound, this chemical waste must be collected in a designated "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated waste streams.[15]

  • Container Management: Use a dedicated, properly labeled, and sealed container for the waste.[16] The label should clearly indicate the contents and associated hazards.

  • Disposal Route: All chemical waste must be disposed of through your institution's licensed hazardous waste disposal program.[13][17] Never dispose of this chemical down the drain.[8]

Disposal_Workflow cluster_lab In the Laboratory cluster_facility Waste Management Facility A Generate Waste B Segregate into Halogenated Waste Container A->B C Securely Cap and Label Container B->C D Store in Designated Waste Accumulation Area C->D E Arrange for Pickup by Licensed Disposal Company D->E F Transport to Treatment, Storage, and Disposal Facility E->F

Fig 2. Workflow for the proper disposal of halogenated chemical waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2,6-Difluoro-4-(2-phenylethynyl)aniline, ensuring personal safety and environmental responsibility.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ECHEMI. (n.d.). 2,6-Difluoroaniline SDS, 5509-65-9 Safety Data Sheets.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%.
  • PubChem. (n.d.). 2,6-Difluoroaniline.
  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2,6-Difluorobenzenamine.
  • Sigma-Aldrich. (2025, August 12). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2,4-Difluoroaniline.
  • Angene Chemical. (2025, June 28). Safety Data Sheet - 4-(3,4-Difluorophenoxy)aniline.
  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • BenchChem. (2025). Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • ChemicalBook. (2025, July 19). 2-(phenylethynyl)aniline - Safety Data Sheet.
  • BenchChem. (2025). Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-(2,6-difluorophenoxy)aniline.
  • Plasma Science and Fusion Center. (1998, November 25). PSFC Halogenated Solvents.
  • UCL. (2021, May 11). Working safely with solvents​.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.